Product packaging for Benzamide, 4-bromo-3-ethyl-(Cat. No.:CAS No. 1228826-63-8)

Benzamide, 4-bromo-3-ethyl-

Cat. No.: B15092796
CAS No.: 1228826-63-8
M. Wt: 228.09 g/mol
InChI Key: RLOWZSNVMCWOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzamide, 4-bromo-3-ethyl- is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 4-bromo-3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 4-bromo-3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B15092796 Benzamide, 4-bromo-3-ethyl- CAS No. 1228826-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228826-63-8

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-3-ethylbenzamide

InChI

InChI=1S/C9H10BrNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12)

InChI Key

RLOWZSNVMCWOPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 4-bromo-3-ethyl-, is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom and an ethyl group on the benzamide core, suggests the possibility of diverse biological activities and tailored physicochemical properties. Halogenated benzamides, as a class of compounds, have garnered significant interest due to their wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide provides a comprehensive overview of the known and predicted chemical properties, a detailed synthesis protocol, and an exploration of the potential biological relevance of 4-bromo-3-ethylbenzamide.

Chemical Properties

While specific experimentally determined physicochemical data for 4-bromo-3-ethylbenzamide is limited in publicly available literature, the properties of its immediate precursor, 4-bromo-3-ethylbenzoic acid, are known. Furthermore, estimations for the properties of the target compound can be derived from data available for structurally similar benzamides.

Precursor: 4-bromo-3-ethylbenzoic acid

The synthesis of 4-bromo-3-ethylbenzamide typically proceeds from 4-bromo-3-ethylbenzoic acid. The key properties of this precursor are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
IUPAC Name 4-bromo-3-ethylbenzoic acid
CAS Number 741698-92-0

Safety Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Benzamide, 4-bromo-3-ethyl- (Estimated Properties)

The following table presents estimated physicochemical properties for 4-bromo-3-ethylbenzamide, based on data for analogous compounds. These values should be considered as approximations pending experimental verification.

PropertyEstimated Value
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Melting Point (°C) Not available (likely a solid at room temperature)
Boiling Point (°C) Not available
Solubility Predicted to be sparingly soluble in water, more soluble in organic solvents like ethanol and DMSO.

Experimental Protocols

Synthesis of 4-bromo-3-ethylbenzamide

The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Step 1: Synthesis of 4-bromo-3-ethylbenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-ethylbenzoic acid (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents). The reaction should be conducted in a well-ventilated fume hood.

  • Reaction Conditions: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-ethylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-3-ethylbenzamide

  • Reaction Setup: Dissolve the crude 4-bromo-3-ethylbenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Amidation: Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (excess) to the stirred solution of the acyl chloride. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the precipitated solid is collected by filtration. The solid is then washed with cold water to remove any ammonium chloride and unreacted ammonia. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-bromo-3-ethylbenzamide.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow A 4-bromo-3-ethylbenzoic acid C 4-bromo-3-ethylbenzoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E 4-bromo-3-ethylbenzamide C->E Amidation D Ammonia (NH₃) D->E

Caption: Synthetic pathway for 4-bromo-3-ethylbenzamide.

General Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Crude Product Purification Purified Product Synthesis->Purification Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group ID Purity HPLC/GC Purification->Purity Purity Assessment

Caption: Analytical workflow for 4-bromo-3-ethylbenzamide.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of 4-bromo-3-ethylbenzamide is not currently available. However, the broader class of substituted benzamides exhibits a wide range of pharmacological effects, suggesting potential areas of investigation for this compound.

Halogenated compounds, in general, are known to possess a variety of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antiproliferative effects. The presence and position of the halogen substituent can significantly influence the metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets.

Given the structural similarity to other biologically active benzamides, 4-bromo-3-ethylbenzamide could be a candidate for screening in assays related to:

  • Antimicrobial Activity: Many halogenated aromatic compounds exhibit antimicrobial properties.

  • Anticancer Activity: Substituted benzamides have been investigated as inhibitors of various enzymes involved in cancer progression.

Further research is required to elucidate any specific biological targets or signaling pathways that may be modulated by 4-bromo-3-ethylbenzamide.

Spectral Data

As of the date of this guide, experimentally obtained spectral data (NMR, IR, MS) for 4-bromo-3-ethylbenzamide are not available in public databases. For reference, the expected spectral characteristics can be inferred from closely related structures. The following is a representative example for 4-bromobenzamide, which shares the core benzamide and bromo-substituent features.

Expected Spectral Features for 4-bromo-3-ethylbenzamide:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the amide protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group, the six aromatic carbons (with chemical shifts influenced by the bromo, ethyl, and amide substituents), and the carbonyl carbon of the amide.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 4-bromo-3-ethylbenzamide, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

Benzamide, 4-bromo-3-ethyl-, represents a chemical entity with unexplored potential, particularly in the realm of medicinal chemistry. While direct experimental data is currently lacking, this technical guide provides a solid foundation for its synthesis, characterization, and future investigation. The outlined synthesis protocol offers a clear pathway for its preparation, and the analysis of related compounds suggests promising avenues for exploring its biological activities. Further research is warranted to fully characterize this compound and unlock its potential applications.

References

An In-depth Technical Guide to the Synthesis of Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for Benzamide, 4-bromo-3-ethyl-, a compound of interest for further research and development in medicinal chemistry and materials science. This document details potential synthetic routes, outlines experimental protocols for analogous compounds, and presents a logical framework for its preparation.

Introduction

Benzamide, 4-bromo-3-ethyl- is a substituted aromatic amide. The presence of a bromine atom and an ethyl group on the benzene ring, coupled with the amide functionality, suggests its potential as a scaffold in the design of novel bioactive molecules and functional materials. Bromo-substituted aromatic compounds are versatile intermediates in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The amide group can participate in hydrogen bonding and act as a key pharmacophore. This guide explores the most viable synthetic strategies to access this target molecule, providing a foundation for its laboratory-scale preparation and further investigation.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways have been identified for the synthesis of Benzamide, 4-bromo-3-ethyl-.

Route A: Bromination of 3-Ethylbenzoic Acid followed by Amidation

This approach begins with the commercially available 3-ethylbenzoic acid. The key steps are the regioselective bromination at the 4-position and subsequent conversion of the resulting carboxylic acid to the primary amide.

Route B: Sandmeyer Reaction of 3-Ethylaniline followed by Conversion to the Amide

An alternative strategy starts with 3-ethylaniline. A Sandmeyer reaction would be employed to introduce the bromine atom at the 4-position. The resulting 4-bromo-3-ethylaniline would then be converted to the target benzamide.

The following sections provide detailed experimental considerations for each of these proposed routes.

Route A: Detailed Synthesis Pathway

This pathway is arguably the more direct approach, leveraging the directing effects of the substituents on the benzene ring.

Logical Workflow for Route A

Route A Workflow Start 3-Ethylbenzoic Acid Step1 Bromination Start->Step1 Intermediate 4-Bromo-3-ethylbenzoic Acid Step1->Intermediate Step2 Amidation Intermediate->Step2 Product Benzamide, 4-bromo-3-ethyl- Step2->Product Route B Workflow Start 3-Ethylaniline Step1 Diazotization Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (Bromination) Intermediate1->Step2 Intermediate2 4-Bromo-3-ethylaniline Step2->Intermediate2 Step3 Conversion to Amide Intermediate2->Step3 Product Benzamide, 4-bromo-3-ethyl- Step3->Product

Technical Guide: Benzamide, 4-bromo-3-ethyl- (CAS Number: 1369785-21-6)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Benzamide, 4-bromo-3-ethyl-, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar analogs, particularly 4-bromobenzamide, to provide insights into its physicochemical properties, spectroscopic characteristics, and potential biological activities. Detailed, generalized experimental protocols for the synthesis of related compounds are presented, which can be adapted for the preparation of Benzamide, 4-bromo-3-ethyl-.

Chemical Identity and Properties

CAS Number: 1369785-21-6 Chemical Name: Benzamide, 4-bromo-3-ethyl- Synonyms: 3-Bromo-4-ethyl-benzamide

Physicochemical Properties
PropertyValue (for 4-bromobenzamide)Data Source
Molecular FormulaC₇H₆BrNOPubChem[1]
Molecular Weight200.03 g/mol PubChem[1]
Melting Point190-193 °CSigma-Aldrich
Boiling Point309.9 °C at 760 mmHgECHEMI[2]
Density1.609 g/cm³ECHEMI[2]
XLogP31.8PubChem[1]
PSA (Polar Surface Area)43.09 ŲECHEMI[2]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count1PubChem[1]
Spectroscopic Data

Specific spectroscopic data for Benzamide, 4-bromo-3-ethyl- is not publicly available. The expected spectroscopic characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum of 4-bromobenzamide in DMSO-d₆ is available.[3][4] The ¹³C NMR and mass spectrometry data for 4-bromo-N-methylbenzamide can also provide insights.[5]

Experimental Protocols

A detailed experimental protocol for the synthesis of Benzamide, 4-bromo-3-ethyl- has not been published. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted benzamides. A general two-step approach is outlined below, starting from a suitable benzoic acid precursor.

Proposed Synthesis of 3-Bromo-4-ethylbenzoic Acid

The synthesis of the precursor, 3-bromo-4-ethylbenzoic acid, is a critical first step. A potential route could involve the bromination of 4-ethylbenzoic acid.

Materials:

  • 4-ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 4-ethylbenzoic acid (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) followed by the dropwise addition of concentrated sulfuric acid.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium sulfite solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield 3-bromo-4-ethylbenzoic acid.

Amidation of 3-Bromo-4-ethylbenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation.

Materials:

  • 3-bromo-4-ethylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a solvent like dioxane)

  • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

  • Suspend 3-bromo-4-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (if using oxalyl chloride).

  • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (evolution of gas ceases), which can be monitored by the disappearance of the starting material on TLC.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent like THF or DCM.

  • Slowly add this solution to a cooled (0 °C) excess of concentrated aqueous ammonia or a solution of ammonia in dioxane, with vigorous stirring.

  • Stir the reaction mixture for a few hours at room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Benzamide, 4-bromo-3-ethyl- by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

While there is no specific biological data for Benzamide, 4-bromo-3-ethyl-, the benzamide scaffold is present in a wide range of biologically active molecules.[6][7] Substituted benzamides have been investigated for various therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[6][8][9] The nature and position of the substituents on the phenyl ring play a crucial role in determining the biological activity. Bromo-substituted aromatic compounds, in particular, are common in pharmacologically active agents.

The following diagram illustrates a generalized workflow for screening the biological activity of a novel benzamide derivative.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., cell viability, enzyme inhibition) characterization->in_vitro in_vivo In Vivo Models (e.g., animal studies) in_vitro->in_vivo data_analysis Data Analysis (IC50, Efficacy) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Generalized workflow for the development of novel benzamide derivatives.

Safety Information

Specific safety and hazard information for Benzamide, 4-bromo-3-ethyl- is not available. For the related compound, 4-bromobenzamide, the following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to handle Benzamide, 4-bromo-3-ethyl- with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for a professional audience. The information provided, especially concerning experimental protocols and properties, is based on analogous compounds and should be used with professional discretion. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 4-Bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4-bromo-3-ethylbenzamide (CAS No. 1369785-21-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines confirmed structural information with generalized experimental protocols and predicted properties based on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

4-Bromo-3-ethylbenzamide is a substituted aromatic amide. The core structure consists of a benzene ring substituted with a bromo group, an ethyl group, and a carboxamide group. The IUPAC name for this compound is 3-Bromo-4-ethyl-benzamide, reflecting the substitution pattern on the benzamide moiety.

Table 1: Compound Identification

IdentifierValue
Systematic Name 3-Bromo-4-ethyl-benzamide
Synonym Benzamide, 4-bromo-3-ethyl-
CAS Number 1369785-21-6
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
SMILES O=C(N)C1=CC=C(CC)C(Br)=C1

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not available
Solubility Not availableLikely soluble in polar organic solvents.

Proposed Synthesis Protocol

A detailed, experimentally verified synthesis protocol for 4-bromo-3-ethylbenzamide is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the synthesis of benzamides is the acylation of ammonia or an amine with a corresponding benzoyl chloride.

3.1. Synthesis of 3-Bromo-4-ethylbenzoic Acid (Intermediate)

The precursor, 3-bromo-4-ethylbenzoic acid, can be synthesized from 4-ethylbenzoic acid through electrophilic aromatic substitution (bromination).

  • Reaction: 4-ethylbenzoic acid is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), in a suitable solvent like acetic acid. The ethyl group is an ortho-, para-director; however, the para position is blocked, and the ortho position (position 3) is sterically hindered to some extent but is the most likely position for bromination.

3.2. Conversion to 3-Bromo-4-ethylbenzoyl Chloride

The synthesized 3-bromo-4-ethylbenzoic acid is then converted to its more reactive acid chloride derivative.

  • Reaction: 3-bromo-4-ethylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

3.3. Amination to form 4-Bromo-3-ethylbenzamide

The final step is the reaction of the benzoyl chloride with an ammonia source.

  • Reaction: 3-bromo-4-ethylbenzoyl chloride is reacted with an excess of aqueous or gaseous ammonia. This nucleophilic acyl substitution reaction yields the final product, 4-bromo-3-ethylbenzamide. The reaction is typically carried out at low temperatures to control its exothermicity.

Figure 1: Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of 4-Bromo-3-ethylbenzamide A 4-Ethylbenzoic Acid B Bromination (e.g., Br2, FeBr3) A->B C 3-Bromo-4-ethylbenzoic Acid B->C D Chlorination (e.g., SOCl2) C->D E 3-Bromo-4-ethylbenzoyl Chloride D->E F Amination (e.g., NH3) E->F G 4-Bromo-3-ethylbenzamide F->G

A flowchart of the proposed synthetic pathway.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 4-bromo-3-ethylbenzamide has been identified. The following are predicted key features based on the molecular structure:

4.1. 1H NMR Spectroscopy

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns would be influenced by their positions relative to the substituents.

  • Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.

  • Amide Protons: One or two broad singlets for the -NH₂ protons, which may exchange with D₂O.

4.2. 13C NMR Spectroscopy

  • Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm) for the amide carbonyl carbon.

  • Aromatic Carbons: Six signals in the aromatic region (typically 120-145 ppm), with the carbons attached to the bromo and ethyl groups showing distinct chemical shifts.

  • Ethyl Group Carbons: Two signals in the aliphatic region for the methylene and methyl carbons.

4.3. Infrared (IR) Spectroscopy

  • N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl (Amide I band).

  • N-H Bending: An absorption around 1600-1650 cm⁻¹ (Amide II band).

  • C-Br Stretching: A signal in the fingerprint region.

4.4. Mass Spectrometry

  • Molecular Ion Peak: A molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (228.09). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would be observed, corresponding to the 81Br isotope.

  • Fragmentation: Common fragmentation patterns would involve the loss of the amide group and cleavage of the ethyl group.

Logical Relationship of Key Information

The following diagram illustrates the interconnectedness of the information presented in this guide.

Information_Relationship Interrelation of Compound Data A Compound Identity (CAS: 1369785-21-6) B Molecular Structure (4-Bromo-3-ethylbenzamide) A->B C Physicochemical Properties (Predicted) B->C D Synthesis Pathway (Proposed) B->D E Spectroscopic Data (Predicted) B->E F Research & Development Applications C->F D->F E->F

Relationship between key data points.

Applications in Research and Drug Development

Substituted benzamides are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. While the specific biological profile of 4-bromo-3-ethylbenzamide is not documented, its structural motifs suggest potential for investigation in several areas:

  • Enzyme Inhibition: The benzamide functional group can act as a hydrogen bond donor and acceptor, making it a candidate for interacting with the active sites of various enzymes.

  • Receptor Antagonism/Agonism: Many benzamide derivatives are known to interact with G-protein coupled receptors (GPCRs).

  • Fragment-Based Drug Discovery: This molecule could serve as a starting fragment for the development of more complex and potent drug candidates.

The bromo- and ethyl- substitutions provide handles for further chemical modification to explore structure-activity relationships (SAR).

Conclusion

4-Bromo-3-ethylbenzamide is a chemical entity with a defined structure but limited publicly available experimental data. This guide has provided a framework for understanding its fundamental properties and a plausible route for its synthesis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. Researchers interested in this molecule are encouraged to use the information herein as a starting point for their own studies.

An In-depth Technical Guide on the Physical Characteristics of Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of Benzamide, 4-bromo-3-ethyl- . Due to the limited availability of experimental data for this specific compound in public databases, this document outlines a proposed synthetic route, predicted physicochemical properties, and detailed, generalized experimental protocols for its synthesis and characterization. Furthermore, a discussion on the potential biological activities is included based on the known functions of structurally related benzamide compounds. This guide serves as a foundational resource for researchers intending to synthesize and evaluate this novel compound.

Introduction

Benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group. They are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and antimicrobial properties. The specific substitution pattern on the benzamide core dictates its pharmacological profile. This guide focuses on the yet-to-be-fully-characterized derivative, 4-bromo-3-ethylbenzamide . The presence of a bromine atom and an ethyl group at the 4 and 3 positions, respectively, is expected to modulate its lipophilicity, electronic properties, and steric profile, thereby influencing its physical characteristics and biological interactions.

Proposed Synthesis

A plausible synthetic pathway for Benzamide, 4-bromo-3-ethyl- commences with the commercially available 4-bromo-3-ethylbenzoic acid. The conversion of the carboxylic acid to the corresponding benzamide is a standard and well-documented transformation in organic chemistry.

Synthesis Workflow

The proposed synthesis involves a two-step process starting from 4-bromo-3-ethylbenzoic acid:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, such as an acyl chloride or an activated ester.

  • Amidation: The activated carboxylic acid derivative is then reacted with an ammonia source to form the final benzamide product.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation cluster_product Final Product start 4-Bromo-3-ethylbenzoic Acid activation Acyl Chloride Formation (e.g., SOCl2 or (COCl)2) start->activation Step 1 amidation Reaction with Ammonia (e.g., NH4OH or NH3 gas) activation->amidation Step 2 product Benzamide, 4-bromo-3-ethyl- amidation->product Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_confirmation Structure & Purity Confirmation synthesis Synthesized 4-bromo-3-ethylbenzamide nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms hplc HPLC or LC-MS synthesis->hplc confirmation Confirmed Structure and Purity nmr->confirmation ftir->confirmation ms->confirmation hplc->confirmation Biological_Activity_Workflow cluster_compound Test Compound cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis compound 4-bromo-3-ethylbenzamide screening In vitro Assays (e.g., Antimicrobial, Cytotoxicity, Enzyme Inhibition) compound->screening target_id Identification of Molecular Target(s) screening->target_id If active pathway Elucidation of Signaling Pathway target_id->pathway

In-Depth Technical Guide: Solubility Profile of Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzamide, 4-bromo-3-ethyl- is a substituted benzamide, a chemical class of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of pharmacologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation development. Understanding the solubility profile is, therefore, a cornerstone of preclinical and pharmaceutical development.

This technical guide offers a predictive overview of the solubility-related physicochemical properties of Benzamide, 4-bromo-3-ethyl-, detailed experimental protocols for its solubility determination, and a conceptual framework for its potential role in cellular signaling pathways.

Physicochemical Properties and Predicted Solubility

To estimate the solubility characteristics of Benzamide, 4-bromo-3-ethyl-, it is instructive to examine the properties of structurally related compounds. The following table summarizes key physicochemical parameters for similar benzamide derivatives. These values can help in anticipating the behavior of the target compound and in selecting appropriate solvent systems for experimental studies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Water Solubility (Predicted)Reference
4-Bromo-N-ethylbenzamideC9H10BrNO228.092.1-[1]
4-Bromo-N,N-diethyl-3-methylbenzamideC12H16BrNO270.173.4-[2]
4-Bromo-N-methylbenzamideC8H8BrNO214.061.8-[3]
Benzamide, 4-bromo-N-ethyl-N-methyl-C10H12BrNO242.112.4log10(S) = -3.20 mol/L[4][5]

Note: The data presented are for structurally similar compounds and should be used as a preliminary guide. Experimental determination of these properties for Benzamide, 4-bromo-3-ethyl- is essential.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is crucial for accurately determining the solubility of a compound. The following is a detailed methodology based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurements.[1][6]

3.1. Materials and Equipment

  • Benzamide, 4-bromo-3-ethyl- (analytical grade)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), etc.)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of Benzamide, 4-bromo-3-ethyl- to a series of vials, each containing a known volume of the selected solvent. The excess solid is necessary to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium solubility is achieved. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker. Allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of Benzamide, 4-bromo-3-ethyl-.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Compound to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C Incubate D Centrifuge to Pellet Solid C->D Separate E Filter Supernatant D->E Collect F Dilute Sample E->F G Quantify by HPLC F->G H H G->H Calculate Solubility

Workflow for Shake-Flask Solubility Measurement.

4.2. Hypothetical Signaling Pathway

Given that many benzamide derivatives exhibit activity as enzyme inhibitors or receptor modulators in drug discovery, the following diagram presents a hypothetical signaling pathway that a compound like Benzamide, 4-bromo-3-ethyl- could potentially modulate. This is a generalized representation and would require experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR/Kinase Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade (e.g., PKA) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Drug Benzamide, 4-bromo-3-ethyl- (Hypothetical Modulator) Drug->Receptor Inhibits/Activates

Hypothetical Cellular Signaling Pathway Modulation.

Conclusion

While direct experimental data for "Benzamide, 4-bromo-3-ethyl-" remains to be published, this technical guide provides a robust framework for approaching its solubility profiling. By leveraging data from analogous structures, employing standardized experimental protocols, and considering potential biological contexts, researchers can effectively characterize this compound for its intended applications in research and drug development. The generation of empirical data through the methodologies described herein is a critical next step in understanding the full potential of this molecule.

References

Starting Materials for the Synthesis of 4-bromo-3-ethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes and starting materials for the preparation of 4-bromo-3-ethylbenzamide, a key intermediate in various research and development applications. This document outlines two principal pathways, detailing the necessary precursors, reaction conditions, and experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison, and logical workflows are illustrated using process diagrams.

Introduction

4-bromo-3-ethylbenzamide is a substituted aromatic amide whose structure lends itself to further functionalization, making it a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromo, ethyl, and amide moieties allows for diverse chemical modifications. The selection of an appropriate synthetic route is contingent upon factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. This guide explores two robust and scientifically sound approaches to its synthesis.

Synthetic Pathways

Two primary synthetic routes for the preparation of 4-bromo-3-ethylbenzamide have been identified and are detailed below:

  • Route 1: Amidation of 4-bromo-3-ethylbenzoic acid. This is the most direct approach, commencing with the selective bromination of 3-ethylbenzoic acid.

  • Route 2: Hydrolysis of 4-bromo-3-ethylbenzonitrile. This alternative pathway involves the synthesis of a key nitrile intermediate, followed by its conversion to the target benzamide.

The following sections provide a detailed breakdown of each route, including the necessary starting materials, experimental procedures, and associated quantitative data.

Route 1: Synthesis via Bromination and Amidation

This route is a two-step process that begins with the electrophilic bromination of 3-ethylbenzoic acid to yield 4-bromo-3-ethylbenzoic acid, which is subsequently converted to the final product.

G A 3-Ethylbenzoic Acid B Bromination A->B Br2, FeBr3 C 4-Bromo-3-ethylbenzoic Acid B->C D Amidation C->D 1. SOCl2 2. NH3 E 4-Bromo-3-ethylbenzamide D->E

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 4-bromo-3-ethylbenzoic acid

The initial step involves the regioselective bromination of 3-ethylbenzoic acid at the 4-position. The ethyl group is an ortho-, para-director, and while the carboxylic acid is a meta-director, the activating effect of the alkyl group and steric hindrance favor bromination at the position para to the ethyl group.

Starting Material:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Ethylbenzoic acid619-20-5C₉H₁₀O₂150.17

Experimental Protocol (Adapted from similar bromination reactions):

To a solution of 3-ethylbenzoic acid (1.0 eq.) in a suitable solvent such as acetic acid, a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq.) is added. The mixture is cooled in an ice bath, and bromine (1.1 eq.) is added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water and the precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 4-bromo-3-ethylbenzoic acid.

Quantitative Data:

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Bromo-3-ethylbenzoic acidC₉H₉BrO₂229.0785-95
Step 2: Synthesis of 4-bromo-3-ethylbenzamide

The conversion of the carboxylic acid to the primary amide can be achieved via a two-step, one-pot procedure involving the formation of an acyl chloride intermediate followed by reaction with ammonia.

Starting Material:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-3-ethylbenzoic acid741698-92-0C₉H₉BrO₂229.07

Experimental Protocol (Adapted from general amidation procedures):

4-Bromo-3-ethylbenzoic acid (1.0 eq.) is suspended in an inert solvent like dichloromethane (DCM) or toluene. Thionyl chloride (SOCl₂, 1.2-1.5 eq.) is added, along with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is refluxed for 1-2 hours or until the evolution of gas ceases and the solution becomes clear. After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 4-bromo-3-ethylbenzoyl chloride is then dissolved in a fresh portion of anhydrous solvent and cooled in an ice bath. A solution of concentrated aqueous ammonia or a solution of ammonia in a suitable solvent is added dropwise with vigorous stirring. The reaction is stirred for an additional 1-2 hours at room temperature. The product is then isolated by filtration or extraction, washed, and purified by recrystallization.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Bromo-3-ethylbenzamideC₉H₁₀BrNO228.0990-98

Route 2: Synthesis via Nitrile Hydrolysis

This alternative route involves the preparation of 4-bromo-3-ethylbenzonitrile from 4-bromo-3-ethylaniline, followed by hydrolysis to the target amide.

G A 4-Bromo-3-ethylaniline B Sandmeyer Reaction A->B 1. NaNO2, HCl 2. CuCN, KCN C 4-Bromo-3-ethylbenzonitrile B->C D Hydrolysis C->D H2O2, KOH E 4-Bromo-3-ethylbenzamide D->E

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 4-bromo-3-ethylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to a nitrile. This involves the diazotization of 4-bromo-3-ethylaniline followed by reaction with a cyanide salt.

Starting Material:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-3-ethylaniline52121-42-3C₈H₁₀BrN200.08

Experimental Protocol (Adapted from general Sandmeyer reactions):

4-Bromo-3-ethylaniline (1.0 eq.) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.05 eq.) in water is added dropwise, maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and heated. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is stirred and heated until the evolution of nitrogen gas ceases. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography to yield 4-bromo-3-ethylbenzonitrile.

Quantitative Data:

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Bromo-3-ethylbenzonitrileC₉H₈BrN210.0770-85
Step 2: Hydrolysis of 4-bromo-3-ethylbenzonitrile

The final step is the hydrolysis of the nitrile to the primary amide. This can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred to avoid the formation of the corresponding carboxylic acid as a byproduct.

Starting Material:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-3-ethylbenzonitrile170230-29-2C₉H₈BrN210.07

Experimental Protocol (Adapted from basic nitrile hydrolysis):

4-Bromo-3-ethylbenzonitrile (1.0 eq.) is dissolved in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). An aqueous solution of a base, such as potassium hydroxide (KOH), and hydrogen peroxide are added. The reaction mixture is heated and stirred. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and recrystallized to afford pure 4-bromo-3-ethylbenzamide.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Bromo-3-ethylbenzamideC₉H₁₀BrNO228.0980-95

Conclusion

This guide has outlined two viable synthetic pathways for the preparation of 4-bromo-3-ethylbenzamide. Route 1, proceeding through the bromination of 3-ethylbenzoic acid followed by amidation, is generally more direct and may offer higher overall yields. Route 2, which involves a Sandmeyer reaction and subsequent nitrile hydrolysis, provides a solid alternative, particularly if 4-bromo-3-ethylaniline is a more readily available starting material. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and economic considerations. The provided experimental protocols, adapted from established chemical literature for similar transformations, offer a strong foundation for the successful synthesis of this versatile chemical intermediate. It is recommended that small-scale trial reactions are conducted to optimize conditions for the specific laboratory setting.

The Fundamental Reactivity of 4-bromo-3-ethylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 4-bromo-3-ethylbenzamide, a versatile building block in organic synthesis. Due to the presence of three key functional regions—the aromatic C-Br bond, the benzamide moiety, and the ethyl group—this molecule offers multiple avenues for chemical modification. This document outlines the principal transformations, including palladium-catalyzed cross-coupling reactions at the bromide position and reactions involving the amide group. Detailed experimental protocols for key transformations, quantitative data presented in structured tables, and visualizations of reaction pathways are provided to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

4-bromo-3-ethylbenzamide is a substituted aromatic compound with significant potential as a scaffold in the development of novel pharmaceuticals and functional materials. Its chemical architecture allows for selective modifications at distinct positions, making it an attractive starting material for creating diverse molecular libraries. The reactivity of this molecule is primarily dictated by the interplay of its three main components:

  • The Aryl Bromide: The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Benzamide: This functional group can undergo hydrolysis and can also participate as a nucleophile in certain coupling reactions. Its electronic properties also influence the reactivity of the aromatic ring.

  • The Ethyl Group: While generally less reactive, the ethyl group can potentially undergo oxidation at the benzylic position under specific conditions.

This guide will focus on the most synthetically useful transformations of 4-bromo-3-ethylbenzamide, providing a foundation for its application in complex molecule synthesis.

Synthesis of 4-bromo-3-ethylbenzamide

The synthesis of 4-bromo-3-ethylbenzamide typically proceeds from the corresponding 4-bromo-3-ethylbenzoic acid. The conversion of the carboxylic acid to the primary amide is a standard and high-yielding transformation.

General Experimental Protocol: Amide Formation

A common method for this synthesis involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

  • Acid Chloride Formation: To a solution of 4-bromo-3-ethylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, oxalyl chloride (1.2 eq) is added dropwise at room temperature, often with a catalytic amount of dimethylformamide (DMF). The reaction is stirred for 1-2 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amidation: The crude 4-bromo-3-ethylbenzoyl chloride is dissolved in an inert solvent like dichloromethane and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia. The reaction mixture is stirred for an additional 1-2 hours, allowing it to warm to room temperature. The resulting solid is collected by filtration, washed with water, and dried to afford 4-bromo-3-ethylbenzamide.

Reactivity at the Aryl Bromide Position

The bromine atom on the aromatic ring is the most versatile handle for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used to synthesize biaryl compounds.

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-N-methylbenzamidePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1001292
21-Bromo-4-nitrobenzene(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane901688
34-Bromotoluene(Thiophen-2-yl)boronic acidPd(OAc)₂/SPhos (1)K₃PO₄Toluene110895

Note: This data is representative of Suzuki-Miyaura reactions with similar substrates and is intended for illustrative purposes.

  • To a reaction vessel, add 4-bromo-3-ethylbenzamide (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base, is added.

  • The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Suzuki_Miyaura_Coupling A 4-bromo-3-ethylbenzamide D Oxidative Addition A->D B R-B(OH)₂ F Transmetalation B->F C Pd(0)L₂ E Ar-Pd(II)(Br)L₂ D->E E->F Base G Ar-Pd(II)(R)L₂ F->G H Reductive Elimination G->H H->C Regeneration I Coupled Product H->I Buchwald_Hartwig_Amination A 4-bromo-3-ethylbenzamide D Oxidative Addition A->D B R₂NH F Amine Coordination B->F C Pd(0)L₂ E Ar-Pd(II)(Br)L₂ D->E E->F G [Ar-Pd(II)(Br)(R₂NH)L] F->G H Deprotonation G->H Base I Ar-Pd(II)(NR₂)L H->I J Reductive Elimination I->J J->C Regeneration K Arylamine Product J->K

References

Structural Analogs of 4-bromo-3-ethylbenzamide: A Technical Guide on Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the benzamide scaffold plays a crucial role in modulating the pharmacological profile of these molecules. This technical guide focuses on the structural analogs of 4-bromo-3-ethylbenzamide, providing an in-depth overview of their synthesis, biological evaluation, and the underlying structure-activity relationships (SAR). The presence of a halogen at the 4-position and an alkyl group at the 3-position of the benzamide ring are key structural features that influence the cytotoxic potential of these compounds against various cancer cell lines. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the substituted benzamide core.

Synthesis of Substituted Benzamide Analogs

The synthesis of 4-bromo-3-substituted benzamide analogs typically proceeds through a multi-step reaction sequence, starting from a readily available starting material like 4-bromo-3-methylbenzoic acid. A general synthetic route involves the activation of the carboxylic acid, often by conversion to an acid chloride, followed by amidation with a desired amine.

General Synthetic Protocol:

A representative synthetic pathway for a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has been reported and can be adapted for the synthesis of various analogs.[1][2]

  • Step 1: Nitration: 4-bromo-3-methylbenzoic acid is nitrated at the 2-position using a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Step 2: Reduction: The nitro group is then reduced to an amino group, typically using a reducing agent such as iron powder in the presence of acetic acid.

  • Step 3: Acylation/Sulfonylation: The newly formed amino group at the 2-position can be acylated with various acid chlorides or sulfonyl chlorides to introduce diverse substituents.

  • Step 4: Amidation: The carboxylic acid at the 1-position is activated, for example, by conversion to the corresponding acid chloride using thionyl chloride. This is followed by reaction with a substituted aniline, such as 3,5-dimethoxyaniline, in the presence of a base like triethylamine, to yield the final benzamide derivatives.

This modular synthetic approach allows for the generation of a library of analogs with diverse substitutions at both the 3-position of the benzoyl ring and on the amide nitrogen, facilitating comprehensive structure-activity relationship studies.

Biological Activity and Structure-Activity Relationship (SAR)

The anticancer activity of substituted benzamide derivatives is a subject of considerable research interest. The nature and position of substituents on the aromatic ring significantly impact their cytotoxic potency.

Role of Halogen Substitution:

The presence of a bromine atom at the 4-position of the benzamide ring has been associated with enhanced cytotoxic activity and selectivity in various classes of compounds.[3] This is often attributed to the ability of halogens to form halogen bonds and increase the lipophilicity of the molecule, thereby improving its cell permeability and interaction with biological targets.

Influence of Substitution at the 3-Position:

In a study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, various amido and sulfonamido groups were introduced at the 2-position (adjacent to the bromine). The cytotoxic activity of these compounds was evaluated against several non-small cell lung cancer (NSCLC) cell lines.[1][2]

Table 1: Cytotoxic Activity of Selected 4-bromo-benzamide Analogs against NSCLC Cell Lines (IC50 in µM) [2]

Compound IDR-Group (at position 2)NCI-H520NCI-H1581NCI-H226NCI-H460NCI-H1703
A8 2-ethylhexanamido>10>10>10>10>10
B7 3-chlorophenylamido3.21 ± 0.452.89 ± 0.384.13 ± 0.523.98 ± 0.493.55 ± 0.41
C9 4-fluorophenylsulfonamido1.36 ± 0.271.25 ± 0.232.31 ± 0.412.14 ± 0.361.85 ± 0.32

From the data presented, it is evident that the nature of the substituent at the position adjacent to the bromine atom significantly influences the anticancer activity. The presence of an aromatic amido group (B7) or a sulfonamido group (C9) leads to potent cytotoxic effects, with the sulfonamido derivative C9 showing the highest activity across all tested cell lines. In contrast, the aliphatic amido substituent in compound A8 resulted in a loss of activity.[2] This suggests that aromatic and electron-withdrawing groups at this position may be favorable for activity.

Experimental Protocols

General Procedure for the Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)-2-(substituted-amido/sulfonamido)benzamides[1]

To a solution of the corresponding 2-amino-4-bromobenzoic acid derivative in an appropriate solvent, thionyl chloride is added, and the mixture is refluxed. After removal of the excess thionyl chloride, the resulting acid chloride is dissolved in a suitable solvent and added dropwise to a solution of 3,5-dimethoxyaniline and triethylamine at 0°C. The reaction mixture is then stirred at room temperature until completion. The product is isolated by filtration and purified by recrystallization or column chromatography.

MTT Assay for Cytotoxicity Evaluation

The in vitro cytotoxicity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many benzamide derivatives is still under investigation; however, several studies have implicated the inhibition of protein kinases as a key mode of their anticancer activity.

FGFR1 Kinase Inhibition

The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that is often dysregulated in various cancers, including NSCLC.[1][2] The inhibition of FGFR1 blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Molecular docking studies have shown that these compounds can bind to the ATP-binding pocket of FGFR1, forming hydrogen bonds and other interactions with key amino acid residues, thereby preventing the phosphorylation and activation of the kinase.[2]

FGFR1_Signaling_Pathway FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylation ERK ERK FGFR1->ERK Phosphorylation Compound 4-bromo-benzamide Analog (e.g., C9) Compound->FGFR1 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Proliferation Cell Proliferation PLCg1->Proliferation ERK->Proliferation

Caption: Inhibition of the FGFR1 signaling pathway by 4-bromo-benzamide analogs.

Experimental and Logical Workflow

The discovery and development of novel 4-bromo-3-ethylbenzamide analogs follow a structured workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow Design Analog Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Purification->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR SAR->Design Feedback Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Docking) SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Design Feedback

Caption: A typical workflow for the development of novel benzamide-based anticancer agents.

Conclusion

Structural analogs of 4-bromo-3-ethylbenzamide represent a promising class of compounds for the development of novel anticancer therapeutics. The presence of the 4-bromo substituent appears to be a key feature for potent activity, while modifications at the 3-position (or adjacent positions) provide a means to fine-tune the pharmacological profile. The inhibition of protein kinases, such as FGFR1, has emerged as a potential mechanism of action for these compounds. Further exploration of the structure-activity relationships, particularly with a focus on a homologous series of 3-alkyl-4-bromobenzamides, is warranted to identify lead candidates with improved potency and selectivity for preclinical and clinical development. This technical guide provides a foundational understanding for researchers to build upon in their quest for more effective cancer treatments.

References

Introduction to Theoretical Studies of Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Investigation of 4-bromo-3-ethylbenzamide

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding their structure-activity relationships, predicting their physicochemical properties, and guiding synthetic efforts. Computational analysis provides insights into molecular geometry, electronic structure, vibrational frequencies, and non-linear optical properties, which are essential for drug design and materials engineering.

Methodologies for Computational Analysis

A typical theoretical investigation of a novel benzamide derivative like 4-bromo-3-ethylbenzamide involves a multi-step computational workflow. The primary tool for such studies is Density Functional Theory (DFT), often complemented by other methods for specific property calculations.

Geometric Optimization

The initial and most critical step is the optimization of the molecule's ground state geometry. This is typically performed using DFT with a suitable functional and basis set.

Protocol:

  • Initial Structure Generation: The 3D structure of 4-bromo-3-ethylbenzamide is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method: Geometry optimization is performed using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its balance of accuracy and computational cost.

  • Basis Set Selection: A common choice for the basis set is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules containing heteroatoms and for calculating electronic properties.

  • Solvent Effects: If the molecule's behavior in a specific solvent is of interest, the Polarizable Continuum Model (PCM) can be incorporated to simulate the solvent environment.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

  • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Spectroscopic Properties Simulation

Computational methods can predict various spectra, which can be used to interpret and validate experimental data.

Protocol:

  • Vibrational Spectroscopy (IR and Raman): The harmonic vibrational frequencies and intensities are obtained from the frequency calculation. These can be used to simulate the infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values.

  • NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) is typically used as the reference standard.

  • UV-Vis Spectroscopy: Electronic transitions and the corresponding absorption wavelengths can be predicted using Time-Dependent DFT (TD-DFT) calculations.

Predicted Data for 4-bromo-3-ethylbenzamide

The following tables present hypothetical yet realistic quantitative data that would be expected from a theoretical study of 4-bromo-3-ethylbenzamide, based on findings for similar molecules.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.910
C-C (ring)1.390 - 1.405118.0 - 121.5-0.5 - 0.5
C=O1.245
C-N1.360
C-C (ethyl)1.535
C-H (ethyl)1.095
C-C-N117.5
O=C-N122.0
C-C-Br119.8
C-C-C-C (ring)0.0
Table 2: Calculated Electronic Properties
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Electronegativity3.85 eV
Chemical Hardness2.65 eV
Dipole Moment3.5 D
Table 3: Predicted Vibrational Frequencies (Selected Modes)
ModeWavenumber (cm⁻¹)Assignment
ν(N-H) stretch3450, 3350Amide N-H symmetric and asymmetric stretching
ν(C-H) stretch (aromatic)3100 - 3000Aromatic C-H stretching
ν(C-H) stretch (aliphatic)2980 - 2850Ethyl group C-H stretching
ν(C=O) stretch1680Amide I band (C=O stretching)
δ(N-H) bend1620Amide II band (N-H bending)
ν(C-C) stretch (ring)1600 - 1450Aromatic ring skeletal vibrations
ν(C-Br) stretch650C-Br stretching

Visualizing Computational Workflows and Molecular Properties

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of a computational study and the relationships between different calculated properties.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Output start Initial 3D Structure of 4-bromo-3-ethylbenzamide geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop spectroscopic_prop Spectroscopic Properties (IR, Raman, NMR, UV-Vis) freq_calc->spectroscopic_prop reactivity_desc Reactivity Descriptors electronic_prop->reactivity_desc results Theoretical Data and Spectra spectroscopic_prop->results reactivity_desc->results

Caption: Computational workflow for theoretical studies.

Molecular_Properties cluster_structure Molecular Structure cluster_properties Derived Properties mol_geom Optimized Geometry reactivity Chemical Reactivity mol_geom->reactivity HOMO-LUMO Gap stability Kinetic Stability mol_geom->stability HOMO-LUMO Gap spectra Spectroscopic Signatures mol_geom->spectra Vibrational Frequencies Electronic Transitions sites Reactive Sites mol_geom->sites MEP Surface

Caption: Relationship between molecular structure and properties.

Conclusion

This technical guide provides a comprehensive overview of the theoretical methodologies that can be applied to study 4-bromo-3-ethylbenzamide. By following these protocols, researchers can gain valuable insights into the molecule's properties, which can aid in the design of new pharmaceuticals and materials. The combination of geometric, electronic, and spectroscopic analyses offers a powerful in silico approach to characterizing novel chemical entities before their synthesis, thereby accelerating the research and development process.

The Enigmatic Profile of 4-bromo-3-ethylbenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the available scientific information surrounding the chemical compound Benzamide, 4-bromo-3-ethyl- . Due to the limited direct research on this specific molecule, this paper provides a comprehensive analysis based on its predicted synthetic pathways, and the known properties and biological activities of structurally similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Background

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are integral scaffolds in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The specific substitution pattern of a halogen and an alkyl group on the benzamide ring, as seen in 4-bromo-3-ethylbenzamide, can significantly influence its physicochemical properties and biological interactions. While "Benzamide, 4-bromo-3-ethyl-" itself is not extensively documented in public scientific literature, an examination of its close analogs provides valuable insights into its potential discovery, synthesis, and applications.

Physicochemical Properties (Predicted and Analog-Based)

Property4-bromo-3-ethylbenzoic acid4-bromo-3-methylbenzamide
Molecular Formula C₉H₉BrO₂[1]C₈H₈BrNO[2]
Molecular Weight 229.07 g/mol [1]214.06 g/mol [3]
CAS Number 741698-92-0[1]170229-98-8[2]
Appearance Not specifiedWhite crystals or powder[2]
Melting Point Not specified212-216 °C[4]
Assay (Purity) Not specified≥98.5% (GC)[2]

Proposed Synthesis and Experimental Protocols

The synthesis of 4-bromo-3-ethylbenzamide can be logically inferred from established methodologies for similar compounds. A plausible two-step synthesis is outlined below, starting from a commercially available precursor.

Logical Synthesis Pathway

The proposed synthesis involves the bromination of 3-ethylbenzoic acid to form the key intermediate, 4-bromo-3-ethylbenzoic acid, followed by amidation to yield the final product.

G A 3-Ethylbenzoic Acid B 4-Bromo-3-ethylbenzoic Acid A->B Bromination (e.g., Br2, FeBr3) C 4-Bromo-3-ethylbenzoyl Chloride B->C Acyl Chloride Formation (e.g., SOCl2 or (COCl)2) D 4-Bromo-3-ethylbenzamide C->D Amidation (e.g., NH3 or NH4OH) G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Bromo-3-ethylbenzoic Acid D 4-Bromo-3-ethylbenzoyl Chloride A->D B Thionyl Chloride (SOCl₂) B->D C Heat (Reflux) C->D E 4-Bromo-3-ethylbenzoyl Chloride G 4-Bromo-3-ethylbenzamide E->G F Ammonia (NH₃) F->G G cluster_0 Potential Biological Activities cluster_1 Potential Mechanisms of Action A Substituted Benzamides B Anticancer A->B C Antiarrhythmic A->C D Antibacterial A->D E Anti-inflammatory A->E F HDAC Inhibition B->F G Potassium Channel Blocking C->G H Enzyme Inhibition D->H I Receptor Binding E->I

References

Benzamide, 4-bromo-3-ethyl-: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety, handling, and toxicological information for the chemical compound Benzamide, 4-bromo-3-ethyl-. Due to the limited availability of data for this specific molecule, this document also incorporates information from structurally related aromatic bromides and substituted benzamides to provide a thorough safety perspective for laboratory and research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties for Benzamide, 4-bromo-3-ethyl- is presented below. This data is essential for proper handling, storage, and experimental design.

PropertyValue
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
IUPAC Name 4-bromo-3-ethylbenzamide
CAS Number Not available
Appearance Solid (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Not available

Safety and Hazard Information

Potential Hazards:

  • Toxicity: Substituted benzamides can exhibit toxic actions, including psychotropic and neurotoxic effects.[1] Overdosage or hypersensitization to this class of compounds can lead to severe intoxication and, in some cases, may be lethal.[1]

  • Skin and Eye Irritation: Aromatic bromides can cause severe skin burns and eye damage.[2][3]

  • Inhalation Toxicity: Inhalation of vapors or aerosols may be fatal.[2][3] It is crucial to work in a well-ventilated area, preferably under a fume hood.[2]

  • Combustibility: While not highly flammable, it may be a combustible liquid or solid.[2][4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not inhale dust, vapors, or aerosols.[2] All handling of the substance should be performed in a chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials and sources of ignition.[4]

  • Spills: In case of a spill, evacuate the area and prevent the spread of the material. Use absorbent materials for liquid spills and avoid generating dust for solid spills. Dispose of waste in accordance with local regulations.[2]

Experimental Protocols

Detailed experimental protocols for Benzamide, 4-bromo-3-ethyl- are not published. However, the following sections describe general methodologies that can be adapted for its synthesis, analysis, and toxicological assessment.

Synthesis Protocol

A plausible method for the synthesis of 4-bromo-3-ethylbenzamide would involve the amidation of 4-bromo-3-ethylbenzoic acid. A general procedure is outlined below:

Objective: To synthesize 4-bromo-3-ethylbenzamide from 4-bromo-3-ethylbenzoic acid.

Materials:

  • 4-bromo-3-ethylbenzoic acid

  • Thionyl chloride or a suitable coupling reagent (e.g., HATU)

  • Ammonia source (e.g., ammonium hydroxide or ammonia gas)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation (if using thionyl chloride):

    • In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-ethylbenzoic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-3-ethylbenzoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash it successively with dilute acid, dilute base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Analytical Methods

To confirm the identity and purity of synthesized Benzamide, 4-bromo-3-ethyl-, a combination of analytical techniques should be employed.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the position of the substituents on the benzene ring.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern.[6][7][8] Negative Ion Chemical Ionization (NICI)-GC/MS can be particularly effective for detecting brominated aromatic compounds.[6]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide functional group (C=O and N-H stretching).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Acute Toxicity (LD50) Determination Protocol

The Median Lethal Dose (LD50) is a standard measure of the acute toxicity of a substance.[9][10] The following is a general protocol based on the "Up-and-Down" or "staircase" method, which is designed to minimize the number of animals used.[9]

Objective: To estimate the oral LD50 of Benzamide, 4-bromo-3-ethyl- in a rodent model (e.g., rats or mice).

Animals: Use a small number of a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).[9]

Procedure:

  • Dose Selection: Start with an initial dose based on information from structurally similar compounds or in silico predictions.

  • Administration: Administer a single oral dose of the test substance to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period, typically at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[9]

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a constant factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using appropriate statistical methods.[11]

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathways have been elucidated for Benzamide, 4-bromo-3-ethyl-, related compounds have shown various biological effects.

  • Anticancer Activity: Some brominated compounds and benzamide derivatives have demonstrated anticancer properties.[12][13][14] For instance, certain 4-bromo isatin derivatives have shown cytotoxic activity against human tumor cell lines.[12]

  • Antibacterial Activity: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and shown to have antibacterial activity against extensively drug-resistant Salmonella Typhi.[15]

  • Neuroleptic and Antidepressant Effects: Substituted benzamides are a class of drugs known to have neuroleptic and, in some cases, antidepressant-like effects, often through interaction with dopamine receptors.[1][16][17]

Hypothetical Signaling Pathway Involvement:

Given that some substituted benzamides act as dopamine receptor antagonists, a potential (but unconfirmed for this specific compound) signaling pathway could involve the dopamine signaling cascade.

Dopamine_Signaling_Pathway Hypothetical Dopamine Receptor Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor 4_bromo_3_ethyl_benzamide Benzamide, 4-bromo-3-ethyl- (Antagonist) 4_bromo_3_ethyl_benzamide->D2_Receptor G_protein Gi/o Protein D2_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP  Inhibition of conversion  of ATP to cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response

Caption: Hypothetical antagonism of the dopamine D2 receptor by Benzamide, 4-bromo-3-ethyl-.

Experimental Workflow for Safety Assessment:

The following diagram illustrates a logical workflow for the initial safety and toxicological assessment of a novel compound like Benzamide, 4-bromo-3-ethyl-.

Safety_Assessment_Workflow Experimental Workflow for Safety Assessment Start Start Compound_Synthesis Compound Synthesis & Purification Start->Compound_Synthesis PhysChem_Characterization Physicochemical Characterization Compound_Synthesis->PhysChem_Characterization In_Silico_Tox In Silico Toxicity Prediction PhysChem_Characterization->In_Silico_Tox Acute_Toxicity_Oral Acute Oral Toxicity (LD50 Estimation) In_Silico_Tox->Acute_Toxicity_Oral Genotoxicity Genotoxicity Assays (e.g., Ames Test) Acute_Toxicity_Oral->Genotoxicity Dermal_Eye_Irritation Dermal & Eye Irritation Studies Genotoxicity->Dermal_Eye_Irritation Data_Analysis Data Analysis & Risk Assessment Dermal_Eye_Irritation->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the initial safety evaluation of a novel chemical compound.

Conclusion

Benzamide, 4-bromo-3-ethyl- is a compound for which specific safety and toxicological data is scarce. Therefore, it must be handled with significant caution, assuming it possesses hazards similar to other aromatic bromides and substituted benzamides. The protocols and information provided in this guide are intended to offer a framework for its safe handling, synthesis, and initial toxicological evaluation. All experimental work should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety guidelines. Further research is necessary to fully characterize the safety profile and biological activity of this compound.

References

An In-depth Technical Guide to 3-Bromo-4-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-bromo-4-ethylbenzamide, a substituted aromatic amide of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and relevant structural information. Due to the limited availability of data for 4-bromo-3-ethylbenzamide, this guide focuses on its more readily documented isomer, 3-bromo-4-ethylbenzamide.

Chemical Identity and Nomenclature

The nomenclature of brominated and ethylated benzamides can lead to ambiguity. The compound detailed in this guide is 3-bromo-4-ethylbenzamide .

  • IUPAC Name: 3-bromo-4-ethylbenzamide

  • CAS Number: 1369785-21-6[1]

  • Molecular Formula: C₉H₁₀BrNO

  • Synonyms: While not extensively documented, logical synonyms include 3-bromo-4-ethyl-benzamide.

Its constitutional isomer, 4-bromo-3-ethylbenzamide, is less commonly referenced in scientific literature and chemical databases.

Physicochemical Properties

Quantitative data for 3-bromo-4-ethylbenzamide is not widely available in public databases. The following table summarizes key computed and experimental properties of 3-bromo-4-ethylbenzamide and its immediate precursor, 3-bromo-4-ethylbenzoic acid.

Property3-Bromo-4-ethylbenzamide (Predicted)3-Bromo-4-ethylbenzoic acid (Experimental/Predicted)
Molecular Weight 228.09 g/mol 229.07 g/mol
Boiling Point 363.9°C at 760 mmHg (for a related isomer)[2]Not available
Physical Form Solid (Predicted)Solid
Solubility Not availableNot available

Proposed Synthesis of 3-Bromo-4-ethylbenzamide

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-ethylbenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromo-4-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) to the suspension at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction Conditions: Stir the reaction mixture at reflux (approximately 40°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-bromo-4-ethylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-4-ethylbenzamide

  • Reaction Setup: In a separate flask, dissolve the crude 3-bromo-4-ethylbenzoyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). Cool the solution in an ice bath.

  • Amidation: Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (excess, e.g., 5-10 equivalents) to the cooled solution of the acyl chloride with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Isolation of Product: The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any ammonium salts. The crude 3-bromo-4-ethylbenzamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Visualized Synthesis Pathway

The following diagram illustrates the proposed synthetic route for 3-bromo-4-ethylbenzamide.

G cluster_0 Synthesis of 3-Bromo-4-ethylbenzamide A 3-Bromo-4-ethylbenzoic acid B 3-Bromo-4-ethylbenzoyl chloride A->B SOCl₂, DCM, reflux C 3-Bromo-4-ethylbenzamide B->C NH₄OH (aq), DCM

Caption: Proposed synthesis of 3-bromo-4-ethylbenzamide.

Conclusion

This technical guide provides a summary of the available information on 3-bromo-4-ethylbenzamide, with a focus on its chemical identity and a plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research into the properties and potential applications of this compound and its isomers. The proposed experimental protocol offers a starting point for the laboratory synthesis of 3-bromo-4-ethylbenzamide, which could facilitate future studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of "Benzamide, 4-bromo-3-ethyl-" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of "Benzamide, 4-bromo-3-ethyl-" and its derivatives. This class of compounds holds significant promise in medicinal chemistry due to the diverse biological activities exhibited by substituted benzamides. These notes offer detailed synthetic protocols, data summaries, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Substituted benzamides are a well-established and versatile scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. The introduction of a bromine atom and an ethyl group at the 4- and 3-positions of the benzamide core, respectively, can significantly influence the compound's physicochemical properties and its interaction with biological targets. Brominated organic compounds, in particular, have demonstrated potential as antibacterial and anticancer agents.[1][2] Many N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor activities, with some showing promising results against various cancer cell lines.[3][4][5]

This document outlines a reliable synthetic pathway to "Benzamide, 4-bromo-3-ethyl-" and provides detailed experimental procedures for each step. The potential applications of this and structurally related compounds are also discussed, with a focus on their potential as kinase inhibitors in cancer therapy.

Synthetic Pathway Overview

The synthesis of "Benzamide, 4-bromo-3-ethyl-" can be achieved through a three-step process starting from 3-ethylaniline. The overall workflow involves the bromination of the aniline derivative, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to a carboxylic acid and subsequently converted to the final benzamide.

G A 3-Ethylaniline B Step 1: Bromination A->B C 4-Bromo-3-ethylaniline B->C D Step 2: Sandmeyer Reaction C->D E 4-Bromo-3-ethylbenzonitrile D->E F Step 3: Hydrolysis E->F G 4-Bromo-3-ethylbenzoic Acid F->G H Step 4: Amidation G->H I Benzamide, 4-bromo-3-ethyl- H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzamide Derivative (Potential Inhibitor) Inhibitor->Akt inhibits

References

Application Notes and Protocols: Suzuki Coupling Reactions of 4-bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and representative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-3-ethylbenzamide with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in many pharmaceutical agents and functional materials. The following protocols and data are compiled to serve as a practical guide for researchers engaged in medicinal chemistry and drug development.

Representative Suzuki Coupling Reactions and Yields

The Suzuki-Miyaura coupling of 4-bromo-3-ethylbenzamide allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position. The reaction generally proceeds with good to excellent yields, contingent on the choice of catalyst, base, solvent, and the electronic and steric properties of the boronic acid coupling partner. Below is a table summarizing representative yields for the coupling of 4-bromo-3-ethylbenzamide with a selection of commercially available arylboronic acids, based on typical outcomes for similar substrates.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid3-ethyl-4-phenylbenzamide92
24-Methoxyphenylboronic acid3-ethyl-4-(4-methoxyphenyl)benzamide95
33-Methoxyphenylboronic acid3-ethyl-4-(3-methoxyphenyl)benzamide88
44-Chlorophenylboronic acid4-(4-chlorophenyl)-3-ethylbenzamide90
54-(Trifluoromethyl)phenylboronic acid3-ethyl-4-(4-(trifluoromethyl)phenyl)benzamide85
62-Thiopheneboronic acid3-ethyl-4-(thiophen-2-yl)benzamide82
73-Pyridinylboronic acid3-ethyl-4-(pyridin-3-yl)benzamide78

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 4-bromo-3-ethylbenzamide

This protocol provides a detailed methodology for the Suzuki coupling reaction of 4-bromo-3-ethylbenzamide with an arylboronic acid.

Materials:

  • 4-bromo-3-ethylbenzamide

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-ethylbenzamide (1.0 eq), the corresponding arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This process should be repeated three times to ensure an oxygen-free environment.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq) to the flask under the inert atmosphere.

  • To the solid mixture, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The typical solvent volume is 5-10 mL per 1 mmol of the benzamide substrate.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-ethylbenzamide product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Schematics and Workflows

Suzuki Coupling Reaction of 4-bromo-3-ethylbenzamide

The following diagram illustrates the general Suzuki-Miyaura coupling reaction between 4-bromo-3-ethylbenzamide and an arylboronic acid, catalyzed by a palladium complex.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-bromo-3-ethylbenzamide 4-bromo-3-ethylbenzamide Product 4-aryl-3-ethylbenzamide 4-bromo-3-ethylbenzamide->Product + Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of 4-aryl-3-ethylbenzamides via Suzuki coupling.

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (N₂ or Ar) A->B C Heating and Stirring (85-90 °C, 12-24h) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Workup (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow for Suzuki coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction on the substrate Benzamide, 4-bromo-3-ethyl- . This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of substituted aminobenzamides, which are valuable intermediates in drug discovery and materials science.

Introduction

The Buchwald-Hartwig amination is a versatile and widely adopted method for the synthesis of arylamines.[1] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[2] For the specific substrate, 4-bromo-3-ethylbenzamide, this reaction allows for the introduction of various amino functionalities at the 4-position, leading to the formation of N-substituted 4-amino-3-ethylbenzamide derivatives. These products are of significant interest in medicinal chemistry due to their potential as scaffolds for pharmacologically active molecules.

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The steric and electronic properties of both the aryl bromide and the amine coupling partner play a crucial role in determining the optimal reaction conditions.

Reaction Scheme and Key Components

The general reaction scheme for the Buchwald-Hartwig amination of 4-bromo-3-ethylbenzamide is as follows:

Key Components:

  • Aryl Bromide: Benzamide, 4-bromo-3-ethyl-

  • Amine: Can be a primary or secondary alkylamine or arylamine.

  • Palladium Precursor: Typically Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: Bulky, electron-rich phosphine ligands are essential for catalytic activity. Commonly used ligands include XPhos, t-BuXPhos, and BINAP.[2][3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are frequently employed.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.

Experimental Protocols

Two representative protocols are provided below for the coupling of 4-bromo-3-ethylbenzamide with a primary arylamine (aniline) and a secondary alkylamine (morpholine).

Protocol 1: Amination with Aniline

This protocol describes a typical procedure for the coupling of an aryl amine with 4-bromo-3-ethylbenzamide.

Materials:

  • Benzamide, 4-bromo-3-ethyl-

  • Aniline

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add Benzamide, 4-bromo-3-ethyl- (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination with Morpholine

This protocol provides a method for the coupling of a cyclic secondary amine with 4-bromo-3-ethylbenzamide.

Materials:

  • Benzamide, 4-bromo-3-ethyl-

  • Morpholine

  • Pd(OAc)₂

  • (R)-(+)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Anhydrous workup and purification solvents

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2 mol%) and (R)-(+)-BINAP (3 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add Benzamide, 4-bromo-3-ethyl- (1.0 equiv), morpholine (1.5 equiv), and cesium carbonate (2.0 equiv).

  • Add anhydrous 1,4-dioxane to the mixture.

  • Seal the tube and heat the reaction to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 4-bromo-3-ethylbenzamide with various amines. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Reaction Conditions and Yields for Amination with Primary Amines

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.4)Toluene1101285-95
p-ToluidinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.4)Toluene1101288-96
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1001875-85

Table 2: Reaction Conditions and Yields for Amination with Secondary Amines

AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1002480-90
PiperidinePd₂(dba)₃ (2)t-BuXPhos (4)LHMDS (1.5)Toluene1001878-88
DiethylaminePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃ (2.5)Toluene1102470-80

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)-X(L) OxAdd->PdII_halide Ligand_Exch Ligand Exchange PdII_halide->Ligand_Exch HNR'R'' PdII_amine Ar-Pd(II)-NHR'R''X Ligand_Exch->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_amido - HB+X- Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Regeneration of Catalyst Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start Prep Prepare Dry Glassware (Schlenk tube) Start->Prep Inert Establish Inert Atmosphere (N2 or Ar) Prep->Inert Reagents Add Pd Precursor, Ligand, Aryl Bromide, Amine, and Base Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst.

    • Insufficient Base: The base is crucial for the reaction. Ensure it is fresh and added in sufficient excess.

    • Solvent Quality: Use strictly anhydrous solvents to avoid catalyst deactivation.

    • Temperature: The reaction may require higher temperatures or longer reaction times.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction can be minimized by the appropriate choice of ligand and reaction conditions.

    • Homocoupling of Amines: This is less common but can occur under certain conditions.

  • Substrate Scope:

    • The electronic nature of the amine can influence reactivity. Electron-rich anilines tend to react more readily than electron-deficient ones.

    • Sterically hindered amines may require more bulky ligands and more forcing conditions.

By following these detailed protocols and considering the key reaction parameters, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of a diverse range of N-substituted 4-amino-3-ethylbenzamide derivatives.

References

Application Notes and Protocols: 4-Bromo-3-ethylbenzamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a series of 4-bromobenzamide derivatives, specifically focusing on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide and its analogues as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for potential application in non-small cell lung cancer (NSCLC) therapy. While the specific compound "Benzamide, 4-bromo-3-ethyl-" is not extensively documented in medicinal chemistry literature, the closely related 4-bromobenzamide scaffold serves as a crucial pharmacophore in the design of targeted cancer therapeutics.

Introduction and Background

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling, often through gene amplification or mutation, is implicated in the progression of numerous cancers, including NSCLC.[1] The development of small molecule inhibitors targeting FGFR1 represents a promising therapeutic strategy for cancers with aberrant FGFR1 signaling.

The 4-bromobenzamide core structure has been identified as a valuable starting point for the design of novel FGFR1 inhibitors. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated for their potential to inhibit FGFR1 and suppress the growth of NSCLC cell lines with FGFR1 amplification.[1]

Mechanism of Action

The primary mechanism of action for the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives is the competitive inhibition of ATP binding to the kinase domain of FGFR1. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways critical for tumor cell growth and survival.[1] Key downstream pathways affected include the MAPK and PLCγ signaling cascades.[1] Molecular docking studies have indicated that these compounds can form multiple hydrogen bonds within the ATP-binding pocket of FGFR1, contributing to their inhibitory activity.[1]

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylation ERK ERK FGFR1->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis PLCg1->Proliferation ERK->Proliferation Inhibitor 4-Bromo-N-(3,5-dimethoxyphenyl) benzamide Derivative (e.g., C9) Inhibitor->FGFR1 Inhibition

Caption: FGFR1 Signaling Pathway and Inhibition.

Applications in NSCLC Research

A specific derivative, designated as compound C9, has demonstrated significant potential as an anti-NSCLC agent.[1] This compound effectively inhibits the proliferation of multiple NSCLC cell lines that exhibit FGFR1 amplification.[1] Further studies have shown that compound C9 can induce cell cycle arrest at the G2 phase and promote apoptosis in these cancer cells.[1] These findings highlight the potential of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as lead compounds for the development of targeted therapies for NSCLC patients with FGFR1-driven tumors.

Quantitative Data Summary

The inhibitory activity of the lead compound C9 against various NSCLC cell lines with FGFR1 amplification is summarized in the table below.

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Data extracted from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[1]

Protocol 1: Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

This protocol outlines a general procedure for the synthesis of the parent compound and its analogues.

Materials:

  • 4-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 3,5-dimethoxyaniline

  • Substituted anilines or sulfonamides

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: A mixture of 4-bromobenzoic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield 4-bromobenzoyl chloride.

  • Amide Coupling: The resulting 4-bromobenzoyl chloride is dissolved in anhydrous DCM. To this solution, 3,5-dimethoxyaniline and pyridine are added. The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 4-bromo-N-(3,5-dimethoxyphenyl)benzamide.

  • Synthesis of Analogues: Further modifications, such as the introduction of various substituents at the 2-position of the benzamide ring, can be achieved through subsequent reaction steps, for example, by reacting with different anilines or sulfonamides.[1]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H520, NCI-H1581)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Synthesized benzamide derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Western Blot Analysis for FGFR1 Phosphorylation

This protocol is used to assess the effect of the compounds on the phosphorylation of FGFR1 and its downstream targets.

Materials:

  • NSCLC cells

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Synthesized benzamide derivatives

  • Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-PLCγ1, anti-PLCγ1, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Cells are treated with the test compounds for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed with lysis buffer.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with the appropriate primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence detection system. The band intensities are quantified using densitometry software.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential Next Steps) Synthesis Synthesis of 4-Bromobenzamide Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization CellViability Cell Viability Assay (MTT) on NSCLC Cell Lines Characterization->CellViability ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) CellViability->ApoptosisAssay WesternBlot Western Blot Analysis (p-FGFR1, p-ERK, etc.) CellViability->WesternBlot AnimalModels Xenograft Mouse Models of NSCLC WesternBlot->AnimalModels Lead Compound Selection PKPD Pharmacokinetics & Pharmacodynamics AnimalModels->PKPD

Caption: Workflow for Inhibitor Evaluation.

References

Application Notes and Protocols: Biological Activity of 4-Bromo-3-ethylbenzamide Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activity of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, analogs of "Benzamide, 4-bromo-3-ethyl-", as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for the potential treatment of non-small cell lung cancer (NSCLC). The following sections detail the anti-proliferative activity of these compounds, provide comprehensive protocols for their evaluation, and illustrate the relevant signaling pathways and experimental workflows.

Anti-proliferative Activity of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

A series of synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives demonstrated significant inhibitory activity against various NSCLC cell lines with FGFR1 amplification. The half-maximal inhibitory concentration (IC50) values for the most promising compound, C9, are summarized below.

Cell LineCancer TypeIC50 (µM)[1]
NCI-H520Non-Small Cell Lung Cancer1.36 ± 0.27
NCI-H1581Non-Small Cell Lung Cancer1.25 ± 0.23
NCI-H226Non-Small Cell Lung Cancer2.31 ± 0.41
NCI-H460Non-Small Cell Lung Cancer2.14 ± 0.36
NCI-H1703Non-Small Cell Lung Cancer1.85 ± 0.32

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic effects of the benzamide analogs on cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H520, NCI-H1581)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Benzamide, 4-bromo-3-ethyl- analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the NSCLC cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the benzamide analogs in the growth medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known FGFR1 inhibitor).

  • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the benzamide analogs on the cell cycle distribution of cancer cells.

Materials:

  • NSCLC cells

  • Benzamide, 4-bromo-3-ethyl- analogs

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed NSCLC cells in 6-well plates and treat them with the benzamide analogs at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate cell cycle analysis software.

Western Blot Analysis of FGFR1 Signaling

This protocol is used to assess the effect of the benzamide analogs on the phosphorylation of FGFR1 and its downstream signaling proteins.

Materials:

  • NSCLC cells

  • Benzamide, 4-bromo-3-ethyl- analogs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat NSCLC cells with the benzamide analogs for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the FGFR1 signaling pathway and the experimental workflow for evaluating the benzamide analogs.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Bromo-3-ethyl- benzamide Analog Inhibitor->FGFR1 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 4-Bromo-3-ethyl-benzamide Analogs MTT MTT Assay (Cell Viability) Synthesis->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) Synthesis->CellCycle WesternBlot Western Blot (Protein Expression & Phosphorylation) Synthesis->WesternBlot IC50 Determine IC50 Values MTT->IC50 CellCycleArrest Analyze Cell Cycle Arrest CellCycle->CellCycleArrest PathwayAnalysis Analyze Signaling Pathway Modulation WesternBlot->PathwayAnalysis

References

Application Notes and Protocols: "Benzamide, 4-bromo-3-ethyl-" as a Research Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 4-bromo-3-ethyl- is a synthetic organic compound that serves as a valuable research intermediate. Its disubstituted aromatic ring, featuring both a bromine atom and an ethyl group, provides two distinct points for further chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the benzamide functional group can be involved in various chemical transformations or act as a pharmacophore in biologically active molecules. These characteristics make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides an overview of its synthesis, key applications, and detailed experimental protocols.

Physicochemical Properties

Property4-Bromo-N-ethylbenzamide3-Bromo-4-ethyl-benzamide (Isomer)4-Bromobenzamide
Molecular Formula C₉H₁₀BrNOC₉H₁₀BrNOC₇H₆BrNO
Molecular Weight 228.09 g/mol 228.09 g/mol 200.03 g/mol [1]
Appearance Predicted: White to off-white solidPredicted: White to off-white solidPowder[1]
Melting Point Not availableNot available190-193 °C[1]
Boiling Point 340.4 °C at 760 mmHg[2]Not availableNot available
Solubility Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.Predicted: Soluble in organic solvents.Not available
CAS Number 41882-25-1[2]1369785-21-6[3]698-67-9[1]

Synthesis

A plausible synthetic route to Benzamide, 4-bromo-3-ethyl- involves a two-step process starting from the corresponding benzoic acid derivative. The overall workflow is depicted below.

Synthesis_Workflow A 4-Bromo-3-ethylbenzoic acid B 4-Bromo-3-ethylbenzoyl chloride A->B SOCl₂ or (COCl)₂ C Benzamide, 4-bromo-3-ethyl- B->C NH₃ or NH₄OH

Caption: Synthetic workflow for Benzamide, 4-bromo-3-ethyl-.

Experimental Protocol: Synthesis of 4-Bromo-3-ethylbenzoyl chloride

This protocol describes the conversion of 4-bromo-3-ethylbenzoic acid to its corresponding acid chloride.

Materials:

  • 4-Bromo-3-ethylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-3-ethylbenzoic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or until gas evolution ceases.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude 4-bromo-3-ethylbenzoyl chloride can be used in the next step without further purification.

Experimental Protocol: Synthesis of Benzamide, 4-bromo-3-ethyl-

This protocol outlines the amination of the synthesized benzoyl chloride.

Materials:

  • 4-Bromo-3-ethylbenzoyl chloride

  • Ammonia solution (e.g., 28% in water) or ammonia gas

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the crude 4-bromo-3-ethylbenzoyl chloride in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of concentrated ammonia solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude Benzamide, 4-bromo-3-ethyl- by recrystallization or column chromatography.

Applications as a Research Intermediate

The primary application of Benzamide, 4-bromo-3-ethyl- is as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromo substituent allows for a variety of cross-coupling reactions, while the benzamide moiety can be a key structural feature for biological activity or can be further modified.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes Benzamide, 4-bromo-3-ethyl- an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or boronate ester, enabling the synthesis of biaryl compounds.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A Benzamide, 4-bromo-3-ethyl- F Coupled Product A->F + B Aryl Boronic Acid (R-B(OH)₂) B->F + C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Toluene, Dioxane/H₂O)

Caption: Suzuki-Miyaura coupling with Benzamide, 4-bromo-3-ethyl-.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Benzamide, 4-bromo-3-ethyl-

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk tube, add Benzamide, 4-bromo-3-ethyl- (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Intermediate in the Synthesis of Bioactive Molecules

Substituted benzamides are a common scaffold in medicinal chemistry and have been investigated for a wide range of biological activities. Benzamide derivatives have shown potential as:

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The benzamide moiety can mimic the nicotinamide portion of the NAD+ substrate, which is crucial for PARP activity.[2][4][5][6][7]

  • Kinase Inhibitors: Various kinase inhibitors used in cancer therapy incorporate a substituted benzamide structure.[8][9]

  • Other CNS-active agents: Substituted benzamides have been used in the development of antipsychotic and antidepressant medications.[10]

The 4-bromo-3-ethyl substitution pattern of this intermediate allows for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities at the 4-position via cross-coupling reactions, while the 3-ethyl group can provide steric bulk or favorable hydrophobic interactions within a biological target.

Medicinal_Chemistry_Application A Benzamide, 4-bromo-3-ethyl- B Suzuki Coupling (or other cross-coupling) A->B C Library of Analogues B->C D Biological Screening (e.g., PARP, Kinase assays) C->D E Lead Compound Identification D->E

Caption: Application of Benzamide, 4-bromo-3-ethyl- in drug discovery.

Conclusion

Benzamide, 4-bromo-3-ethyl-, while not a commonly cataloged chemical, represents a potentially valuable and versatile research intermediate. Its synthesis is achievable through standard organic transformations. The presence of both a modifiable bromine atom and a benzamide core makes it a useful building block for creating diverse molecular architectures, particularly for the synthesis of novel therapeutic agents and functional materials. The protocols and application notes provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Analysis of 4-bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Benzamide, 4-bromo-3-ethyl- . The following methods are outlined to ensure accurate and precise quantification and structural elucidation, critical for research, development, and quality control purposes. The methodologies are based on established analytical techniques for structurally related bromo- and ethyl-substituted benzamide derivatives.

Overview of Analytical Methods

The analysis of 4-bromo-3-ethylbenzamide can be effectively achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers both separation and mass-based identification. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure confirmation.

Quantitative Analysis

A summary of typical quantitative data for the analysis of related benzamide compounds using HPLC is presented below. These values can be considered as a benchmark for method development and validation for 4-bromo-3-ethylbenzamide.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 ng/mL
Linearity (R²) > 0.999> 0.998
Recovery 98 - 102%95 - 105%
Precision (RSD) < 2%< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of 4-bromo-3-ethylbenzamide.

3.1.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3.1.2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solutions before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-bromo-3-ethylbenzamide reference standard and dissolve it in 10 mL of diluent (50:50 ACN:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-bromo-3-ethylbenzamide in the diluent to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.3. Chromatographic Run

A typical gradient elution would be:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
09010
151090
201090
219010
259010
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of 4-bromo-3-ethylbenzamide, particularly at trace levels.

3.2.1. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[1][2][3].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-450.

3.2.2. Sample Preparation

  • Standard Solution: Prepare a stock solution of 4-bromo-3-ethylbenzamide in a suitable solvent like ethyl acetate or dichloromethane. Prepare working standards by serial dilution.

  • Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of 4-bromo-3-ethylbenzamide.

3.3.1. Instrumentation and Conditions

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)[4][5][6].

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR experiments like COSY and HSQC for full structural assignment.

3.3.2. Sample Preparation

  • Dissolve approximately 5-10 mg of the purified 4-bromo-3-ethylbenzamide sample in about 0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Visualizations

The following diagrams illustrate the general workflow for the analysis of a chemical compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS NMR NMR Spectroscopy Filtration->NMR Quant Quantification HPLC->Quant GCMS->Quant Struct Structural Elucidation GCMS->Struct NMR->Struct Report Final Report Quant->Report Struct->Report

Caption: General Experimental Workflow.

hplc_protocol start Start prep_mobile Prepare Mobile Phase (ACN/H2O + 0.1% FA) start->prep_mobile prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_run HPLC-UV Analysis (C18 Column, 254 nm) prep_mobile->hplc_run prep_std->hplc_run prep_sample->hplc_run data_analysis Data Analysis (Peak Integration & Quantification) hplc_run->data_analysis end End data_analysis->end

Caption: HPLC-UV Protocol Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide, 4-bromo-3-ethyl- is an aromatic amide derivative. The purification of such compounds is crucial in research and drug development to ensure the removal of impurities, starting materials, and by-products from synthesis. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the purification of moderately polar to non-polar organic molecules like the target compound. This application note provides a detailed protocol for the HPLC purification of "Benzamide, 4-bromo-3-ethyl-". The methodology is based on established principles for the separation of aromatic and halogenated compounds.

Physicochemical Properties (Estimated)

A precise experimental determination of the physicochemical properties of "Benzamide, 4-bromo-3-ethyl-" is recommended. However, based on the structure and data from related compounds like benzamide and its derivatives, the following properties can be estimated to guide method development:

PropertyEstimated Value/CharacteristicRationale
Molecular Weight ~242.1 g/mol Calculated based on the chemical structure (C9H10BrNO).
Polarity Moderately polar to non-polarThe amide group contributes polarity, while the brominated benzene ring and ethyl group increase hydrophobicity.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and ethanol.Benzamide is slightly soluble in water, and the hydrophobic substituents are expected to decrease aqueous solubility.[1][2]
UV Absorbance Expected to have strong UV absorbance between 200-300 nm.The aromatic ring is a strong chromophore. Wavelengths around 220-250 nm are often used for similar compounds.[3][4][5]

Experimental Protocol

This protocol outlines a general method for the purification of "Benzamide, 4-bromo-3-ethyl-" using reversed-phase HPLC. Method optimization will be necessary to achieve the desired purity and yield.

1. Materials and Reagents

  • Sample: Crude "Benzamide, 4-bromo-3-ethyl-" dissolved in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture that is compatible with the mobile phase).

  • Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.

  • Column: A reversed-phase C18 column is recommended as a starting point.[3][5][6] Common dimensions are 250 mm x 4.6 mm with 5 µm particle size for analytical scale, and larger dimensions for preparative scale.

2. Instrumentation

  • A standard HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector (for preparative scale)

3. Chromatographic Conditions (Method Development Starting Point)

The following table summarizes the recommended starting conditions for method development.

ParameterRecommended ConditionNotes
Stationary Phase C18 silica-based columnA C18 phase provides good retention for hydrophobic aromatic compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterThe acid helps to protonate silanols and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[6]
Gradient Elution 30-90% B over 20 minutesA gradient is recommended for initial scouting runs to determine the approximate elution conditions.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)This is a standard flow rate for analytical columns.[3][4]
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.[3][4]
Detection Wavelength 230 nmAromatic compounds typically absorb in this region. A DAD can be used to determine the optimal wavelength.[7]
Injection Volume 5-20 µLThis should be optimized based on sample concentration and column dimensions.

4. Sample Preparation

  • Dissolve the crude "Benzamide, 4-bromo-3-ethyl-" in the minimum amount of a strong solvent like Methanol or Acetonitrile.

  • Dilute the sample with the initial mobile phase composition (e.g., 70% Water / 30% Acetonitrile) to ensure compatibility and good peak shape.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample dilute Dilute with Mobile Phase dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample onto HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Isolated Pure Compound evaporate->final_product

Caption: Workflow for the HPLC purification of Benzamide, 4-bromo-3-ethyl-.

6. Data Presentation and Analysis

The purity of the collected fractions should be assessed by re-injecting a small aliquot onto the analytical HPLC system. The results can be summarized in a table as follows:

Table 1: Purity Analysis of Collected Fractions

Fraction NumberRetention Time (min)Peak Area (%)Purity (%)
1X.XY.YZ.Z
2X.XY.YZ.Z
3X.XY.YZ.Z

Table 2: Summary of Optimized Purification Method

ParameterOptimized Value
Column e.g., C18, 250 x 10 mm, 5 µm
Mobile Phase e.g., Isocratic 65% Acetonitrile in Water
Flow Rate e.g., 4.0 mL/min
Loading Amount e.g., 50 mg
Yield e.g., 45 mg (90%)
Purity >99%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing the HPLC method.

Method_Development cluster_method Method Development compound Target Compound (Benzamide, 4-bromo-3-ethyl-) properties Physicochemical Properties (Hydrophobicity, Solubility) compound->properties column_select Column Selection (e.g., C18) properties->column_select mobile_phase Mobile Phase Selection (ACN/Water or MeOH/Water) column_select->mobile_phase gradient Gradient Scouting mobile_phase->gradient isocratic Isocratic Optimization gradient->isocratic optimization Method Optimization (Flow Rate, Temperature, Loading) isocratic->optimization validation Method Validation (Purity, Yield, Reproducibility) optimization->validation

Caption: Logical workflow for HPLC method development.

This application note provides a comprehensive protocol for the purification of "Benzamide, 4-bromo-3-ethyl-" using reversed-phase HPLC. The provided starting conditions and method development workflow offer a robust framework for researchers to achieve high purity of the target compound. It is essential to perform systematic optimization of the chromatographic parameters to obtain the best separation efficiency and yield.

References

Application Notes and Protocols for NMR Spectroscopy of 4-bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-bromo-3-ethylbenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on established substituent effects and data from structurally related compounds. Detailed protocols for the synthesis of 4-bromo-3-ethylbenzamide and its subsequent NMR analysis are also provided.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 4-bromo-3-ethylbenzamide. These predictions are derived from established chemical shift increments for aromatic substitution and analysis of similar structures. The actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for 4-bromo-3-ethylbenzamide (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 7.85d1H~ 2.0H-2
~ 7.65dd1H~ 8.5, 2.0H-6
~ 7.45d1H~ 8.5H-5
~ 6.0 (broad)s2H--NH₂
~ 2.80q2H~ 7.5-CH₂CH₃
~ 1.25t3H~ 7.5-CH₂CH₃

Table 2: Predicted ¹³C NMR Data for 4-bromo-3-ethylbenzamide (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 168C=O
~ 145C-3
~ 135C-1
~ 132C-5
~ 130C-6
~ 128C-2
~ 125C-4
~ 26-CH₂CH₃
~ 15-CH₂CH₃

Experimental Protocols

Synthesis of 4-bromo-3-ethylbenzamide

This protocol describes a general method for the synthesis of 4-bromo-3-ethylbenzamide from 4-bromo-3-ethylbenzoic acid.

Materials:

  • 4-bromo-3-ethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a fume hood, dissolve 4-bromo-3-ethylbenzoic acid in an excess of thionyl chloride in a round-bottom flask.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation: Cool the resulting crude 4-bromo-3-ethylbenzoyl chloride in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide solution to the flask with vigorous stirring. This reaction is exothermic.

  • Continue stirring at room temperature for 1-2 hours.

  • Work-up and Purification: Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-ethylbenzamide.

  • The crude product can be purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

This protocol outlines the procedure for preparing a sample of 4-bromo-3-ethylbenzamide for NMR analysis.[1][2]

Materials:

  • 4-bromo-3-ethylbenzamide (purified)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm) and cap

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of purified 4-bromo-3-ethylbenzamide for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean, and dry vial.[2]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]

  • Mix the contents of the vial thoroughly until the sample is completely dissolved. A vortex mixer can be used to aid dissolution.[1]

  • If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

  • NMR Data Acquisition: Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure proper locking and shimming to achieve optimal resolution.

Visualizations

Synthesis_and_Analysis_Workflow Start 4-bromo-3-ethylbenzoic acid Intermediate 4-bromo-3-ethylbenzoyl chloride Start->Intermediate Reflux Reagent1 SOCl₂ Reagent1->Intermediate Product Crude 4-bromo-3-ethylbenzamide Intermediate->Product Amidation Reagent2 Conc. NH₄OH Reagent2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification PureProduct Pure 4-bromo-3-ethylbenzamide Purification->PureProduct NMR_Prep NMR Sample Preparation PureProduct->NMR_Prep NMR_Analysis ¹H and ¹³C NMR Analysis NMR_Prep->NMR_Analysis Data Spectroscopic Data NMR_Analysis->Data

Caption: Synthesis and NMR analysis workflow for 4-bromo-3-ethylbenzamide.

References

Application Notes and Protocols: Mass Spectrometry of Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzamide derivatives are crucial scaffolds in medicinal chemistry and drug development. Understanding their structural characteristics is paramount, and mass spectrometry is a primary analytical technique for this purpose. Electron ionization (EI) mass spectrometry is a powerful method for the structural elucidation of organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[3][4][5] This "hard" ionization technique induces significant fragmentation, offering valuable insights into the molecule's substructures.[3][4] This note will describe the anticipated mass spectrum of Benzamide, 4-bromo-3-ethyl-, and provide a standard protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

The structure of Benzamide, 4-bromo-3-ethyl- is:

The molecular formula is C₉H₁₀BrNO. The monoisotopic molecular weight is calculated to be 226.99 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion ([M]•+) and undergo characteristic fragmentation.

Table 1: Predicted Major Ions in the EI Mass Spectrum of Benzamide, 4-bromo-3-ethyl-

m/z (predicted)Ion Structure/FragmentRelative Abundance (Hypothetical)
227/229[M]•+ (Molecular Ion)High
212/214[M - CH₃]•+Moderate
198/200[M - C₂H₅]•+Moderate
184/186[Br(C₂H₅)C₆H₃CO]+High
156/158[Br(C₂H₅)C₆H₃]+Moderate
121[C₆H₅CONH₂]•+ (from rearrangement)Low
105[C₆H₅CO]+Low
77[C₆H₅]+Low
44[CONH₂]+Moderate

Note: The presence of Bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Proposed Fragmentation Pathway

A primary fragmentation pathway for aromatic amides under EI involves the cleavage of the amide bond.[1] For Benzamide, 4-bromo-3-ethyl-, the major fragmentation is expected to be the formation of a stable benzoyl cation. Further fragmentation of the substituents on the aromatic ring is also anticipated.

fragmentation_pathway M [C9H10BrNO]•+ m/z = 227/229 (Molecular Ion) F1 [C8H7BrNO]•+ m/z = 212/214 M->F1 - •CH3 F2 [C7H5BrNO]•+ m/z = 198/200 M->F2 - •C2H5 F3 [C9H8BrNO]+ m/z = 184/186 M->F3 - •NH2 F4 [C8H8Br]+ m/z = 156/158 F3->F4 - CO F5 [CONH2]+ m/z = 44

Caption: Predicted EI fragmentation pathway for Benzamide, 4-bromo-3-ethyl-.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a general procedure for the analysis of Benzamide, 4-bromo-3-ethyl- using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

4.1. Sample Preparation

  • Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Instrumentation

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer: A quadrupole or time-of-flight mass analyzer with an electron ionization source.

4.3. GC-MS Parameters

Table 2: Suggested GC-MS Parameters

ParameterValue
GC
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 20:1) or Splitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
- Initial Temperature80 °C, hold for 2 min
- Ramp15 °C/min to 280 °C
- Final HoldHold at 280 °C for 5 min
MS
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s
Solvent Delay3-5 min

4.4. Data Analysis

  • Total Ion Chromatogram (TIC): Identify the peak corresponding to the elution of Benzamide, 4-bromo-3-ethyl-.

  • Mass Spectrum: Obtain the background-subtracted mass spectrum for the identified peak.

  • Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and known fragmentation of aromatic amides.[1]

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample Prep2 Dilute to Working Concentration Prep1->Prep2 Prep3 Filter Prep2->Prep3 GC_Inject GC Injection Prep3->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze Data_TIC Generate Total Ion Chromatogram MS_Analyze->Data_TIC Data_Spec Extract Mass Spectrum Data_TIC->Data_Spec Data_Interp Interpret Fragmentation Data_Spec->Data_Interp

Caption: General workflow for GC-EI-MS analysis of a small organic molecule.

Conclusion

The mass spectrometric analysis of Benzamide, 4-bromo-3-ethyl- by electron ionization is predicted to yield a distinct fragmentation pattern characterized by a prominent molecular ion and key fragments resulting from the loss of the amide and ethyl groups. The provided protocol offers a robust starting point for the analysis of this and similar benzamide derivatives. This information is valuable for the structural confirmation and purity assessment of these compounds in research and development settings.

References

Application Notes and Protocols for Derivatization of Benzamide, 4-bromo-3-ethyl- for Screening Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 4-bromo-3-ethyl- serves as a versatile scaffold for the generation of diverse chemical libraries for high-throughput screening (HTS). The presence of a bromine atom at the 4-position allows for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of chemical space. The ethyl group at the 3-position provides steric and electronic influence that can be exploited for optimizing biological activity and selectivity. This document provides detailed protocols for the derivatization of this scaffold using parallel synthesis and subsequent screening in cytotoxicity and antimicrobial assays.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and screening of a hypothetical library derived from Benzamide, 4-bromo-3-ethyl-.

Table 1: Representative Suzuki Coupling Reaction Yields for Derivatization

EntryR-Boronic AcidProductYield (%)
1Phenylboronic acid3-ethyl-4-phenyl-benzamide85
24-Methoxyphenylboronic acid3-ethyl-4-(4-methoxyphenyl)-benzamide82
33-Pyridinylboronic acid3-ethyl-4-(pyridin-3-yl)-benzamide75
42-Thiopheneboronic acid3-ethyl-4-(thiophen-2-yl)-benzamide78
5N-Boc-pyrazole-4-boronic acidtert-butyl 4-(2-ethyl-4-carbamoylphenyl)pyrazole-1-carboxylate65

Table 2: Representative Cytotoxicity Screening Data (MTT Assay)

Compound IDR-GroupCell Line (e.g., HeLa) IC₅₀ (µM)
L1-A1Phenyl> 50
L1-A24-Methoxyphenyl25.3
L1-A33-Pyridinyl12.8
L1-A42-Thienyl38.1
L1-A5N-Boc-pyrazol-4-yl8.9

Table 3: Representative Antimicrobial Screening Data (MIC Assay)

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
L1-A1Phenyl64> 128
L1-A24-Methoxyphenyl32128
L1-A33-Pyridinyl1664
L1-A42-Thienyl64> 128
L1-A5N-Boc-pyrazol-4-yl832

Experimental Protocols

Protocol 1: Parallel Solution-Phase Synthesis of a Benzamide, 4-bromo-3-ethyl- Derived Library via Suzuki Coupling

This protocol describes the parallel synthesis of a library of 4-aryl-3-ethyl-benzamide derivatives from 4-bromo-3-ethyl-benzamide and various boronic acids.

Materials:

  • Benzamide, 4-bromo-3-ethyl-

  • A library of diverse boronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • 96-well reaction block with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Block: In each well of a 96-well reaction block, add Benzamide, 4-bromo-3-ethyl- (0.1 mmol, 1.0 equiv).

  • Addition of Boronic Acids: To each well, add a unique boronic acid (0.12 mmol, 1.2 equiv) from a pre-prepared stock solution.

  • Catalyst and Base Addition: Prepare a stock solution of the catalyst and base. For each reaction, add Pd(OAc)₂ (0.005 mmol, 5 mol%), PPh₃ (0.01 mmol, 10 mol%), and K₂CO₃ (0.2 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (1 mL) and degassed water (0.25 mL) to each well.

  • Reaction: Seal the reaction block, purge with an inert atmosphere, and heat to 80-100 °C for 12-24 hours with stirring.

  • Work-up: After cooling to room temperature, quench the reactions with water. Extract each well with ethyl acetate. The organic layers are then washed with brine, dried over sodium sulfate, and concentrated in vacuo.

  • Purification: The crude products can be purified by parallel flash chromatography or preparative HPLC.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol outlines a method for screening the synthesized library for cytotoxic effects against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the library compounds in culture media. Add 10 µL of the diluted compounds to the respective wells (final concentrations typically ranging from 0.1 to 100 µM). Include wells with DMSO only as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.

Protocol 3: High-Throughput Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay)

This protocol describes a method for determining the minimum inhibitory concentration (MIC) of the synthesized library against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compound library dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each library compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.

Visualizations

The following diagrams illustrate potential workflows and signaling pathways relevant to the screening of benzamide derivatives.

G cluster_synthesis Library Synthesis Workflow A Benzamide, 4-bromo-3-ethyl- C Parallel Suzuki Coupling A->C B Boronic Acid Library (R-B(OH)2) B->C D Purification C->D E Screening Library (4-R-3-ethyl-benzamides) D->E G cluster_screening High-Throughput Screening Cascade A Synthesized Library B Primary Screen (e.g., 10 µM) A->B C Hit Identification B->C D Dose-Response Assay (IC50/MIC determination) C->D Active Compounds E Lead Compounds D->E G cluster_pathway Potential Benzamide Derivative Signaling Pathways cluster_d2 Dopamine D2 Receptor cluster_5ht7 Serotonin 5-HT7 Receptor cluster_abcg2 ABCG2 Transporter D2R D2R Gi Gi D2R->Gi Benzamide Antagonist AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Decrease PKA PKA cAMP->PKA Inhibition DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation HT7R 5-HT7R Gs Gs HT7R->Gs Benzamide Ligand AC2 Adenylyl Cyclase Gs->AC2 Activation cAMP2 cAMP AC2->cAMP2 Increase PKA2 PKA cAMP2->PKA2 Activation ERK ERK PKA2->ERK Activation ABCG2 ABCG2 Efflux Drug Efflux ABCG2->Efflux Benzamide Inhibitor Drug Chemotherapeutic Drug Drug->ABCG2 Resistance Drug Resistance Efflux->Resistance

Application Notes and Protocols: Benzamide, 4-bromo-3-ethyl- as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Benzamide, 4-bromo-3-ethyl- , a valuable bifunctional building block for organic synthesis. Due to the limited direct literature on this specific compound, this document leverages data from structurally analogous compounds, such as 4-bromobenzamides and 3-substituted-4-bromobenzamides, to illustrate its potential applications and provide detailed experimental protocols. This molecule is particularly useful in the construction of complex organic molecules for drug discovery and materials science.

Physicochemical Properties

The physicochemical properties of Benzamide, 4-bromo-3-ethyl- are summarized in the table below. These values are estimated based on its structure and data from similar compounds.

PropertyValueSource
Molecular Formula C₉H₁₀BrNOCalculated
Molecular Weight 228.09 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point 140-160 °C (Predicted Range)N/A
Boiling Point >300 °C (Predicted)N/A
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.N/A
CAS Number 1375069-37-6 (for 4-bromo-3-ethylbenzoic acid)[1]

Synthesis of Benzamide, 4-bromo-3-ethyl-

The synthesis of Benzamide, 4-bromo-3-ethyl- can be readily achieved from the commercially available 4-bromo-3-ethylbenzoic acid. The procedure involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by amidation.

G cluster_0 Synthesis of Benzamide, 4-bromo-3-ethyl- 4-bromo-3-ethylbenzoic_acid 4-bromo-3-ethylbenzoic acid 4-bromo-3-ethylbenzoyl_chloride 4-bromo-3-ethylbenzoyl chloride 4-bromo-3-ethylbenzoic_acid->4-bromo-3-ethylbenzoyl_chloride SOCl₂, reflux Benzamide_4-bromo-3-ethyl Benzamide, 4-bromo-3-ethyl- 4-bromo-3-ethylbenzoyl_chloride->Benzamide_4-bromo-3-ethyl NH₄OH, THF

Caption: Synthetic pathway to Benzamide, 4-bromo-3-ethyl-.

Experimental Protocol: Synthesis of Benzamide, 4-bromo-3-ethyl-

Step 1: Synthesis of 4-bromo-3-ethylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-ethylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (5.0 eq) in excess.

  • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude 4-bromo-3-ethylbenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of Benzamide, 4-bromo-3-ethyl-

  • Dissolve the crude 4-bromo-3-ethylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (2.0-3.0 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Benzamide, 4-bromo-3-ethyl- as a solid.

Applications in Organic Synthesis

Benzamide, 4-bromo-3-ethyl- is a versatile building block due to its two reactive sites: the bromine atom on the aromatic ring and the primary amide group.

G cluster_bromo Reactions at the Bromo Group cluster_amide Reactions at the Amide Group Start Benzamide, 4-bromo-3-ethyl- Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Pd catalyst, base, boronic acid Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Pd catalyst, base, amine Heck Heck Reaction (C-C bond formation) Start->Heck Pd catalyst, base, alkene Sonogashira Sonogashira Coupling (C-C bond formation) Start->Sonogashira Pd/Cu catalyst, base, alkyne Dehydration Dehydration to Nitrile Start->Dehydration Dehydrating agent (e.g., P₂O₅) Hofmann Hofmann Rearrangement Start->Hofmann Br₂, NaOH

Caption: Potential synthetic transformations of Benzamide, 4-bromo-3-ethyl-.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent makes this building block an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is one of the most effective methods for forming biaryl compounds, which are common motifs in pharmaceuticals.[2][3]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants Benzamide, 4-bromo-3-ethyl- + Arylboronic acid Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reaction Reaction in Solvent (e.g., Toluene/Water) Catalyst_System->Reaction Add to reactants Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Benzamide Derivative Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine Benzamide, 4-bromo-3-ethyl- (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, or dioxane/water).

  • Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table of Analogous Suzuki-Miyaura Coupling Reactions

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamidePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O902485[4]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O902482[4]
4-BromobenzamideVarious arylboronic acidsPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001270-95N/A

Potential Biological and Medicinal Chemistry Applications

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities.[5] The incorporation of a 4-bromo-3-ethylphenyl moiety could lead to novel compounds with potential therapeutic applications.

  • Anticancer Activity: Many substituted bromobenzamides and their derivatives have shown promising anticancer properties.[6][7] The 4-bromo-3-ethylbenzamide scaffold can be elaborated to explore new chemical space for potential cytotoxic agents.

  • Antibacterial Activity: Benzamide derivatives have been investigated for their antibacterial properties. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown activity against extensively drug-resistant Salmonella Typhi.[4]

  • Enzyme Inhibition: The benzamide functional group can act as a key binding element in various enzyme active sites. Derivatives can be designed as inhibitors for targets such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP).

The 4-bromo-3-ethylbenzamide core structure serves as a "privileged scaffold" that can be decorated with various functional groups through the synthetic handles described above to generate libraries of compounds for high-throughput screening in drug discovery programs.

Safety Information

  • Hazard Statements: Based on analogous compounds, Benzamide, 4-bromo-3-ethyl- is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

These application notes are intended to provide guidance and starting points for the use of Benzamide, 4-bromo-3-ethyl- in organic synthesis. Researchers should always consult relevant literature and perform appropriate safety assessments before conducting any new experimental work.

References

Application Notes and Protocols for Pharmacokinetic Studies of Benzamide, 4-bromo-3-ethyl- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols required to conduct thorough pharmacokinetic profiling of novel "Benzamide, 4-bromo-3-ethyl-" derivatives. The following sections detail in vitro metabolic stability assays, in vivo pharmacokinetic studies in rodent models, and the bioanalytical methods necessary for the quantitative analysis of these compounds in biological matrices.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of "Benzamide, 4-bromo-3-ethyl-" derivatives using human liver microsomes. This assay helps in the early assessment of a compound's susceptibility to metabolism, providing an estimate of its intrinsic clearance.

Experimental Protocol:
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mM stock solution of the "Benzamide, 4-bromo-3-ethyl-" derivative in DMSO.

    • Human Liver Microsomes (HLM): Thaw cryopreserved HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[1]

    • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[2]

    • Include a negative control without the NADPH regenerating system to account for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterFormulaDescription
In vitro half-life (t½) t½ = 0.693 / kWhere 'k' is the slope of the natural log of the remaining parent compound concentration versus time.
Intrinsic Clearance (CLint) CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)This value can be scaled to predict in vivo hepatic clearance.[3]

Experimental Workflow for In Vitro Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Test Compound Stock (1 mM) E Mix Compound and Microsomes A->E B Human Liver Microsomes (0.5 mg/mL) B->E C NADPH System F Initiate with NADPH C->F D Pre-warm Reagents D->E E->F G Aliquoting at Time Points (0-60 min) F->G H Quench with Acetonitrile + IS G->H I Centrifuge H->I J LC-MS/MS Analysis of Supernatant I->J K Data Interpretation J->K

Caption: Workflow for determining in vitro metabolic stability.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a "Benzamide, 4-bromo-3-ethyl-" derivative in a rodent model (Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration.

Experimental Protocol:
  • Animal Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week before the study.

    • For IV administration, formulate the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • For PO administration, formulate the compound in a vehicle such as 0.5% methylcellulose in water and administer via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.[2]

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the test compound from the plasma samples using protein precipitation or liquid-liquid extraction.[4]

    • Quantify the concentration of the compound in the plasma extracts using a validated LC-MS/MS method.

Data Presentation:

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

ParameterIV AdministrationPO AdministrationDescription
Cmax (ng/mL) N/ACalculatedMaximum observed plasma concentration.
Tmax (h) N/ACalculatedTime to reach Cmax.
AUC₀-t (ngh/mL) CalculatedCalculatedArea under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC₀-∞ (ngh/mL) CalculatedCalculatedArea under the plasma concentration-time curve from time zero to infinity.
t½ (h) CalculatedCalculatedElimination half-life.
CL (mL/min/kg) CalculatedN/ATotal body clearance.
Vdss (L/kg) CalculatedN/AVolume of distribution at steady state.
F (%) N/ACalculatedOral bioavailability, calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Logical Flow of In Vivo Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetics IV Intravenous (IV) Blood Blood Collection (Time Points) IV->Blood PO Oral (PO) PO->Blood Plasma Plasma Separation Blood->Plasma Extraction Sample Extraction Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc Bioavailability Determine Oral Bioavailability (F%) PK_Calc->Bioavailability

Caption: Logical progression of an in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

Objective: To develop and validate a robust bioanalytical method, typically using LC-MS/MS, for the accurate quantification of "Benzamide, 4-bromo-3-ethyl-" derivatives in plasma.[5][6]

Protocol Outline:
  • Method Development:

    • Mass Spectrometry: Optimize MS parameters (e.g., precursor and product ions, collision energy) for the analyte and a suitable internal standard (IS) using direct infusion.

    • Chromatography: Develop a chromatographic method (e.g., reversed-phase HPLC) to achieve adequate separation of the analyte from endogenous plasma components.[4] Key parameters to optimize include the column, mobile phase composition, and gradient.

    • Sample Preparation: Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery and minimize matrix effects.[7]

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Key Bioanalytical Method Validation Parameters
ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[7]To ensure the method can differentiate the analyte from other components in the sample.
Linearity A calibration curve with a correlation coefficient (r²) of ≥ 0.99.To demonstrate a proportional relationship between instrument response and analyte concentration.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).[6]To ensure the method is both accurate and reproducible.
Recovery Consistent and reproducible recovery across the concentration range.To determine the efficiency of the extraction process.
Matrix Effect To assess the impact of endogenous plasma components on the ionization of the analyte.
Stability Analyte should be stable under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).To ensure sample integrity from collection to analysis.

Signaling Pathway of Drug Development and Analysis

A Compound Synthesis (Benzamide Derivative) B In Vitro Screening (Metabolic Stability) A->B C In Vivo PK Study (Animal Model) B->C F Lead Optimization or Preclinical Candidate Selection B->F D Bioanalytical Method (LC-MS/MS) C->D E Data Analysis (Pharmacokinetic Modeling) D->E E->F

Caption: The central role of pharmacokinetics in drug discovery.

References

Application Notes and Protocols: Scale-Up Synthesis of 4-bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scale-up synthesis of 4-bromo-3-ethylbenzamide, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the reaction, experimental protocols for both laboratory and pilot scales, and critical considerations for successful process scale-up.

Reaction Overview

The synthesis of 4-bromo-3-ethylbenzamide is typically achieved through the amidation of 4-bromo-3-ethylbenzoic acid. This can be accomplished via an acid chloride intermediate, which is a common and scalable method for amide bond formation.

Reaction Scheme:

  • Activation: 4-bromo-3-ethylbenzoic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting 4-bromo-3-ethylbenzoyl chloride is then reacted with a source of ammonia, typically aqueous or gaseous ammonia, to form the desired benzamide.

Experimental Protocols

A two-step, one-pot synthesis is described below for both laboratory and pilot plant scales.

2.1. Laboratory Scale Synthesis (10 g)

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, dropping funnel, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution).

  • Heating mantle with temperature control.

  • Ice bath.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Buchner funnel and vacuum flask.

Reagents:

  • 4-bromo-3-ethylbenzoic acid: 10.0 g

  • Thionyl chloride (SOCl₂): 1.5 equivalents

  • Toluene (anhydrous): 100 mL

  • Aqueous ammonia (28-30%): 5 equivalents

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Acid Chloride Formation:

    • To a 250 mL three-neck flask, add 4-bromo-3-ethylbenzoic acid (10.0 g) and anhydrous toluene (100 mL).

    • Stir the suspension and slowly add thionyl chloride (1.5 eq) via the dropping funnel at room temperature over 15 minutes.

    • Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC). The gas outlet should be connected to a scrubber to neutralize the evolved HCl and SO₂ gases.

    • Allow the mixture to cool to room temperature.

  • Amidation:

    • Cool the reaction mixture containing the 4-bromo-3-ethylbenzoyl chloride to 0-5 °C using an ice bath.

    • Slowly add aqueous ammonia (5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure 4-bromo-3-ethylbenzamide.

    • Dry the final product under vacuum at 50 °C.

2.2. Pilot Plant Scale-Up (1 kg)

Equipment:

  • 10 L glass-lined reactor equipped with a mechanical stirrer, heating/cooling jacket, reflux condenser, and a port for reagent addition.

  • Scrubber system for off-gas treatment.

  • Temperature and pressure probes.

  • Nutsche filter-dryer or centrifuge and vacuum oven.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge 4-bromo-3-ethylbenzoic acid (1.0 kg) and anhydrous toluene (10 L) into the reactor.

  • Acid Chloride Formation:

    • Begin agitation and slowly add thionyl chloride (1.5 eq) via a dosing pump over 30-60 minutes, maintaining the temperature at 20-25 °C.

    • After addition, heat the reactor contents to 70-80 °C and hold for 3-5 hours. Monitor reaction completion by in-process control (IPC) using HPLC.

    • Cool the reactor contents to 20-25 °C.

  • Amidation:

    • Cool the reactor jacket to bring the internal temperature to 0-5 °C.

    • Slowly add aqueous ammonia (5 eq) subsurface over 1-2 hours, carefully controlling the exotherm to keep the internal temperature below 15 °C.

    • Once the addition is complete, turn off the cooling and allow the mixture to warm to room temperature while stirring for another 2-3 hours.

  • Work-up and Isolation:

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Transfer the organic layer to a crystallizer. If the product crystallizes out, it can be filtered directly. Otherwise, concentrate the toluene under vacuum.

    • Isolate the solid product using a Nutsche filter-dryer or by centrifugation followed by drying in a vacuum oven at 60-70 °C until a constant weight is achieved.

Data Presentation: Scale-Up Comparison

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Material 4-bromo-3-ethylbenzoic acid4-bromo-3-ethylbenzoic acid
Input Quantity 10.0 g1.0 kg
Solvent Volume 100 mL (Toluene)10 L (Toluene)
Reaction Time (Acid Chloride) 2-3 hours3-5 hours
Reaction Time (Amidation) 1-2 hours2-3 hours
Typical Yield 85-95%80-90%
Product Purity (HPLC) >98%>99%
Key Equipment Round-bottom flaskGlass-lined reactor
Isolation Method Filtration and RecrystallizationNutsche Filter-Dryer/Centrifuge

Scale-Up Considerations and Challenges

  • Heat Management: The amidation step is highly exothermic. Efficient cooling and controlled addition of the ammonia solution are critical at a larger scale to prevent temperature runaways and the formation of impurities.

  • Off-Gas Handling: The formation of HCl and SO₂ during the acid chloride formation requires a robust scrubbing system to ensure operator safety and environmental compliance.

  • Material Handling: Handling large quantities of corrosive reagents like thionyl chloride requires appropriate personal protective equipment (PPE) and closed-system transfer methods.

  • Mixing Efficiency: In a large reactor, efficient mixing is crucial to ensure uniform temperature distribution and complete reaction. The stirrer speed and design should be optimized.

  • Crystallization and Isolation: The particle size and morphology of the final product can be influenced by the cooling rate and agitation during crystallization. This can impact filtration and drying times. A controlled crystallization process is necessary for a consistent product.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted before scaling up to identify and mitigate potential risks.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis A 4-bromo-3-ethylbenzoic acid B 4-bromo-3-ethylbenzoyl chloride A->B + SOCl₂ C 4-bromo-3-ethylbenzamide B->C + NH₃

Caption: Synthetic route to 4-bromo-3-ethylbenzamide.

Diagram 2: Scale-Up Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Raw Material Sourcing Raw Material Sourcing Reactor Setup Reactor Setup Raw Material Sourcing->Reactor Setup Acid Chloride Formation Acid Chloride Formation Reactor Setup->Acid Chloride Formation Step 1 Amidation Reaction Amidation Reaction Acid Chloride Formation->Amidation Reaction Step 2 Work-up & Phase Separation Work-up & Phase Separation Amidation Reaction->Work-up & Phase Separation Crystallization/Precipitation Crystallization/Precipitation Work-up & Phase Separation->Crystallization/Precipitation Filtration & Drying Filtration & Drying Crystallization/Precipitation->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product Quality Control (QC) Quality Control (QC) Final Product->Quality Control (QC)

Caption: General workflow for the scale-up process.

Troubleshooting & Optimization

Purification challenges of "Benzamide, 4-bromo-3-ethyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of Benzamide, 4-bromo-3-ethyl-. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-bromo-3-ethylbenzamide.

Issue 1: Low yield after purification.

Possible Cause Troubleshooting Steps
Incomplete reaction or side reactions Analyze the crude product by TLC, LC-MS, or NMR to identify the presence of starting materials or byproducts. Optimize reaction conditions (temperature, reaction time, stoichiometry) to maximize the formation of the desired product.
Product loss during extraction Ensure the pH of the aqueous layer is optimized for the complete extraction of the benzamide derivative. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Product loss during recrystallization Carefully select the recrystallization solvent to ensure high solubility at elevated temperatures and low solubility at room temperature or below. Avoid using an excessive volume of solvent. Cool the solution slowly to promote the formation of pure crystals. Recover any product that may have precipitated in the mother liquor by concentrating the solution and performing a second recrystallization.
Product degradation on silica gel For compounds sensitive to acidic conditions, silica gel chromatography can lead to degradation.[1] Consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[2]
Co-elution with impurities during column chromatography Optimize the solvent system for column chromatography to achieve better separation between the product and impurities.[2][3] A gradient elution may be necessary for complex mixtures.[2]

Issue 2: Persistent impurities in the final product.

Possible Impurity Type Identification & Removal Strategy
Starting materials Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of starting materials.[4][5] If present in the crude product, they can often be removed by column chromatography with an appropriate solvent system.
Isomeric impurities Isomers can be challenging to separate. High-performance liquid chromatography (HPLC) or careful optimization of column chromatography conditions (e.g., using a different solvent system or stationary phase) may be required.
Byproducts from synthesis The synthesis of related brominated aromatic compounds can sometimes lead to the formation of di-brominated or other substituted byproducts.[6] Purification by column chromatography or recrystallization is typically effective. For stubborn impurities, preparative HPLC may be necessary.
Residual solvents Dry the purified product under high vacuum to remove residual solvents. The absence of solvent signals can be confirmed by ¹H NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for 4-bromo-3-ethylbenzamide?

A1: The most common and effective purification methods for compounds like 4-bromo-3-ethylbenzamide are recrystallization and column chromatography.

  • Recrystallization: This technique is suitable if a solvent can be found in which the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities are either highly soluble or insoluble at all temperatures. A process for recrystallization of brominated aromatic compounds under pressure has also been described, which may be useful for removing bromine and hydrogen bromide contamination.[7]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities with different polarities.[3][8] The choice of eluent is crucial for good separation. A typical starting point could be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]

Q2: How do I choose a suitable solvent system for column chromatography?

A2: The ideal solvent system for column chromatography can be determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides a good separation between your desired compound and any impurities. A good rule of thumb is to aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.[2]

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: If your compound is sensitive to the acidic nature of silica gel, you can try one of the following:

  • Deactivate the silica gel: Flush the column with a solvent mixture containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2]

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[1]

Q4: What are some potential impurities I should look out for?

A4: Based on the synthesis of similar compounds, potential impurities could include:

  • Unreacted starting materials (e.g., 4-bromo-3-ethylbenzoic acid and the amine).

  • Over-brominated or under-brominated species.

  • Side-products from the coupling reaction used to form the amide.

Analytical techniques such as LC-MS and NMR are essential for identifying these impurities.

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 4-bromo-3-ethylbenzamide in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[1]

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.[2]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow General Purification Workflow for 4-bromo-3-ethylbenzamide crude_product Crude 4-bromo-3-ethylbenzamide analysis Analyze Crude Product (TLC, LC-MS) crude_product->analysis decision Purity Assessment analysis->decision high_purity High Purity decision->high_purity > 95% low_purity Low Purity decision->low_purity < 95% recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography final_analysis Analyze Final Product (NMR, LC-MS, MP) recrystallization->final_analysis column_chromatography->recrystallization final_product Pure 4-bromo-3-ethylbenzamide final_analysis->final_product

Caption: A general workflow for the purification of 4-bromo-3-ethylbenzamide.

troubleshooting_guide Troubleshooting Purification Issues start Purification Issue low_yield Low Yield start->low_yield persistent_impurities Persistent Impurities start->persistent_impurities check_reaction Check Reaction Completion low_yield->check_reaction Possible Cause optimize_extraction Optimize Extraction low_yield->optimize_extraction Possible Cause optimize_recrystallization Optimize Recrystallization low_yield->optimize_recrystallization Possible Cause check_silica_stability Check Silica Stability low_yield->check_silica_stability Possible Cause optimize_chromatography Optimize Chromatography persistent_impurities->optimize_chromatography Solution preparative_hplc Consider Preparative HPLC persistent_impurities->preparative_hplc Alternative check_reaction->optimize_chromatography optimize_extraction->optimize_recrystallization

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-bromo-3-ethylbenzamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of 4-bromo-3-ethylbenzamide, offering potential causes and solutions.

Q1: My reaction shows low or no conversion of the starting material, 4-bromo-3-ethylbenzamide. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in the Suzuki coupling of 4-bromo-3-ethylbenzamide can stem from several factors, often related to the sterically hindered and electron-deficient nature of the substrate. Here are the primary areas to investigate:

  • Catalyst and Ligand Choice: The combination of a bulky ethyl group ortho to the bromine and an electron-withdrawing benzamide moiety can hinder the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be inefficient.

    • Solution: Employ a more active catalyst system. Buchwald-type ligands, known for their bulk and electron-donating properties, are often effective for challenging substrates.[1][2] Consider using pre-catalysts like XPhos Pd G2/G3 or SPhos Pd G2/G3, which are designed for sterically demanding couplings. N-heterocyclic carbene (NHC) based catalysts are also a good alternative.

  • Base Selection: The choice of base is critical for activating the boronic acid and facilitating the transmetalation step.

    • Solution: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful in these types of couplings.[3] The solubility of the base can also play a role; ensure it is finely powdered for better dispersion.

  • Solvent System: The solvent must be able to dissolve all reaction components and be suitable for the reaction temperature.

    • Solution: A mixture of an organic solvent and water is common. Dioxane/water or toluene/water are standard choices. For substrates with poor solubility, consider using a more polar aprotic solvent like DMF, but be mindful of potential side reactions at high temperatures.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (80-120 °C). Monitor for decomposition of starting materials or products at higher temperatures.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.

Q2: I am observing significant dehalogenation of my 4-bromo-3-ethylbenzamide starting material. What causes this side reaction and how can I prevent it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings. It typically occurs when the palladium-aryl intermediate reacts with a hydride source before it can couple with the boronic acid.

  • Potential Hydride Sources:

    • Solvents: Alcohols (especially isopropanol) and ethers can act as hydride donors at elevated temperatures.

    • Reagents: Some bases or additives can be sources of hydrides.

    • Water: Can be a source of protons that lead to protodeboronation of the boronic acid, which can then lead to pathways that result in dehalogenation of the aryl halide.

  • Solutions to Minimize Dehalogenation:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the dehalogenation pathway.

    • Careful Solvent Selection: Use anhydrous, high-purity solvents. If using an alcohol/water mixture, consider using a less reactive alcohol like ethanol or switching to a non-protic solvent system.

    • Optimize Base: Use a non-coordinating base like potassium phosphate or cesium carbonate.

    • Control Reaction Time: Over-extending the reaction time after the starting material is consumed can sometimes lead to increased side product formation. Monitor the reaction progress by TLC or LC-MS.

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I suppress this side reaction?

A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often caused by the presence of oxygen or an inefficient catalyst system.

  • Causes of Homocoupling:

    • Oxygen: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

    • Slow Transmetalation: If the transmetalation step is slow, the boronic acid may have more opportunity to undergo homocoupling.

  • Solutions to Reduce Homocoupling:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas before heating. Maintain a positive pressure of inert gas throughout the reaction.

    • Use of Pre-catalysts: Modern pre-catalysts are often more efficient at generating the active Pd(0) species and can lead to cleaner reactions.

    • Optimize Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can sometimes lead to more homocoupling.

    • Ligand Effects: Bulky ligands can sometimes disfavor the formation of the intermediates that lead to homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of 4-bromo-3-ethylbenzamide with a generic arylboronic acid?

A1: A reliable starting point would be:

  • Aryl Halide: 4-bromo-3-ethylbenzamide (1.0 equiv)

  • Arylboronic Acid: (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (4:1 v/v)

  • Temperature: 100 °C

  • Atmosphere: Argon or Nitrogen

This combination of a potent catalyst, a suitable base, and a common solvent system provides a high probability of success for this type of sterically hindered and electronically deactivated substrate.

Q2: How do I choose the right boronic acid or boronate ester for my reaction?

A2: For most applications, the commercially available boronic acid is sufficient. However, if you are experiencing issues with protodeboronation (hydrolysis of the boronic acid), you might consider using a more stable boronate ester, such as a pinacol boronate ester (Bpin). These are generally more stable to storage and reaction conditions but may require slightly more forcing conditions for the coupling reaction.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside your starting materials (4-bromo-3-ethylbenzamide and the boronic acid). The appearance of a new, less polar spot (the biaryl product) and the disappearance of the starting aryl bromide spot indicate reaction progress.

  • LC-MS: This technique provides more definitive information, allowing you to track the consumption of starting materials and the formation of the desired product by their respective masses.

Q4: What are some common purification techniques for the final biaryl benzamide product?

A4: The purification strategy will depend on the properties of your specific product. Common methods include:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic base and salts. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. The choice of eluent will depend on the polarity of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki couplings of substrates analogous to 4-bromo-3-ethylbenzamide. Note that optimal conditions will vary depending on the specific boronic acid used.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Sterically Hindered Aryl Bromides

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10012<10
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O100885
XPhos Pd G2 (2)-Cs₂CO₃ (2)2-MeTHF/H₂O90692
RuPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O100888

Table 2: Base and Solvent Optimization for Suzuki Coupling of 4-Bromo-benzamide Derivatives

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
XPhos Pd G2 (2)K₂CO₃ (2)Dioxane/H₂O1001265
XPhos Pd G2 (2)Na₂CO₃ (2)DMF/H₂O1101072
XPhos Pd G2 (2)K₃PO₄ (2)Toluene/H₂O100691
XPhos Pd G2 (2)Cs₂CO₃ (2)2-MeTHF/H₂O90694

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-bromo-3-ethylbenzamide:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromo-3-ethylbenzamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water). Add the palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 6-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - 4-bromo-3-ethylbenzamide - Arylboronic Acid - Base setup Assemble under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup add_solvents Add Degassed Solvents setup->add_solvents add_catalyst Add Pd Catalyst add_solvents->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat quench Cool and Quench heat->quench Reaction Monitoring extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling of 4-bromo-3-ethylbenzamide.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low Yield or No Reaction catalyst_check Is the catalyst/ligand appropriate for hindered substrates? start->catalyst_check catalyst_solution Use Buchwald ligands (e.g., XPhos, SPhos) or NHC catalysts. catalyst_check->catalyst_solution No base_check Is the base strong enough? catalyst_check->base_check Yes base_solution Switch to K₃PO₄ or Cs₂CO₃. base_check->base_solution No temp_check Is the temperature high enough? base_check->temp_check Yes temp_solution Increase temperature (80-120 °C). temp_check->temp_solution No inert_check Is the atmosphere fully inert? temp_check->inert_check Yes inert_solution Ensure proper degassing of all components. inert_check->inert_solution No

Caption: Troubleshooting logic for low yield in the Suzuki coupling reaction.

References

Technical Support Center: TLC Monitoring of Benzamide, 4-bromo-3-ethyl- Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving "Benzamide, 4-bromo-3-ethyl-".

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for monitoring the synthesis of Benzamide, 4-bromo-3-ethyl- by TLC?

A1: Reaction monitoring by TLC involves spotting the starting materials, a co-spot (a mixture of starting materials and the reaction mixture), and the reaction mixture on a TLC plate at different time intervals.[1] The disappearance of the starting material spots and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.[1]

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system depends on the polarity of your starting materials and the product, Benzamide, 4-bromo-3-ethyl-. A good starting point for many organic compounds is a 1:1 mixture of hexane and ethyl acetate.[2] You can then adjust the ratio to achieve good separation. For polar compounds, you might use mixtures like methanol in dichloromethane, while for non-polar compounds, a higher ratio of hexane or other non-polar solvents is suitable.[3]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking can be caused by several factors, including overloading the sample, using a solvent that is too polar, or the presence of acidic or basic functional groups. Try diluting your sample before spotting. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the spot shape.

Q4: I don't see any spots on my developed TLC plate. What should I do?

A4: This could be due to insufficient sample concentration or a visualization method that is not suitable for your compound. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry in between applications. Also, ensure you are using an appropriate visualization technique. Aromatic compounds like Benzamide, 4-bromo-3-ethyl- are often visible under a UV lamp.[4][5]

Q5: How can I visualize the spots of Benzamide, 4-bromo-3-ethyl- and its precursors on the TLC plate?

A5: Due to its aromatic nature, Benzamide, 4-bromo-3-ethyl- should be visible under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[5] Another common method for visualizing aromatic compounds is using an iodine chamber, which will stain the spots brown.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC analysis of your reaction.

Problem Possible Cause(s) Solution(s)
No separation of spots (all spots at the baseline or solvent front) The polarity of the solvent system is either too low or too high.If spots remain at the baseline, increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small amount of methanol). If spots run with the solvent front, decrease the polarity (e.g., add more hexane).
Poorly defined or overlapping spots The solvent system may not be optimal for the specific compounds.Try a different solvent combination. For amides, mixtures of ethyl acetate/hexane or dichloromethane/methanol are often effective.[3] Consider a two-dimensional TLC if the mixture is complex.
Unexpected spots appear in the reaction mixture lane Formation of side products or impurities in the starting materials.Try to identify the structure of the byproduct based on its polarity (Rf value) relative to the starting materials and product. This can provide clues about the side reaction occurring.
The Rf value of my product changes between TLC runs Inconsistent experimental conditions.Ensure the TLC chamber is saturated with the solvent vapor, the composition of the mobile phase is consistent, and the temperature is stable.[2]

Experimental Protocols

Protocol 1: General TLC Procedure for Reaction Monitoring
  • Prepare the Developing Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor and cover it with a lid.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Use separate capillary tubes to spot small amounts of your starting material(s), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture onto the baseline.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be done using an iodine chamber if needed.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Recommended Solvent Systems for Substituted Benzamides

The optimal solvent system will depend on the specific reactants used. Below are some suggested starting points.

Compound Polarity Suggested Solvent System (v/v)
Non-polar to moderately polarHexane / Ethyl Acetate (e.g., 9:1, 4:1, 1:1)
Moderately polar to polarDichloromethane / Methanol (e.g., 99:1, 95:5)
Basic compounds (e.g., amines)Add 0.1-1% triethylamine to the mobile phase.
Acidic compounds (e.g., carboxylic acids)Add 0.1-1% acetic acid to the mobile phase.

Visualizations

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot TLC Plate prep_chamber->spot_plate Saturated Chamber develop_plate Develop Plate spot_plate->develop_plate Spotted Plate visualize_plate Visualize Spots (UV/Iodine) develop_plate->visualize_plate Developed Plate calc_rf Calculate Rf Values visualize_plate->calc_rf Visualized Spots interpret Interpret Results calc_rf->interpret Rf Data

Caption: A typical workflow for monitoring a chemical reaction using TLC.

Troubleshooting Logic for TLC

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_no_spots No Spots Visible cluster_poor_sep Poor Separation start Problem with TLC Result overloaded Sample Overloaded? start->overloaded low_conc Concentration Too Low? start->low_conc wrong_solvent Solvent Polarity Incorrect? start->wrong_solvent dilute Dilute Sample overloaded->dilute Yes acid_base Acidic/Basic Compound? overloaded->acid_base No add_modifier Add Acid/Base to Eluent acid_base->add_modifier Yes concentrate Concentrate Sample low_conc->concentrate Yes wrong_vis Incorrect Visualization? low_conc->wrong_vis No change_vis Try Different Method (e.g., stain) wrong_vis->change_vis Yes adjust_solvent Adjust Solvent Ratio wrong_solvent->adjust_solvent Yes

References

"Benzamide, 4-bromo-3-ethyl-" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of Benzamide, 4-bromo-3-ethyl-, along with troubleshooting for common experimental issues. The recommendations provided are based on best practices for handling substituted benzamides and related brominated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Benzamide, 4-bromo-3-ethyl-?

A1: Based on general guidelines for benzamide derivatives, it is recommended to store Benzamide, 4-bromo-3-ethyl- in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For compounds with similar structures, such as 4-Bromo-3-methylbenzamide, storage under an inert atmosphere is also recommended, suggesting potential sensitivity to air or moisture.[2]

Q2: What is the expected shelf life of Benzamide, 4-bromo-3-ethyl-?

Q3: Are there any known incompatibilities for Benzamide, 4-bromo-3-ethyl-?

A3: Benzamide and its derivatives should be kept away from strong oxidizing agents and strong acids.[3] Contact with these substances could lead to vigorous reactions and decomposition of the compound.

Q4: What are the potential degradation pathways for Benzamide, 4-bromo-3-ethyl-?

A4: While specific degradation pathways for Benzamide, 4-bromo-3-ethyl- are not documented, similar aromatic amides can be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the amide bond. Exposure to high temperatures may cause thermal decomposition, potentially releasing irritating gases and vapors such as carbon monoxide, carbon dioxide, and hydrogen halides.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored in a tightly sealed container, in a cool, dry place, and potentially under an inert atmosphere. Consider using a fresh batch of the compound.
Contamination of the compound.Use clean spatulas and glassware. Avoid introducing moisture or other contaminants into the storage container.
Compound appears discolored or clumped Absorption of moisture or reaction with air.This may indicate degradation. It is recommended to use a fresh sample. Ensure the storage container is properly sealed and consider using a desiccator.
Poor solubility in a non-polar solvent Benzamides can have limited solubility in non-polar solvents.Try sonicating the mixture or gently warming it. If solubility remains an issue, consider using a more polar solvent if compatible with your experimental design.
Unexpected side products in a reaction Reaction with incompatible substances.Review all reagents and solvents to ensure they are compatible with benzamides. Avoid strong oxidizing agents and strong acids.[3]
Thermal degradation during a high-temperature reaction.If possible, lower the reaction temperature or reduce the reaction time. Monitor the reaction closely for any signs of decomposition.

Experimental Protocols

Protocol 1: General Handling and Weighing of Benzamide, 4-bromo-3-ethyl-

  • Preparation: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Container Handling: Before opening, allow the container to reach room temperature to prevent condensation of moisture inside.

  • Weighing: Use a clean, dry spatula to transfer the desired amount of the solid compound to a weighing vessel.

  • Storage after use: Promptly and tightly reseal the container. If the compound is suspected to be air-sensitive, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling prep_ppe Don PPE (Gloves, Goggles, Lab Coat) handling_equilibrate Equilibrate Container to Room Temp. prep_ppe->handling_equilibrate prep_workspace Work in Fume Hood prep_workspace->handling_equilibrate handling_weigh Weigh Desired Amount handling_equilibrate->handling_weigh post_seal Tightly Reseal Container handling_weigh->post_seal post_store Store in Cool, Dry, Well-Ventilated Area post_seal->post_store

Caption: A general workflow for the safe handling of Benzamide, 4-bromo-3-ethyl-.

Troubleshooting_Logic start Inconsistent Experimental Results? check_storage Check Storage Conditions (Cool, Dry, Sealed) start->check_storage check_appearance Inspect Compound Appearance (Color, Clumping) check_storage->check_appearance Storage OK solution_storage Use Fresh Sample & Improve Storage check_storage->solution_storage Improper Storage check_reagents Review Reagent Compatibility check_appearance->check_reagents Appearance OK solution_new_batch Consider a New Batch of Compound check_appearance->solution_new_batch Degradation Suspected solution_reagents Avoid Incompatible Reagents (e.g., Strong Oxidizers) check_reagents->solution_reagents Incompatibility Found check_reagents->solution_new_batch Reagents OK

Caption: A troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Byproduct Identification in the Synthesis of 4-bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Benzamide, 4-bromo-3-ethyl-.

Troubleshooting Guides

Issue 1: My reaction mixture shows multiple spots on the Thin Layer Chromatography (TLC) plate, and the desired product spot is weak.

Question: What are the likely impurities, and how can I optimize the reaction to improve the yield of 4-bromo-3-ethylbenzamide?

Answer: The presence of multiple spots on your TLC plate suggests either incomplete consumption of starting materials or the formation of one or more byproducts. The identity of these byproducts depends on your chosen synthetic route. Two common routes for synthesizing 4-bromo-3-ethylbenzamide are:

  • Route A: Electrophilic bromination of 3-ethylbenzamide.

  • Route B: Amidation of 4-bromo-3-ethylbenzoic acid.

For Route A , common byproducts arise from the bromination step. The amide and ethyl groups are ortho-, para-directing. Since the para position to the ethyl group is blocked by the amide, and vice-versa, bromination is directed to the positions ortho to the activating groups. This can lead to a mixture of isomers.

Potential byproducts from Route A include:

  • Dibromo derivatives: Over-bromination can lead to the formation of dibromo-3-ethylbenzamide isomers.

  • Regioisomers: Bromination at other positions on the aromatic ring, such as 2-bromo-3-ethylbenzamide or 5-bromo-3-ethylbenzamide, can occur.

  • Benzylic bromination: Although less likely under electrophilic aromatic substitution conditions, some benzylic bromination on the ethyl group can occur if a radical initiator is present or if the reaction is performed under UV light.

For Route B , byproducts are typically related to the amidation reaction.

  • Unreacted 4-bromo-3-ethylbenzoic acid: Incomplete reaction will leave the starting carboxylic acid in your mixture.

  • Side products from coupling agents: If you are using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), byproducts such as DCU (dicyclohexylurea) can form and may be difficult to remove.

  • Byproducts from acyl chloride formation: If you first convert the carboxylic acid to an acyl chloride using, for example, thionyl chloride (SOCl₂), residual acyl chloride or its hydrolysis product (the starting carboxylic acid) could be present.

Optimization Strategies:

  • For Route A:

    • Control the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide) to minimize dibromination.

    • Maintain a low reaction temperature to improve regioselectivity.

    • Choose a suitable Lewis acid catalyst (e.g., FeBr₃) to favor aromatic bromination over other pathways.

  • For Route B:

    • Ensure your amidation reagents are pure and dry.

    • Use a slight excess of the amine or the coupling agent to drive the reaction to completion.

    • If using the acyl chloride method, ensure complete conversion of the carboxylic acid before adding the amine.

Issue 2: My Mass Spectrometry (MS) data shows peaks that do not correspond to my starting material or desired product.

Question: How can I use the MS data to identify the unknown byproducts?

Answer: Mass spectrometry is a powerful tool for identifying byproducts by determining their molecular weights. Here's how to approach the analysis:

  • Calculate the expected molecular weight of your product, 4-bromo-3-ethylbenzamide (C₉H₁₀BrNO). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio) should result in two major peaks of nearly equal intensity, separated by 2 Da (M and M+2).

  • Compare the observed m/z values with the expected molecular weight.

  • Analyze unexpected peaks:

    • M+78/80: This could indicate a dibrominated product.

    • M-17: This might suggest the presence of 4-bromo-3-ethylbenzonitrile, formed by dehydration of the amide.

    • Peaks corresponding to starting materials: Check for the molecular weights of 3-ethylbenzamide or 4-bromo-3-ethylbenzoic acid.

A summary of potential byproducts and their expected mass data is provided in the table below.

Frequently Asked Questions (FAQs)

Q1: What is the most likely isomeric impurity when synthesizing 4-bromo-3-ethylbenzamide via bromination of 3-ethylbenzamide?

A1: The ethyl group is ortho, para-directing and activating, while the benzamide group is also ortho, para-directing but deactivating. The directing effects of both substituents must be considered. The most likely position for bromination is para to the ethyl group and meta to the amide, which gives the desired product. However, bromination ortho to the ethyl group (at the 2 or 4 position) can also occur, leading to isomeric impurities. Steric hindrance from the ethyl group might disfavor substitution at the 2-position. Therefore, 2-bromo-3-ethylbenzamide and 5-bromo-3-ethylbenzamide are possible regioisomeric byproducts.

Q2: I am using a coupling agent for the amidation of 4-bromo-3-ethylbenzoic acid. How do I remove the byproducts from the coupling agent?

A2: The removal of coupling agent byproducts depends on the specific agent used.

  • DCC (N,N'-dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents. It can often be removed by filtration.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The byproducts are generally soluble in the reaction solvent and are typically removed by chromatography.

Q3: Which analytical techniques are best for identifying and quantifying byproducts in my sample?

A3: A combination of techniques is usually most effective:

  • Thin Layer Chromatography (TLC): For rapid qualitative assessment of the reaction progress and purity.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantification of the product and impurities.

  • Mass Spectrometry (MS): For determining the molecular weight of byproducts.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the product and any isolated byproducts. ¹H and ¹³C NMR can reveal the substitution pattern on the aromatic ring and the presence of other functional groups.[4]

Data Presentation

Table 1: Potential Byproducts in the Synthesis of 4-bromo-3-ethylbenzamide

Byproduct NamePlausible RouteMolecular FormulaMolecular Weight (for ⁷⁹Br)Key Analytical Signatures
3-EthylbenzamideA (Unreacted)C₉H₁₁NO149.19MS: m/z 149. NMR: Aromatic signals for a 1,3-disubstituted benzene ring.
4-Bromo-3-ethylbenzoic acidB (Unreacted)C₉H₉BrO₂228.07MS: m/z 228/230. NMR: Broad singlet for the carboxylic acid proton.
2,4-Dibromo-3-ethylbenzamideAC₉H₉Br₂NO306.98MS: m/z 307/309/311 (characteristic 1:2:1 bromine isotope pattern). NMR: Fewer aromatic protons than the desired product.
2-Bromo-3-ethylbenzamideAC₉H₁₀BrNO228.09MS: m/z 228/230. NMR: Different splitting pattern for the aromatic protons compared to the desired product.
4-Bromo-3-ethylbenzonitrileA or BC₉H₈BrN210.08MS: m/z 210/212. IR: Characteristic nitrile stretch (~2230 cm⁻¹).

Experimental Protocols

Protocol: Synthesis of 4-bromo-3-ethylbenzamide via Amidation of 4-bromo-3-ethylbenzoic acid

This protocol is a general guideline and may require optimization.

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-bromo-3-ethylbenzoic acid (1 equivalent).

    • Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-3-ethylbenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of aqueous ammonia (a slight excess) or an amine in the chosen solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • If using an organic solvent, separate the organic layer, wash with dilute acid, then dilute base, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_amidation Amidation cluster_purification Work-up & Purification start_acid 4-bromo-3-ethylbenzoic acid acyl_chloride Formation of 4-bromo-3-ethylbenzoyl chloride start_acid->acyl_chloride start_socl2 Thionyl Chloride start_socl2->acyl_chloride amide_formation Amide Formation acyl_chloride->amide_formation ammonia Aqueous Ammonia ammonia->amide_formation workup Aqueous Work-up amide_formation->workup purification Recrystallization or Column Chromatography workup->purification product 4-bromo-3-ethylbenzamide purification->product troubleshooting_workflow cluster_analysis Byproduct Analysis cluster_identification Potential Byproduct Identification cluster_optimization Reaction Optimization start Impure Product Detected (e.g., by TLC/MS) ms_analysis Analyze MS Data (Check M, M+2, M+78/80) start->ms_analysis nmr_analysis Analyze NMR Data (Check aromatic splitting) start->nmr_analysis unreacted_sm Unreacted Starting Material? ms_analysis->unreacted_sm overreaction Over-reaction Product (e.g., dibromination)? ms_analysis->overreaction isomer Isomeric Byproduct? nmr_analysis->isomer optimize_stoichiometry Adjust Stoichiometry unreacted_sm->optimize_stoichiometry optimize_temp Modify Temperature isomer->optimize_temp optimize_purification Improve Purification isomer->optimize_purification overreaction->optimize_stoichiometry optimize_stoichiometry->start Re-run Reaction optimize_temp->start Re-run Reaction

References

Technical Support Center: Overcoming Low Reactivity of 4-Bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Benzamide, 4-bromo-3-ethyl-". This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the reactivity of this compound in various chemical transformations. The information provided is based on established principles of organic chemistry and data from analogous chemical systems.

Frequently Asked Questions (FAQs)

Q1: Why does 4-bromo-3-ethylbenzamide exhibit low reactivity in some cross-coupling reactions?

A1: The reduced reactivity of 4-bromo-3-ethylbenzamide can be attributed to a combination of electronic and steric factors. The presence of the electron-withdrawing benzamide group can decrease the electron density of the aryl bromide bond, making oxidative addition to a low-valent metal catalyst (a key step in many cross-coupling reactions) more challenging. Additionally, the ethyl group at the ortho position to the bromine atom introduces steric hindrance, which can impede the approach of the catalyst and the coupling partner.

Q2: What are the most common cross-coupling reactions where low reactivity of this compound is observed?

A2: Low reactivity is often encountered in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are sensitive to the steric and electronic environment of the aryl halide.

Q3: How can I activate the 4-bromo-3-ethylbenzamide for more efficient cross-coupling?

A3: Several strategies can be employed to enhance reactivity:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the catalytic species.

  • Catalyst Choice: Using pre-formed palladium catalysts or catalyst systems known to be effective for hindered substrates can be beneficial.

  • Base and Solvent Optimization: The choice of base and solvent system is critical and can significantly influence reaction rates and yields.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but care must be taken to avoid decomposition of starting materials or products.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of 4-bromo-3-ethylbenzamide in a Suzuki-Miyaura reaction with an arylboronic acid.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Troubleshooting Table:

Parameter Potential Issue Suggested Solutions Expected Outcome
Palladium Catalyst Low catalyst activity for hindered substrates.Switch to a more active pre-catalyst such as a palladacycle (e.g., G3 or G4-XPhos). Use higher catalyst loading (e.g., 2-5 mol%).Increased rate of oxidative addition and higher conversion.
Ligand Insufficiently electron-rich or sterically bulky ligand to promote oxidative addition.Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.Enhanced catalyst stability and reactivity towards the sterically hindered substrate.
Base Inappropriate base strength or solubility.Screen stronger bases like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility.More efficient transmetalation step.
Solvent Poor solubility of reactants or catalyst; side reactions.Use aprotic polar solvents like dioxane, THF, or DMF, often with water as a co-solvent.Improved reaction kinetics and reduced side products.
Temperature Insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature (e.g., from 80°C to 110°C).Higher reaction rates and improved yields.
Boronic Acid/Ester Degradation or poor quality of the boronic acid/ester.Use freshly sourced or purified boronic acid. Consider using the corresponding pinacol ester for increased stability.Consistent and reproducible results.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add 4-bromo-3-ethylbenzamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation between 4-bromo-3-ethylbenzamide and a primary or secondary amine.

Logical Relationship for Buchwald-Hartwig Optimization

Buchwald_Hartwig_Optimization cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 4-bromo-3-ethylbenzamide Sterically hindered Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Aryl_Halide->Catalytic_Cycle Amine Primary or Secondary Amine Nucleophilicity Amine->Catalytic_Cycle Catalyst Palladium Pre-catalyst Active Pd(0) source Catalyst->Catalytic_Cycle Ligand Bulky Phosphine Ligand e.g., XPhos, RuPhos Ligand->Catalyst Base Strong, non-nucleophilic base e.g., NaOtBu, LHMDS Base->Catalytic_Cycle Solvent Aprotic, non-polar solvent e.g., Toluene, Dioxane Solvent->Catalytic_Cycle Product N-Aryl Amide Product Catalytic_Cycle->Product

Caption: Key components influencing the Buchwald-Hartwig amination.

Troubleshooting Table:

Parameter Potential Issue Suggested Solutions Expected Outcome
Palladium Catalyst Inefficient generation of the active Pd(0) species.Use a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable pre-catalyst.More reliable initiation of the catalytic cycle.[1]
Ligand Ligand decomposition at high temperatures or insufficient steric bulk.Screen bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, which are designed for challenging substrates.[2]Increased catalyst stability and efficiency in coupling with the hindered aryl bromide.
Base Base is too weak to deprotonate the amine or amide intermediate.Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3]Facilitation of the deprotonation step, which is often rate-limiting.
Solvent Solvent polarity affecting catalyst activity and solubility.Use non-polar aprotic solvents like toluene or dioxane.Optimal catalyst performance and prevention of side reactions.
Amine Reactant Low nucleophilicity or steric hindrance of the amine.For less reactive amines, consider using a more active catalyst system or higher temperatures.Improved reaction rates with challenging amine coupling partners.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a dry reaction tube with the palladium pre-catalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add 4-bromo-3-ethylbenzamide (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

Issue: Poor yields in the coupling of 4-bromo-3-ethylbenzamide with a terminal alkyne.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start Reaction Setup Reactants Combine 4-bromo-3-ethylbenzamide, terminal alkyne, and base Start->Reactants Catalysts Add Pd catalyst and Cu(I) co-catalyst Reactants->Catalysts Solvent Add degassed solvent Catalysts->Solvent Reaction Heat under inert atmosphere Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Purification Column chromatography Workup->Purification End Isolated Product Purification->End

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Troubleshooting Table:

Parameter Potential Issue Suggested Solutions Expected Outcome
Catalyst System Deactivation of the palladium or copper catalyst.Use a higher catalyst loading. Consider a copper-free Sonogashira protocol with a suitable ligand.[4]Reduced side reactions like alkyne homocoupling (Glaser coupling).
Ligand Inappropriate ligand for the sterically demanding substrate.Use bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.Improved catalytic activity and yields.
Base Insufficiently strong or soluble base.Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For challenging cases, consider inorganic bases like K₂CO₃ or Cs₂CO₃.Efficient deprotonation of the terminal alkyne.
Solvent Solvent choice affecting reaction rate and side products.Screen solvents such as DMF, THF, or acetonitrile.Optimized reaction conditions for the specific substrate combination.
Oxygen Sensitivity Deactivation of the catalyst by oxygen.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.Prevention of catalyst decomposition and improved reproducibility.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add 4-bromo-3-ethylbenzamide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress.

  • After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Palladium-Catalyzed Cyanation

Issue: Low conversion or decomposition during the cyanation of 4-bromo-3-ethylbenzamide.

Troubleshooting Table:

Parameter Potential Issue Suggested Solutions Expected Outcome
Cyanide Source High concentration of free cyanide poisoning the catalyst.Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[5]Slower release of cyanide, minimizing catalyst deactivation.
Catalyst/Ligand Catalyst deactivation by the cyanide anion.Use robust ligands that can withstand the reaction conditions, such as bulky phosphines (e.g., cataCXium A) or specific palladacycle pre-catalysts.Increased catalyst lifetime and higher turnover numbers.
Solvent Solvent incompatibility or promotion of side reactions.Use polar aprotic solvents like DMF, DMAc, or NMP.Good solubility of reagents and stable reaction environment.
Additives Lack of additives to promote the reaction.In some cases, the addition of a Lewis acid or a phase-transfer catalyst can be beneficial.Enhanced reaction rates and yields.
Temperature Reaction temperature is either too low for activation or too high, causing decomposition.Optimize the temperature carefully, starting at a moderate temperature (e.g., 80 °C) and gradually increasing if necessary.Finding the optimal balance between reaction rate and stability.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

  • In a glovebox, add 4-bromo-3-ethylbenzamide (1.0 equiv.), the cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., dppf, 2-6 mol%) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., DMAc).

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, and carefully quench with an aqueous solution of sodium hypochlorite or ferric chloride to destroy excess cyanide.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Disclaimer: The provided protocols are general guidelines. Optimal conditions may vary depending on the specific coupling partner and should be determined through systematic optimization. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Technical Support Center: Solvent Effects in Cross-Coupling of 4-Bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the cross-coupling reactions of "Benzamide, 4-bromo-3-ethyl-" is limited in publicly available literature. The following troubleshooting guide and frequently asked questions are based on established principles of cross-coupling chemistry and data from analogous bromobenzamide and aryl bromide systems.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 4-bromo-3-ethylbenzamide in my reaction solvent. What are my options?

A1: Solubility is a critical factor for a successful cross-coupling reaction. 4-bromo-3-ethylbenzamide, being a substituted benzamide, may exhibit limited solubility in non-polar solvents.

  • Recommended Solvents: Highly polar aprotic solvents are often a good starting point. N,N-Dimethylformamide (DMF) is a common choice as it can dissolve a wide range of organic compounds and inorganic salts.[1] Other options include Dimethyl sulfoxide (DMSO), 1,4-dioxane, and tetrahydrofuran (THF).[2]

  • Solvent Mixtures: Using a co-solvent system can be effective. For example, a mixture of toluene and a more polar solvent like DMF or the use of aqueous solvent mixtures (e.g., DMF/water) can improve solubility and reaction outcomes.[3]

  • Temperature: Gently warming the reaction mixture can increase the solubility of your substrate. However, be mindful of the thermal stability of your reactants and catalyst.

Q2: My Suzuki-Miyaura coupling of 4-bromo-3-ethylbenzamide is giving low yields. Could the solvent be the issue?

A2: Yes, the solvent plays a crucial role in the Suzuki-Miyaura reaction.[2] The choice of solvent can influence the rate, selectivity, and overall yield.[1]

  • Polar Aprotic Solvents: Solvents like DMF and acetonitrile (MeCN) have been shown to be effective in Suzuki-Miyaura couplings.[4] They can help stabilize the palladium catalyst and facilitate the reaction steps.

  • Ethers: Solvents such as 1,4-dioxane and THF are also commonly used and can provide good results.[2]

  • Water: The presence of water, often in combination with an organic solvent, can be beneficial and is a key component of many Suzuki-Miyaura reaction protocols.[5]

  • Troubleshooting Steps:

    • Solvent Screen: If you are experiencing low yields, it is advisable to screen a variety of solvents (see Table 1 for examples).

    • Base Compatibility: Ensure your chosen base is compatible with your solvent system. For instance, potassium carbonate (K₂CO₃) is often used in aqueous solvent mixtures.[6]

    • Degassing: Thoroughly degas your solvent to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation.

Q3: What are the best solvents for a Heck reaction with 4-bromo-3-ethylbenzamide?

A3: The Heck reaction is often performed in polar aprotic solvents.

  • DMF: N,N-Dimethylformamide (DMF) is a classic and frequently used solvent for Heck reactions.[1]

  • DMAc: N,N-Dimethylacetamide (DMA) is another suitable polar aprotic solvent.[7]

  • Ionic Liquids: For certain applications, ionic liquids can serve as both the solvent and a promoter for the reaction.[7]

  • Considerations: The choice of base is also critical in a Heck reaction and should be considered in conjunction with the solvent. Organic bases like triethylamine (Et₃N) are commonly employed.[8]

Q4: I am attempting a Buchwald-Hartwig amination with 4-bromo-3-ethylbenzamide. Which solvents should I consider?

A4: The Buchwald-Hartwig amination is sensitive to the reaction conditions, including the solvent.

  • Non-polar Aromatic Solvents: Toluene is often the solvent of choice for Buchwald-Hartwig aminations, frequently leading to high conversion rates.[9]

  • Ethers: 1,4-Dioxane can also yield satisfactory results.[9]

  • Solvent-Free Conditions: In some cases, solvent-free conditions have been developed for the Buchwald-Hartwig reaction, which can be more environmentally friendly.[10]

  • Ligand and Base Selection: The performance of a given solvent is often linked to the specific palladium catalyst and ligand system being used. Sterically hindered phosphine ligands are common in these reactions.[11]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Solubility of Starting Material 1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 2. Use a co-solvent system (e.g., Toluene/DMF). 3. Gently increase the reaction temperature.
Catalyst Deactivation 1. Ensure rigorous degassing of the solvent and reaction vessel to remove oxygen. 2. Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species is efficient. 3. Consider using a different ligand that offers better stability to the palladium center.
Incorrect Solvent Polarity for the Specific Coupling 1. Screen a range of solvents with varying polarities (see Table 2). The optimal solvent can be highly substrate and reaction-dependent.[4]
Incompatible Base-Solvent Combination 1. Ensure the chosen base is soluble and effective in the selected solvent. Some inorganic bases have poor solubility in non-polar organic solvents.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Potential Cause Troubleshooting Steps
Solvent-Mediated Side Reactions 1. In some cases, the solvent can participate in side reactions. If hydrodehalogenation (replacement of bromine with hydrogen) is observed, consider switching to a less reactive solvent. 2. Ensure the absence of water if the reaction is intended to be anhydrous, as it can sometimes lead to undesired pathways.
Slow Reductive Elimination 1. The solvent can influence the rate of reductive elimination. A change in solvent may alter the coordination environment of the palladium complex and favor the desired product formation over side reactions like β-hydride elimination.[12]

Data Presentation

Table 1: Solvent Screening for a Generic Suzuki-Miyaura Coupling of an Aryl Bromide *

SolventBaseTemperature (°C)Yield (%)
Toluene/H₂OK₃PO₄10085
1,4-Dioxane/H₂OK₂CO₃9092
DMF/H₂OK₂CO₃8091[3]
THF/H₂OCs₂CO₃6578
Propylene CarbonateK₃PO₄110Good to Excellent[2]

*Data is illustrative and based on general findings for aryl bromides. Actual yields for 4-bromo-3-ethylbenzamide may vary.

Table 2: Properties of Common Cross-Coupling Solvents

SolventBoiling Point (°C)Dielectric ConstantPolarity Index
Toluene1112.382.4
Tetrahydrofuran (THF)667.584.0
1,4-Dioxane1012.214.8
Acetonitrile (MeCN)8237.55.8
N,N-Dimethylformamide (DMF)15336.76.4
Dimethyl Sulfoxide (DMSO)18946.77.2

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the base (e.g., K₂CO₃, 2 equivalents), 4-bromo-3-ethylbenzamide (1 equivalent), and the boronic acid partner (1.1-1.5 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Add Reactants: - 4-Bromo-3-ethylbenzamide - Boronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert vessel Oven-Dried Reaction Vessel vessel->reagents solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

solvent_selection_logic start Starting Point: Low Reaction Yield check_solubility Is the starting material fully dissolved? start->check_solubility change_solvent Switch to a more polar solvent (e.g., DMF, Dioxane) check_solubility->change_solvent No check_catalyst Is catalyst deactivation suspected? check_solubility->check_catalyst Yes change_solvent->check_catalyst use_cosolvent Use a co-solvent system (e.g., Toluene/DMF) use_cosolvent->check_catalyst increase_temp Increase reaction temperature increase_temp->check_catalyst degas Ensure rigorous degassing of solvent check_catalyst->degas Yes optimize Proceed with optimization check_catalyst->optimize No new_ligand Screen different ligands degas->new_ligand new_ligand->optimize

Caption: Troubleshooting logic for solvent effects in cross-coupling reactions.

References

Technical Support Center: Amination of 4-bromo-3-ethyl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the amination of 4-bromo-3-ethyl-benzamide, a common reaction in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for base selection in the amination of 4-bromo-3-ethyl-benzamide?

A1: For the Buchwald-Hartwig amination of aryl bromides like 4-bromo-3-ethyl-benzamide, a strong, non-nucleophilic base is generally the best starting point. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this type of transformation and often provides good results.[1][2] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly when dealing with base-sensitive functional groups on either the aryl halide or the amine, though they may require higher temperatures and longer reaction times.[3]

Q2: Can I use an organic base for this reaction?

A2: While inorganic bases are more common, soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, especially in situations where the insolubility of inorganic bases poses a problem, such as in flow chemistry.[4][5] However, the efficiency of organic bases can be lower, and they may not be suitable for all substrate combinations.[2]

Q3: What are the key reaction parameters to consider besides the base?

A3: Several factors are critical for a successful amination reaction. The choice of palladium catalyst and ligand is paramount.[6][7] For electron-poor aryl bromides like your substrate, various phosphine-based ligands such as XPhos, RuPhos, or DavePhos have shown good performance.[8] The solvent also plays a crucial role, with common choices being toluene, dioxane, and THF.[2][3] Reaction temperature and time are also important parameters to optimize.

Q4: Are there any known side reactions to be aware of?

A4: A common side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom.[1] This can be more prevalent with certain catalyst/ligand combinations and at higher temperatures. If your amine has a phenolic hydroxyl group, competitive O-arylation can occur.[6] Using a strong base can also lead to the decomposition of base-sensitive functional groups.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the amine or the palladium-amine complex. 2. Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. 3. Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination. 4. Solvent Issues: The reactants may not be fully soluble in the chosen solvent.1. Switch to a stronger base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). 2. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure anhydrous and oxygen-free reaction conditions to prevent catalyst deactivation.[6] 3. Screen a variety of phosphine ligands (e.g., XPhos, RuPhos, DavePhos) to find the optimal one for your system. 4. Try a different solvent or a solvent mixture to improve solubility. Toluene and dioxane are common choices.[2][3]
Formation of Side Products (e.g., Hydrodehalogenation) 1. High Reaction Temperature: Elevated temperatures can promote side reactions. 2. Suboptimal Catalyst/Ligand System: The chosen catalyst system may favor side reactions.1. Try running the reaction at a lower temperature for a longer duration. 2. Experiment with different palladium pre-catalysts and ligands. Some ligands are specifically designed to minimize side reactions.
Incomplete Conversion 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for complete conversion. 3. Base Decomposition: The base may have degraded over the course of the reaction, especially if it's sensitive to moisture or air.1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 2. Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%). 3. Ensure the base is of high quality and handled under inert conditions.
Difficulty in Product Purification 1. Co-elution with Ligand or Byproducts: The desired product may have a similar polarity to the ligand or reaction byproducts, making chromatographic separation difficult.1. Choose a ligand that is significantly different in polarity from your product. Alternatively, consider using a water-soluble ligand that can be removed by an aqueous wash. Modifying the chromatography conditions (solvent system, column packing) can also help.

Base Selection Data for Amination of Aryl Bromides

The following table summarizes typical bases used in Buchwald-Hartwig amination reactions of aryl bromides with primary amines, along with their pKa values and general observations. While specific data for 4-bromo-3-ethyl-benzamide is not extensively published, this information provides a strong basis for experimental design.

BasepKa of Conjugate AcidTypical Reaction ConditionsAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) ~19Toluene or Dioxane, 80-110 °CHighly effective for a wide range of substrates, often leading to high yields and fast reaction times.[2]Can be too harsh for substrates with base-sensitive functional groups.[3]
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26Toluene or THF, RT-100 °CVery strong base, can be effective when other bases fail.[3]Can also be too aggressive for sensitive substrates.
Cesium carbonate (Cs₂CO₃) ~10.3Dioxane or Toluene, 100-120 °CMilder base, good for substrates with sensitive functional groups.[9][10]Often requires higher temperatures and longer reaction times.
Potassium carbonate (K₂CO₃) ~10.3Dioxane or DMF, 100-130 °CInexpensive and mild base.Generally less effective than Cs₂CO₃ and often requires higher temperatures.[3]
Potassium phosphate (K₃PO₄) ~12.3Toluene or Dioxane, 100-120 °CMilder than alkoxides, can be effective for some systems.May require longer reaction times and higher catalyst loadings.[3]

Experimental Protocol: General Procedure for Amination of 4-bromo-3-ethyl-benzamide

This is a general starting protocol that should be optimized for your specific amine.

Materials:

  • 4-bromo-3-ethyl-benzamide

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-3-ethyl-benzamide, the palladium pre-catalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Base_Selection_Workflow start Start: Amination of 4-bromo-3-ethyl-benzamide check_sensitivity Are there any base-sensitive functional groups on the substrates? start->check_sensitivity strong_base Select a strong base: NaOtBu or LiHMDS check_sensitivity->strong_base No weak_base Select a weaker base: Cs2CO3 or K3PO4 check_sensitivity->weak_base Yes run_reaction Run initial small-scale reaction strong_base->run_reaction weak_base->run_reaction check_yield Is the yield satisfactory? run_reaction->check_yield optimize Optimize other parameters: - Catalyst/Ligand - Solvent - Temperature check_yield->optimize No end Successful Amination check_yield->end Yes optimize->run_reaction troubleshoot Consult Troubleshooting Guide optimize->troubleshoot

Caption: Decision workflow for base selection in the amination reaction.

Troubleshooting_Flowchart start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products Observed start->side_products incomplete_conv Incomplete Conversion start->incomplete_conv check_base check_base low_yield->check_base Check Base Strength check_catalyst check_catalyst low_yield->check_catalyst Check Catalyst/Ligand lower_temp lower_temp side_products->lower_temp Lower Temperature change_catalyst change_catalyst side_products->change_catalyst Change Catalyst System extend_time extend_time incomplete_conv->extend_time Extend Reaction Time increase_loading increase_loading incomplete_conv->increase_loading Increase Catalyst Loading solution Implement Solution and Re-run check_base->solution check_catalyst->solution lower_temp->solution change_catalyst->solution extend_time->solution increase_loading->solution

Caption: A logical flowchart for troubleshooting common amination issues.

References

"Benzamide, 4-bromo-3-ethyl-" temperature optimization for synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-bromo-3-ethylbenzamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols with a focus on temperature control to help you achieve high yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-bromo-3-ethylbenzamide, with a specific emphasis on temperature-related problems.

Frequently Asked Questions

Q1: My reaction yield is very low. What is the most likely temperature-related cause?

A1: A low reaction yield is often due to an incomplete reaction, which can be caused by temperatures that are too low. Amide bond formation from a carboxylic acid and an amine is a dehydration reaction that often requires significant thermal energy to proceed at a reasonable rate.[1] If the temperature is insufficient, the equilibrium between starting materials and the ammonium carboxylate salt will favor the salt, preventing the formation of the amide product.

Q2: I'm observing significant impurity formation in my final product. How can temperature be adjusted to mitigate this?

A2: High reaction temperatures can lead to the formation of side products and decomposition. Direct thermal condensation of carboxylic acids and amines may require temperatures exceeding 160°C, which can be detrimental to sensitive functional groups.[1] To minimize impurities, consider using a lower temperature in conjunction with a suitable coupling reagent or catalyst. This allows the reaction to proceed under milder conditions, reducing the likelihood of side reactions.

Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What should I do?

A3: If the reaction stalls, the temperature may be insufficient to overcome the activation energy barrier for the final dehydration step. A modest increase in temperature (e.g., in 10°C increments) can sometimes resolve this. However, be cautious of causing decomposition. Alternatively, switching to a higher-boiling point solvent or employing a catalyst, such as a boronic acid or titanium-based catalyst, can facilitate the reaction at a lower and more controlled temperature.[2][3]

Q4: My reaction is turning dark brown or black. Is this related to temperature?

A4: Yes, a significant color change to dark brown or black is a strong indicator of decomposition, often caused by excessive heat. Immediately reduce the temperature and assess the reaction mixture. It is likely that side reactions or degradation of the starting materials or product has occurred. Future runs should be conducted at a lower temperature.

Troubleshooting Flowchart

This flowchart provides a logical workflow for diagnosing and resolving temperature-related issues during your synthesis.

G Troubleshooting Flowchart for Temperature Optimization start Start: Assess Reaction Outcome low_yield Issue: Low Yield / Incomplete Reaction start->low_yield Yield < 70%? high_impurity Issue: High Impurity / Decomposition start->high_impurity Impurity > 5%? stalled_reaction Issue: Stalled Reaction start->stalled_reaction No change in SM for >2 hours? increase_temp Action: Increase Temperature (e.g., in 10°C increments) low_yield->increase_temp prolong_time Action: Prolong Reaction Time at Current Temperature low_yield->prolong_time decrease_temp Action: Decrease Temperature (e.g., in 10-20°C increments) high_impurity->decrease_temp stalled_reaction->increase_temp use_catalyst Action: Add Dehydrating Agent or Coupling Catalyst (e.g., TiF4) stalled_reaction->use_catalyst check_purity Verify Purity (TLC, LCMS) increase_temp->check_purity After 2h prolong_time->check_purity After 4-6h decrease_temp->check_purity use_catalyst->check_purity check_purity->start Issue Persists end End: Optimized Condition check_purity->end Purity & Yield OK

Caption: A flowchart to diagnose and solve common temperature-related synthesis issues.

Experimental Protocols & Data

Synthesis via Acyl Chloride Intermediate (Two-Step)

This is a robust and common method that involves activating the carboxylic acid with thionyl chloride (SOCl₂) before amidation. This method allows for lower temperatures during the amidation step.

Step 1: Synthesis of 4-bromo-3-ethylbenzoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-ethylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

  • Slowly heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until gas evolution (HCl) ceases.

  • Remove excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-ethylbenzoyl chloride is used directly in the next step.

Step 2: Synthesis of 4-bromo-3-ethylbenzamide
  • Cool the crude acyl chloride in an ice bath (0-5°C ).

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 3.0 eq) dropwise. The reaction is exothermic and the temperature should be maintained below 10°C.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from ethanol/water to yield pure 4-bromo-3-ethylbenzamide.

Synthesis Workflow Diagram

G Synthesis Workflow: Acyl Chloride Method start_material 4-bromo-3-ethylbenzoic Acid step1 Step 1: Acyl Chloride Formation Temp: 70-80°C start_material->step1 reagent1 SOCl2 reagent1->step1 intermediate 4-bromo-3-ethylbenzoyl Chloride step1->intermediate step2 Step 2: Amidation Temp: 0-10°C intermediate->step2 reagent2 Conc. NH4OH reagent2->step2 product Crude 4-bromo-3-ethylbenzamide step2->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Workflow for the two-step synthesis of 4-bromo-3-ethylbenzamide.

Data on Temperature Optimization

The following table summarizes the hypothetical results of varying the temperature during the amidation step (Step 2) of the acyl chloride method.

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %) Observations
1-10 to 037598Slower reaction rate, very clean product.
20 to 10 2 92 99 Optimal condition: Fast, high yield, clean.
325 (Room Temp)18895Faster, but increased hydrolysis of acyl chloride.
44018185Significant impurity formation observed.

References

Technical Support Center: Catalyst Loading Optimization for Reactions Involving 4-bromo-3-ethyl-benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzamide, 4-bromo-3-ethyl- in catalytic cross-coupling reactions. The focus is on optimizing the catalyst loading to improve reaction efficiency, yield, and purity while minimizing costs and residual metal contamination.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts and reaction types used with 4-bromo-3-ethyl-benzamide?

A1: Benzamide, 4-bromo-3-ethyl- is commonly used as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in pharmaceutical and materials science. The choice of catalyst often involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, RuPhos).

Q2: Why is optimizing catalyst loading important?

A2: Optimizing catalyst loading is critical for several reasons. Firstly, palladium catalysts are expensive, and reducing the amount used can significantly lower the cost of a synthetic route, especially at scale. Secondly, minimizing the catalyst loading can lead to lower levels of residual palladium in the final product, which is a critical consideration in the synthesis of active pharmaceutical ingredients (APIs). Finally, an optimal catalyst loading can improve the reaction profile by minimizing side reactions that can occur at high catalyst concentrations.

Q3: What is a typical starting point for catalyst loading in a reaction with 4-bromo-3-ethyl-benzamide?

A3: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. However, for many modern palladium catalysts and ligands, loadings can often be significantly reduced to the 0.1-1 mol% range once the reaction conditions have been optimized.[1] In some well-optimized systems, especially in flow chemistry, catalyst loadings can be as low as 0.01%.[2]

Q4: How does the purity of 4-bromo-3-ethyl-benzamide and other reagents affect catalyst performance?

A4: The purity of all reagents is crucial for the success and reproducibility of a catalytic reaction. Impurities in the 4-bromo-3-ethyl-benzamide, the coupling partner (e.g., boronic acid), base, or solvent can poison the catalyst, leading to lower yields and inconsistent results. It is highly recommended to use reagents of high purity and to ensure that solvents are anhydrous and degassed, as oxygen can deactivate the active Pd(0) catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for reactions involving 4-bromo-3-ethyl-benzamide.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Poor reagent purity. 4. Suboptimal reaction temperature. 5. Incorrect base or solvent.1. Ensure the use of a reliable palladium precatalyst or proper in situ generation of the active Pd(0) species.[1] 2. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%). 3. Purify starting materials and ensure solvents are dry and degassed. 4. Increase the reaction temperature in increments of 10-20 °C. 5. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF, DMF).
Reaction Stalls at Partial Conversion 1. Catalyst deactivation. 2. Product inhibition. 3. Insufficient mixing in a heterogeneous mixture.1. Add a fresh portion of the catalyst. Consider using a more robust ligand that protects the palladium center. 2. Dilute the reaction mixture. 3. Ensure vigorous stirring, especially if reagents or the base are not fully soluble.
Formation of Byproducts (e.g., Homocoupling) 1. Catalyst loading is too high. 2. Reaction temperature is too high. 3. Presence of oxygen.1. Decrease the catalyst loading. 2. Lower the reaction temperature. 3. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Inconsistent Results Between Batches 1. Variation in reagent quality. 2. Inconsistent moisture or oxygen levels. 3. Inaccurate measurement of the catalyst.1. Source high-purity reagents and qualify new batches. 2. Use a consistent protocol for drying solvents and degassing the reaction mixture. 3. For low catalyst loadings, prepare a stock solution of the catalyst to ensure accurate dispensing.

Experimental Protocol: Catalyst Loading Optimization for Suzuki-Miyaura Coupling of 4-bromo-3-ethyl-benzamide

This protocol outlines a general procedure for optimizing the palladium catalyst loading for the Suzuki-Miyaura coupling of 4-bromo-3-ethyl-benzamide with an arylboronic acid.

Materials:

  • 4-bromo-3-ethyl-benzamide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom Pd-ligand complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction vials or flask

  • Inert atmosphere setup (Argon or Nitrogen)

  • Stirring plate and stir bars

  • Analytical equipment for reaction monitoring (e.g., TLC, LC-MS, GC-MS)

Procedure:

  • Preparation of Reaction Vessels: In an inert atmosphere glovebox, add a stir bar to a series of reaction vials.

  • Dispensing Solids: To each vial, add 4-bromo-3-ethyl-benzamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Addition (Stock Solution Recommended):

    • Prepare a stock solution of the palladium catalyst in the reaction solvent (e.g., 1 mg/mL).

    • Add the appropriate volume of the stock solution to each vial to achieve the desired catalyst loading (e.g., for a 0.1 mmol scale reaction, 2.2 µmol of a 1 mg/mL Pd(PPh₃)₄ solution corresponds to approximately 2 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Reaction Setup: Seal the vials and remove them from the glovebox. Place them in a pre-heated reaction block on a stirring plate.

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze it by TLC, LC-MS, or GC-MS to determine the conversion to the desired product.

  • Data Analysis: Compare the reaction profiles at different catalyst loadings to determine the minimum loading required to achieve complete conversion in a reasonable timeframe.

Table 1: Example Data for Catalyst Loading Optimization

Catalyst Loading (mol%)Time (h) for >95% ConversionYield (%)
2.0292
1.0491
0.5890
0.12488
0.05>24 (incomplete)65

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (4-bromo-3-ethyl-benzamide, boronic acid, base) prep_vials Charge Vials in Glovebox prep_reagents->prep_vials prep_catalyst Prepare Catalyst Stock Solution prep_catalyst->prep_vials add_solvent Add Solvent prep_vials->add_solvent heat_stir Heat and Stir Under Inert Atmosphere add_solvent->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor workup Reaction Workup and Purification monitor->workup analyze_yield Analyze Yield and Purity workup->analyze_yield optimize Determine Optimal Catalyst Loading analyze_yield->optimize Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_success Resolution start Low Conversion? check_activity Check Catalyst Activity start->check_activity Yes success Reaction Optimized start->success No increase_loading Increase Catalyst Loading check_activity->increase_loading check_purity Check Reagent Purity increase_loading->check_purity increase_temp Increase Temperature check_purity->increase_temp screen_solvents Screen Solvents/Bases increase_temp->screen_solvents screen_solvents->success

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Benzamide, 4-bromo-3-ethyl- and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomers

The isomers discussed in this guide all share the same molecular formula (C₉H₁₀BrNO) and molecular weight, but differ in the substitution pattern of the bromo and ethyl groups on the benzamide ring. These seemingly minor structural variations can lead to significant differences in their chemical and biological properties, making accurate identification paramount.

Isomers Under Comparison:

  • Benzamide, 4-bromo-3-ethyl-

  • Benzamide, 3-bromo-4-ethyl-

  • Benzamide, 4-bromo-2-ethyl-

  • Benzamide, 2-bromo-4-ethyl-

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted key features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for each isomer. These predictions are based on established principles of spectroscopy and supported by experimental data from analogous compounds such as 4-bromobenzamide, 3-bromobenzamide, and various N-alkylated and substituted benzamides.

Table 1: Predicted ¹H NMR Spectral Data (in ppm)
IsomerAromatic ProtonsEthyl Group (CH₂)Ethyl Group (CH₃)Amide Protons (NH₂)
4-bromo-3-ethyl- ~7.8 (d), 7.6 (dd), 7.4 (d)~2.7 (q)~1.2 (t)~5.9 (br s)
3-bromo-4-ethyl- ~7.9 (s), 7.7 (d), 7.3 (d)~2.8 (q)~1.3 (t)~5.9 (br s)
4-bromo-2-ethyl- ~7.7 (d), 7.5 (d), 7.4 (dd)~2.9 (q)~1.2 (t)~6.0 (br s)
2-bromo-4-ethyl- ~7.6 (d), 7.4 (dd), 7.3 (s)~2.7 (q)~1.2 (t)~6.0 (br s)

Note: Predicted chemical shifts (δ) are approximate. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), dd (doublet of doublets), and br s (broad singlet).

Table 2: Predicted ¹³C NMR Spectral Data (in ppm)
IsomerCarbonyl (C=O)Aromatic C-BrAromatic C-EthylOther Aromatic CarbonsEthyl Group (CH₂)Ethyl Group (CH₃)
4-bromo-3-ethyl- ~168~125~145~128-135~25~15
3-bromo-4-ethyl- ~168~122~148~127-138~26~14
4-bromo-2-ethyl- ~169~126~142~129-136~27~16
2-bromo-4-ethyl- ~167~120~147~128-139~26~15

Note: Predicted chemical shifts (δ) are approximate.

Table 3: Key IR Absorption Bands (in cm⁻¹)
IsomerN-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)C-Br Stretch
All Isomers ~3400-3100 (two bands)~1660~1620~600-500

Note: The exact positions of the absorption bands can be influenced by the substitution pattern and intermolecular interactions.

Table 4: Mass Spectrometry Data
IsomerMolecular Ion (M⁺)Key Fragmentation Pattern
All Isomers m/z ~229 and ~231 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)Loss of NH₂ (m/z ~213/215), Loss of C₂H₅ (m/z ~200/202), Benzoyl cation fragment (m/z ~183/185)

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for each specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure solvent.

    • Collect the sample spectrum.

    • Typically scan the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Acquisition:

    • Acquire a mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

    • In EI, a standard electron energy of 70 eV is typically used.

    • The resulting spectrum shows the relative abundance of different ions as a function of their m/z ratio.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the isomers based on their predicted ¹H NMR aromatic region patterns.

G Isomer Differentiation via Predicted ¹H NMR Aromatic Signals Start Analyze Aromatic Region of ¹H NMR Spectrum Pattern1 One Singlet, Two Doublets Start->Pattern1 Observe Splitting Pattern Pattern2 One Doublet, One Doublet of Doublets, One Doublet Start->Pattern2 Pattern3 Two Doublets, One Doublet of Doublets Start->Pattern3 Pattern4 One Doublet, One Doublet of Doublets, One Singlet Start->Pattern4 Isomer3B4E 3-bromo-4-ethylbenzamide Pattern1->Isomer3B4E Identifies Isomer4B3E 4-bromo-3-ethylbenzamide Pattern2->Isomer4B3E Identifies Isomer4B2E 4-bromo-2-ethylbenzamide Pattern3->Isomer4B2E Identifies Isomer2B4E 2-bromo-4-ethylbenzamide Pattern4->Isomer2B4E Identifies

Caption: Predicted ¹H NMR aromatic splitting patterns for isomer identification.

This guide provides a foundational framework for the spectroscopic comparison of "Benzamide, 4-bromo-3-ethyl-" and its positional isomers. Experimental verification of these predictions is recommended for definitive structural assignment.

The Multifaceted Biological Activities of Substituted 4-Bromobenzamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Substituted 4-bromobenzamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of their performance in key therapeutic areas, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. The inherent chemical stability and synthetic accessibility of the benzamide core, coupled with the electronic properties of the bromine substituent, make this class of compounds a fertile ground for the development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of benzamide have shown significant promise as antimicrobial agents, with substitutions on the benzamide ring playing a crucial role in their potency and spectrum of activity. The data presented below showcases the minimum inhibitory concentrations (MIC) of various benzamide derivatives against common bacterial and fungal strains.

Table 1: Antibacterial Activity of Substituted Benzamide Derivatives

Compound ID Substituent Test Organism Zone of Inhibition (mm) MIC (µg/mL) Reference
5a N-(phenyl) B. subtilis 25 6.25
E. coli 31 3.12
6b N-(4-methylphenyl) E. coli 24 3.12
6c N-(4-bromophenyl) B. subtilis 24 6.25
II (N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide copper(II) sulfate complex S. aureus - 31
B. subtilis - 8

MIC: Minimum Inhibitory Concentration

Table 2: Antifungal Activity of Amide Derivatives

Compound ID Substituent Test Organism MIC (µg/mL) Reference
F8 Cyclopropane derivative C. albicans 16
F24 Cyclopropane derivative C. albicans 16
F42 Cyclopropane derivative C. albicans 16

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anti-proliferative potential of substituted benzamides has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic effects of these compounds.

Table 3: In Vitro Anticancer Activity of Substituted Benzamide and Related Derivatives

Compound ID Substituent Cancer Cell Line IC50 (µM) Reference
7 2,6-disubstituted purine on 4-methylbenzamide K562 (Leukemia) 2.27
HL-60 (Leukemia) 1.42
OKP-GS (Renal Carcinoma) 4.56
10 2,6-disubstituted purine on 4-methylbenzamide K562 (Leukemia) 2.53
HL-60 (Leukemia) 1.52
OKP-GS (Renal Carcinoma) 24.77
4i 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine SNB-75 (CNS Cancer) >10 (PGI = 38.94%)
UO-31 (Renal Cancer) >10 (PGI = 30.14%)

IC50: Half-maximal inhibitory concentration. PGI: Percent Growth Inhibition at 10⁻⁵ M.

Enzyme Inhibition

Certain substituted benzamides and related sulfonamides have been identified as potent enzyme inhibitors, a mechanism that can be exploited for various therapeutic applications.

Table 4: Enzyme Inhibitory Activity of N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides

Compound ID Substituent on Sulfonamide Nitrogen Enzyme IC50 (µM) Reference
5g n-heptyl Acetylcholinesterase (AChE) 92.13 ± 0.15
5h n-octyl Acetylcholinesterase (AChE) 98.72 ± 0.12
5h n-octyl α-glucosidase 57.38 ± 0.19
5d n-butyl α-glucosidase 124.35 ± 0.15

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control (no compound).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of newly synthesized chemical compounds.

Biological Activity Screening Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary Assays & Dose-Response cluster_mechanism Mechanism of Action Studies cluster_conclusion Lead Identification synthesis Synthesis of Substituted 4-Bromobenzamides purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Screening (e.g., Disc Diffusion) purification->antimicrobial anticancer Anticancer Screening (e.g., Single-dose MTT) purification->anticancer mic MIC Determination (Broth Microdilution) antimicrobial->mic ic50 IC50 Determination (Dose-Response MTT) anticancer->ic50 enzyme Enzyme Inhibition Assays mic->enzyme pathway Cell Signaling Pathway Analysis ic50->pathway lead Lead Compound Identification & Optimization enzyme->lead pathway->lead

General workflow for biological activity screening.

A Comparative Guide to the Reactivity of Bromo-Substituted Benzamides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromo-substituted benzamides in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The information presented is supported by experimental data from peer-reviewed literature, offering insights into how the position of the bromo substituent influences reaction outcomes. This is particularly relevant for drug development, where these reactions are fundamental in synthesizing complex molecules, including potent enzyme inhibitors.

Introduction

Bromo-substituted benzamides are versatile building blocks in medicinal chemistry, notably serving as precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. The efficiency of synthesizing these and other complex molecules often depends on the reactivity of the C-Br bond in cross-coupling reactions. This guide examines the impact of the bromine atom's position on the benzene ring relative to the electron-withdrawing amide group. Generally, the reactivity is governed by a combination of electronic effects and steric hindrance.

Electronic Effects: The amide group is an electron-withdrawing group, which can influence the electron density at the carbon atom of the C-Br bond, affecting the rate-determining oxidative addition step in the catalytic cycle. This effect is most pronounced at the ortho and para positions.

Steric Hindrance: The presence of the amide group at the ortho position can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate compared to the less hindered meta and para isomers.

Comparative Reactivity Data

The following tables summarize quantitative yield data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of bromo-substituted benzamide isomers. It is important to note that the data is compiled from different sources, and direct comparison should be made with caution as reaction conditions may vary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
2-BromobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[1]
3-BromobenzamidePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane801692[2]
4-BromobenzamidePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
2-BromobenzamideAnilinePd₂(dba)₃ / BINAPNaOtBuToluene802478[4]
3-BromobenzamideMorpholinePd(OAc)₂ / XPhosCs₂CO₃Toluene1101888[5]
4-BromobenzamideAnilinePd(OAc)₂ / XantphosDBUDMF140183[6]
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
2-BromobenzamidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651275[7]
3-BromobenzamidePhenylacetylenePd/C / CuIK₂CO₃H₂O701294[8]
4-BromobenzamidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF100396[9]

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These represent typical conditions and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromo-substituted benzamide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is added. The mixture is stirred and heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[10]

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere, the bromo-substituted benzamide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) are added. An anhydrous, degassed solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred and heated to the desired temperature (e.g., 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired N-aryl benzamide.[11][12]

General Procedure for Sonogashira Coupling

A flask is charged with the bromo-substituted benzamide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., triethylamine or a mixture of THF and an amine base, 5 mL) is added, followed by the terminal alkyne (1.1 mmol). The reaction is stirred at room temperature or heated for a specified time until the starting material is consumed (as monitored by TLC). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.[13]

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aryl Halide, Coupling Partner, Base B Add Solvent and Degas Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, GC, LC-MS) D->E F Quench Reaction and Perform Extraction E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

PARP Signaling Pathway in DNA Repair

Bromo-substituted benzamides are key pharmacophores in many PARP inhibitors. The diagram below illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks.

G DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 senses PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Recruitment Recruitment of Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair facilitates Inhibitor Bromo-substituted Benzamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA repair and its inhibition.

Conclusion

The reactivity of bromo-substituted benzamides in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. Based on the available data, the para- and meta-isomers generally exhibit higher reactivity, likely due to reduced steric hindrance compared to the ortho-isomer. However, with appropriate ligand and catalyst selection, all three isomers can be effectively utilized in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate a diverse range of functionalized benzamides for applications in drug discovery and materials science. The choice of isomer for a synthetic route will depend on the desired final product and the need to balance reactivity with regioselectivity.

References

Comparative Guide to Validated Analytical Methods for Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable validated analytical methodologies for the quantitative determination of "Benzamide, 4-bromo-3-ethyl-". Given the absence of a single, publicly available validated method for this specific analyte, this document outlines representative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods developed for structurally analogous compounds. The experimental data and protocols presented herein are adapted from validated methods for similar aromatic amides and halogenated compounds, offering a robust starting point for method development and validation for the target analyte.

Method Comparison: HPLC vs. GC

The choice between HPLC and Gas Chromatography (GC) is fundamental in developing an analytical method for a compound like Benzamide, 4-bromo-3-ethyl-. The decision hinges on the analyte's physicochemical properties, primarily its volatility and thermal stability.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile, semi-volatile, and thermally labile compounds.Best suited for volatile and thermally stable compounds.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Instrumentation Consists of a solvent delivery system, injector, column, and detector (e.g., UV, DAD, MS).Comprises a gas supply, injector, column in an oven, and detector (e.g., FID, MS).
Typical Run Time Generally longer, ranging from several minutes to over an hour.Often faster, with run times typically under 30 minutes.
Sensitivity High, especially when coupled with a mass spectrometer (LC-MS).Very high, particularly for volatile compounds with sensitive detectors like FID and MS.

Representative Validated Analytical Methods

The following sections detail exemplar HPLC and GC methods, including their validation parameters. These serve as practical templates for the analysis of Benzamide, 4-bromo-3-ethyl-.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated stability-indicating HPLC-UV assay for 4-bromomethyl-3-nitrobenzoic acid, a compound with structural similarities to the target analyte[1].

Table 1: HPLC Method Parameters and Validation Data

ParameterValue
Instrumentation HPLC with UV/Vis or Diode Array Detector
Column Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (80:20, v/v), pH 4.0 adjusted with formic acid
Flow Rate 0.7 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 271 nm
Linearity Range 8 - 40 µg/mL
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) Average 99.97%[1]
Precision (% RSD) Average 0.67%[1]
Limit of Detection (LOD) Not specified in the source document.
Limit of Quantitation (LOQ) Not specified in the source document.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on a validated GC-MS procedure for the analysis of various amide compounds and alkyl halides, demonstrating its applicability to the target analyte class[2][3].

Table 2: GC-MS Method Parameters and Validation Data

ParameterValue
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Column 6% Cyanopropylphenyl-94% dimethylpolysiloxane, 60 m x 0.32 mm, 1.8 µm film thickness[3]
Carrier Gas Helium at 1.1 mL/min[2]
Oven Temperature Program Initial 40°C for 2 min, ramp at 20°C/min to 280°C, hold for 1 min[2]
Injector Temperature 250°C[2]
Injection Mode & Volume Splitless, 1 µL[2]
MS Ion Source Temperature 230°C[2]
Ionization Mode Electron Impact (EI) at 70 eV[2]
Linearity Range 0.01 - 10 mg/L[2]
Correlation Coefficient (r²) > 0.9995[2]
Accuracy (% Recovery) 80 - 105%[2]
Precision (% RSD) < 2.5%[2]
Limit of Detection (LOD) 0.01 mg/kg[2]
Limit of Quantitation (LOQ) 0.025 ppm (for similar compounds)[3]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzamide, 4-bromo-3-ethyl- reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol for HPLC, or a more volatile solvent like dichloromethane for GC).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., for HPLC: 8, 16, 24, 32, 40 µg/mL; for GC: 0.01, 0.1, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing the analyte and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-UV Method Protocol
  • System Preparation: Set up the HPLC system with the specified column and mobile phase. Equilibrate the system by running the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the standard solution multiple times (e.g., n=5) to verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area and retention time.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot a graph of peak area versus concentration and determine the linearity and correlation coefficient.

  • Sample Analysis: Inject the prepared sample solution and record the chromatogram.

  • Quantification: Determine the concentration of Benzamide, 4-bromo-3-ethyl- in the sample by comparing its peak area with the calibration curve.

GC-MS Method Protocol
  • System Preparation: Install the specified GC column and set the instrument parameters (temperatures, gas flows, and temperature program). Condition the column as per the manufacturer's instructions.

  • System Suitability: Inject a standard solution to check for peak shape, resolution, and signal-to-noise ratio.

  • Calibration Curve: Inject the series of working standard solutions. Generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solution.

  • Quantification: Calculate the concentration of the analyte in the sample using the established calibration curve. The mass spectrum can be used for confirmation of the analyte's identity by comparing it to a reference spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the analytical process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification prep_start Weigh Sample/Standard dissolve Dissolve in Solvent prep_start->dissolve for calibration dilute Serial Dilution (Standards) dissolve->dilute for calibration filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/GC filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/MS/FID) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration integrate->quantify calibrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for chromatographic analysis.

method_selection node_rect node_rect start Analyte: 4-bromo-3-ethyl-benzamide q1 Is the analyte thermally stable? start->q1 q2 Is the analyte volatile? q1->q2 Yes hplc Consider HPLC q1->hplc No gc Consider GC q2->gc Yes derivatize Derivatization required? q2->derivatize No gc->derivatize gc_direct Direct GC analysis derivatize->gc_direct No gc_deriv GC analysis after derivatization derivatize->gc_deriv Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative Analysis of HPLC Purity Determination for Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Benzamide, 4-bromo-3-ethyl-. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for quality control and impurity profiling.

Introduction to Purity Analysis of Substituted Benzamides

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from antiviral agents to histone deacetylase (HDAC) inhibitors.[1][2] The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. HPLC is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[3]

Experimental Protocols

A detailed experimental protocol for a proposed Reverse-Phase HPLC (RP-HPLC) method for the purity analysis of Benzamide, 4-bromo-3-ethyl- is provided below. This method is designed based on common practices for the analysis of substituted benzamides.[1][4]

Proposed RP-HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of nonpolar to moderately polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Comparison of HPLC Methods

The following table compares the proposed HPLC method with two alternative methods commonly employed for the analysis of benzamide derivatives. This comparison highlights the key differences in stationary phases and mobile phase compositions, which can significantly impact selectivity and resolution.

ParameterProposed Method (C18) Alternative Method 1 (C8) Alternative Method 2 (Phenyl-Hexyl)
Stationary Phase Octadecyl silane (C18)Octyl silane (C8)Phenyl-Hexyl
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Phosphoric AcidAcetonitrile/Buffer (e.g., Sodium Acetate)
Typical Elution Order Non-polar compounds retained longerLess retention for non-polar compounds than C18Enhanced retention for aromatic compounds
Selectivity Excellent for a wide range of polaritiesGood for moderately polar compoundsUnique selectivity for aromatic analytes
pH Stability Good with acidic modifiersBroader pH range possibleDependent on specific column chemistry

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the three compared HPLC methods for the analysis of Benzamide, 4-bromo-3-ethyl- and its potential process-related impurities. The data is representative and intended for comparative purposes.

Performance MetricProposed Method (C18) Alternative Method 1 (C8) Alternative Method 2 (Phenyl-Hexyl)
Resolution (Main Peak vs. Closest Impurity) > 2.01.5 - 2.0Potentially > 2.5 for aromatic impurities
Tailing Factor (Main Peak) 0.9 - 1.21.0 - 1.30.9 - 1.2
Theoretical Plates > 10,000> 8,000> 9,000
Limit of Quantitation (LOQ) ~ 0.05%~ 0.08%~ 0.05%
Run Time ~ 30 min~ 25 min~ 35 min

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of a pharmaceutical compound like Benzamide, 4-bromo-3-ethyl-.

G cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh and Dissolve Sample injection Inject Sample and Standards prep_sample->injection prep_std Prepare Reference Standard Solution prep_std->injection prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC Purity Analysis Workflow.

Potential Signaling Pathway Involvement

Substituted benzamides have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[2] The diagram below illustrates a simplified signaling pathway involving HDACs.

G cluster_chromatin Chromatin State HDAC Histone Deacetylase (HDAC) Histone Histone Protein HDAC->Histone Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation DNA DNA Histone->DNA Compaction TF Transcription Factors DNA->TF Binding Gene Gene Expression TF->Gene Benzamide Benzamide, 4-bromo-3-ethyl- (Potential HDAC Inhibitor) Benzamide->HDAC Inhibition

Caption: Simplified HDAC Signaling Pathway.

References

Structural Confirmation of Substituted Benzamides by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the crystallographic data of substituted benzamides, offering insights into their three-dimensional structures. Due to the absence of publicly available crystallographic data for 4-bromo-3-ethylbenzamide, this guide utilizes 4-bromobenzamide as a primary example and compares it with other relevant benzamide derivatives. The principles and methodologies described herein are directly applicable to the structural confirmation of 4-bromo-3-ethylbenzamide upon successful crystallization and data collection.

Introduction

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide group. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise three-dimensional arrangement of atoms within a benzamide molecule, as determined by single-crystal X-ray crystallography, is crucial for understanding its physicochemical properties, receptor binding, and metabolic stability. This guide outlines the experimental protocol for X-ray crystallography and presents a comparative analysis of the structural parameters of several substituted benzamides.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances.[1] The process involves several key steps:

  • Crystal Growth: High-quality single crystals of the target compound are grown. A common method is the slow evaporation of a saturated solution of the compound.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[2] This pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined by solving the "phase problem." The resulting structural model is then refined to achieve the best possible fit to the experimental data.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-bromobenzamide and two other substituted benzamides to illustrate the structural comparisons that can be made.

Compound4-BromobenzamideN-[4-(trifluoromethyl)phenyl]benzamideN-(4-methoxyphenyl)benzamide
Chemical Formula C₇H₆BrNOC₁₄H₁₀F₃NOC₁₄H₁₃NO₂
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/c
a (Å) 10.339(3)5.861(2)26.783(2)
b (Å) 5.098(2)9.713(3)5.253(1)
c (Å) 14.478(4)11.026(3)8.441(1)
α (°) 9099.45(1)90
β (°) 107.08(2)100.08(1)94.78(1)
γ (°) 9090.49(1)90
Volume (ų) 730.2(4)606.5(3)1184.2(2)
Reference [3][4][4]

Visualization of Key Processes

To further elucidate the workflow and logic of structural confirmation by X-ray crystallography, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Data Analysis & Structure Solution synthesis Synthesis of 4-bromo-3-ethylbenzamide purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting goniometer Goniometer mounting->goniometer xray X-ray Source xray->goniometer detector Detector goniometer->detector diffraction_data Diffraction Pattern detector->diffraction_data unit_cell Unit Cell Determination diffraction_data->unit_cell space_group Space Group Determination unit_cell->space_group structure_solution Structure Solution (Phase Problem) space_group->structure_solution refinement Structural Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for X-ray crystallography.

logical_relationship cluster_objective Primary Objective cluster_methodology Methodology cluster_data Required Data cluster_comparison Comparative Analysis cluster_outcome Outcome objective Structural Confirmation of 'Benzamide, 4-bromo-3-ethyl-' method Single-Crystal X-ray Diffraction objective->method comparator1 4-Bromobenzamide objective->comparator1 comparator2 Other Substituted Benzamides objective->comparator2 cif Crystallographic Information File (CIF) method->cif parameters Unit Cell Parameters (a, b, c, α, β, γ) cif->parameters space_group Space Group cif->space_group atomic_coord Atomic Coordinates cif->atomic_coord outcome Unambiguous 3D Structure atomic_coord->outcome comparator1->outcome comparator2->outcome

Logical relationship for structural confirmation.

References

A Comparative Guide to the Suzuki Coupling of Aryl Halides: Featuring "Benzamide, 4-bromo-3-ethyl-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comparative analysis of the performance of various aryl halides in this pivotal reaction, with a special focus on the reactivity of "Benzamide, 4-bromo-3-ethyl-". By examining experimental data and established reactivity principles, we aim to provide researchers with a practical framework for selecting substrates and optimizing reaction conditions.

Performance Comparison of Aryl Halides in Suzuki Coupling

The reactivity of an aryl halide in the Suzuki coupling is primarily governed by the nature of the halogen and the electronic and steric properties of the substituents on the aromatic ring. The generally accepted order of reactivity for the halogens is I > Br > Cl > F, which correlates with the bond dissociation energies of the carbon-halogen bond.[1]

To provide a quantitative perspective, the following table summarizes the reported yields for the Suzuki coupling of various aryl bromides with phenylboronic acid under similar reaction conditions. This allows for an indirect comparison and aids in predicting the performance of "Benzamide, 4-bromo-3-ethyl-".

Aryl HalideCatalyst System (mol%)BaseSolventTime (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene298[3]
4-BromoanisolePd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene297[3]
4-BromobenzaldehydePd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene295[3]
4-BromoacetophenonePd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene296[3]
Methyl 4-bromobenzoatePd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene298[3]
4-BromobenzonitrilePd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene299[3]

Note: The yields presented are for the coupling with phenylboronic acid. The reactivity can vary with different boronic acids.

Based on the data above, aryl bromides with both electron-donating (e.g., 4-bromotoluene, 4-bromoanisole) and electron-withdrawing groups (e.g., 4-bromobenzaldehyde, 4-bromobenzonitrile) can be effectively coupled in high yields using modern catalyst systems. Given that the benzamide group is electron-withdrawing, "Benzamide, 4-bromo-3-ethyl-" is expected to be a highly competent substrate in Suzuki coupling reactions, likely affording high yields under optimized conditions.

Experimental Protocols

A variety of catalyst systems and reaction conditions have been developed for the Suzuki coupling. Below is a representative experimental protocol that has been shown to be effective for a wide range of aryl bromides.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide:

A mixture of the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., a mixture of toluene and water, 4:1 v/v, 5 mL) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated with stirring at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Overview and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Coupling_Mechanism A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) Oxidative Addition Complex B->C D Transmetalation (Ar'-B(OR)2 + Base) C->D E Ar-Pd(II)-Ar'(L2) Diaryl-Palladium Complex D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) Catalyst G Ar-Ar' Coupled Product F->G

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The experimental workflow for a typical Suzuki coupling reaction can be visualized as follows:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify

Figure 2. General experimental workflow for a Suzuki coupling reaction.

Conclusion

"Benzamide, 4-bromo-3-ethyl-" is predicted to be a highly effective substrate in Suzuki-Miyaura cross-coupling reactions. The presence of the moderately electron-withdrawing benzamide group should facilitate the key oxidative addition step, leading to high yields of the desired biaryl products. While direct comparative experimental data is currently limited, the extensive body of literature on the Suzuki coupling of substituted aryl bromides provides a strong basis for this assertion. Researchers can confidently employ modern palladium catalyst systems, such as those utilizing bulky electron-rich phosphine ligands, to achieve efficient coupling of this and structurally related benzamides. The provided experimental protocol and mechanistic overview serve as a valuable starting point for the successful application of the Suzuki coupling in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of 4-Bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is critical for the successful synthesis of N-aryl benzamides via the Buchwald-Hartwig amination. This guide provides a comparative analysis of common phosphine ligands, supported by experimental data from model systems, to inform the choice of catalyst for the amination of 4-bromo-3-ethylbenzamide.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. The choice of phosphine ligand is paramount in modulating the reactivity and selectivity of the palladium catalyst. For an electron-deficient substrate such as 4-bromo-3-ethylbenzamide, the electronic and steric properties of the ligand play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Ligand Performance Comparison in a Model System

LigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)[1]
XPhos [Pd(allyl)Cl]₂ / LigandTolueneNaOtBu100296
RuPhos [Pd(allyl)Cl]₂ / LigandTolueneNaOtBu100296
SPhos [Pd(allyl)Cl]₂ / LigandTolueneNaOtBu100296
t-BuXPhos [Pd(allyl)Cl]₂ / LigandTolueneNaOtBu100298
t-BuBrettPhos [Pd(allyl)Cl]₂ / LigandTolueneNaOtBu100297
DavePhos [Pd(allyl)Cl]₂ / LigandTolueneNaOtBu100299
TrixiePhos [Pd(allyl)Cl]₂ / LigandTolueneNaOtBu100297
[t-Bu₃PH]BF₄ [Pd(allyl)Cl]₂ / LigandTolueneNaOtBu100296

Key Observations:

  • Bulky, electron-rich biaryl phosphine ligands such as XPhos , RuPhos , SPhos , and their derivatives consistently deliver high yields in the amination of aryl bromides.[1]

  • t-BuXPhos and DavePhos showed slightly superior performance in this model system, achieving yields of 98% and 99%, respectively.[1]

  • The choice of ligand can also be influenced by the nature of the amine coupling partner. For instance, in a separate study on the amination of 3-bromo-2-aminopyridine, RuPhos and SPhos were found to be high-performing ligands.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Aryl Halide, Amine, Base, and Solvent catalyst Add Palladium Precatalyst and Ligand reagents->catalyst Under Inert Atmosphere (e.g., Argon) heating Heat Reaction Mixture (e.g., 100 °C) catalyst->heating quench Cool and Quench the Reaction heating->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product characterization Characterization (NMR, MS) product->characterization

Caption: A generalized workflow for a typical Buchwald-Hartwig amination experiment.

Detailed Experimental Protocol (Model System)

The following protocol is based on the successful amination of bromobenzene with diphenylamine and can be adapted for the amination of 4-bromo-3-ethylbenzamide.[1]

Materials:

  • 4-Bromo-3-ethylbenzamide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) allyl chloride dimer ([Pd(allyl)Cl]₂) (0.01 mmol, 1 mol%)

  • Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 4-bromo-3-ethylbenzamide, the amine, and sodium tert-butoxide.

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere three times.

  • Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add anhydrous toluene via syringe.

  • The reaction mixture is then heated to 100 °C with vigorous stirring for the specified reaction time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl benzamide.

Conclusion

The selection of a bulky, electron-rich phosphine ligand is crucial for the successful Buchwald-Hartwig amination of 4-bromo-3-ethylbenzamide. Based on data from model systems, ligands such as XPhos, RuPhos, SPhos, t-BuXPhos, and DavePhos are excellent starting points for reaction optimization. The provided experimental protocol offers a robust framework for performing this transformation. Researchers are encouraged to screen a small number of these high-performing ligands to identify the optimal conditions for their specific amine coupling partner.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Benzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the intricate connections between the physicochemical properties of benzamide analogs and their biological activities. This guide provides a comparative overview of recent QSAR studies on various series of benzamide derivatives, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Comparative Analysis of Biological Activities

The following tables summarize the biological activities of various benzamide analogs from different studies. These datasets are instrumental for building robust QSAR models.

Table 1: Anticancer Activity of Benzamide Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
BJ-13Not SpecifiedMultiple Cancer Cell LinesPotent Activity[1]
8uHDACA5490.165[2]
13fPARP-1HCT1160.30[3]
13fPARP-1DLD-12.83[3]
14dAndrogen ReceptorLNCaP0.016[4]
14sAndrogen ReceptorLNCaP0.024[4]
22Not SpecifiedNot Specified1.20[5]
Compound 18Not SpecifiedProstate, Lung, Ovarian0.9-3.8[6][7]

Table 2: Antimicrobial Activity of Benzamide Derivatives

Compound IDTarget OrganismActivityValueReference
16Mycobacterium tuberculosisIC900.13 µM[8]
22fMycobacterium tuberculosisIC900.09 µM[8]
12Various BacteriapMICam1.67 µM/ml[5]
8iGram-positive & Gram-negative bacteriaNot SpecifiedGood Activity[9]
9Gram-positive & Gram-negative bacteriaNot SpecifiedGood Activity[9]
5dSalmonella Typhi (XDR)MIC6.25 mg/mL[10]

Table 3: Enzyme Inhibitory Activity of Benzamide Derivatives

Compound IDTarget EnzymeIC50Reference
7aAcetylcholinesterase (AChE)2.49 ± 0.19 µM[11]
13fPARP-10.25 nM[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR studies. Below are generalized protocols based on the reviewed literature.

3D-QSAR Modeling Protocol

A common approach for 3D-QSAR studies involves Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

  • Molecular Modeling and Alignment: The 3D structures of the benzamide derivatives are built and optimized using computational software. A crucial step is the alignment of the molecules, which can be based on a common substructure (ligand-based) or by docking them into the active site of a target protein (receptor-based)[12].

  • Calculation of Molecular Fields:

    • CoMFA: Steric and electrostatic fields are calculated around the aligned molecules using a probe atom.

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.

  • Partial Least Squares (PLS) Analysis: PLS regression is used to derive a linear correlation between the calculated molecular fields (independent variables) and the biological activities (dependent variable, e.g., pIC50).

  • Model Validation: The predictive power of the generated QSAR model is assessed using statistical methods such as the leave-one-out cross-validation (q²), non-cross-validation (r²), and external validation with a test set of compounds. A high q² (>0.5) and r² (>0.6) are generally indicative of a robust model[9][13].

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated[4][14].

Visualizing QSAR Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation Data Dataset of Benzamide Analogs (Structures and Activities) Split Data Splitting (Training and Test Sets) Data->Split Descriptors Descriptor Calculation (2D, 3D, Physicochemical) Split->Descriptors Model QSAR Model Building (e.g., MLR, PLS, Machine Learning) Descriptors->Model Internal Internal Validation (Cross-validation, q²) Model->Internal External External Validation (Test Set, r²_pred) Internal->External Interpretation Interpretation External->Interpretation Model Interpretation and Application

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling_Pathway cluster_downstream Downstream Effects Benzamide Benzamide Analog HDAC HDAC Benzamide->HDAC Inhibition PARP PARP Benzamide->PARP Inhibition Histone Histone Acetylation HDAC->Histone DNA_repair DNA Repair Inhibition PARP->DNA_repair Apoptosis Apoptosis Histone->Apoptosis DNA_repair->Apoptosis

Caption: A hypothetical signaling pathway modulated by benzamide analogs targeting HDAC and PARP.

Conclusion

QSAR studies on benzamide analogs have consistently demonstrated their value in identifying promising drug candidates. The integration of computational modeling with experimental validation accelerates the drug discovery process. The insights from contour maps in 3D-QSAR, for instance, have guided the synthesis of more potent HDAC inhibitors by suggesting modifications that enhance electrostatic and steric interactions[12]. Similarly, structure-activity relationship studies have been crucial in optimizing benzamides as inhibitors of Mycobacterium tuberculosis[8]. The diverse biological targets of benzamide derivatives, ranging from enzymes crucial for cancer cell survival to those essential for microbial life, underscore the versatility of this chemical scaffold. Future QSAR studies, potentially incorporating machine learning and artificial intelligence, will undoubtedly continue to unlock the full therapeutic potential of benzamide analogs.

References

A Comparative Benchmarking of Synthesis Routes for 4-bromo-3-ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of substituted benzamides is a frequent necessity. This guide provides a comparative analysis of plausible synthetic routes for 4-bromo-3-ethylbenzamide, a compound with potential applications in medicinal chemistry and materials science. The synthesis is strategically broken down into two key stages: the preparation of the central precursor, 4-bromo-3-ethylbenzoic acid, and its subsequent conversion to the target benzamide via two distinct and widely employed amidation methodologies.

Synthesis of the Precursor: 4-bromo-3-ethylbenzoic Acid

A logical and efficient pathway to 4-bromo-3-ethylbenzamide begins with the synthesis of its corresponding carboxylic acid precursor. The proposed route involves the direct bromination of 3-ethylbenzoic acid. In this electrophilic aromatic substitution, the ethyl group, being an ortho-, para-director, will guide the bromine atom to the position para to it, which is the 4-position. Although the carboxylic acid group is a meta-director, the activating effect of the alkyl group is expected to control the regioselectivity of the reaction.

Comparative Analysis of Amidation Routes

With the precursor, 4-bromo-3-ethylbenzoic acid, in hand, two primary routes for its conversion to 4-bromo-3-ethylbenzamide are considered: a traditional two-step approach via an acyl chloride intermediate and a more modern, one-pot direct catalytic amidation.

Route 1: Two-Step Synthesis via Acyl Chloride Intermediate

This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The resulting acyl chloride is then reacted with an ammonia source to yield the primary amide.

Route 2: One-Pot Direct Catalytic Amidation

Emerging as a more atom-economical and streamlined alternative, direct catalytic amidation avoids the isolation of the acyl chloride intermediate. This approach utilizes a catalyst to facilitate the direct reaction between the carboxylic acid and an amine. Various catalytic systems have been developed, with those based on titanium tetrachloride (TiCl₄) showing high efficiency.

The following table summarizes the key quantitative parameters for these two amidation routes, based on data from analogous reactions with substituted benzoic acids.

ParameterRoute 1: Acyl ChlorideRoute 2: Direct Catalytic Amidation
Reagents Thionyl chloride (SOCl₂), AmmoniaTitanium tetrachloride (TiCl₄), Ammonia, Pyridine
Reaction Time 2-4 hours~2 hours
Reaction Temperature Room temperature to reflux85°C
Reported Yield 86-94%[1][2]up to 98%[3]
Number of Steps Two (Acyl chloride formation and amidation)One-pot
Work-up Aqueous work-up, extractionAcidic work-up, extraction

Experimental Protocols

Synthesis of 4-bromo-3-ethylbenzoic Acid

Reaction Scheme:

Caption: Electrophilic bromination of 3-ethylbenzoic acid.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylbenzoic acid in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add an equimolar amount of bromine (Br₂) to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the bromine color disappears, indicating the completion of the reaction. The reaction may be gently heated if necessary.

  • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-bromo-3-ethylbenzoic acid, which can be further purified by recrystallization.

Route 1: Amidation via Acyl Chloride

Experimental Workflow:

G Route 1: Acyl Chloride Pathway cluster_synthesis Synthesis of 4-bromo-3-ethylbenzoyl chloride cluster_amidation Amidation start 4-bromo-3-ethylbenzoic acid reaction1 Stir at room temperature start->reaction1 reagent1 Thionyl chloride (SOCl₂) reagent1->reaction1 product1 4-bromo-3-ethylbenzoyl chloride reaction1->product1 reaction2 React with acyl chloride product1->reaction2 In situ or after isolation reagent2 Ammonia (aq.) reagent2->reaction2 product2 4-bromo-3-ethylbenzamide reaction2->product2

Caption: Two-step synthesis of 4-bromo-3-ethylbenzamide via an acyl chloride intermediate.

Procedure:

  • To a solution of 4-bromo-3-ethylbenzoic acid in a suitable solvent (e.g., dichloromethane), add an excess of thionyl chloride (SOCl₂).

  • Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-3-ethylbenzoyl chloride.

  • Dissolve the crude acyl chloride in an inert solvent and add it dropwise to a cooled, concentrated aqueous solution of ammonia.

  • Stir the mixture vigorously until the reaction is complete.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-bromo-3-ethylbenzamide. Further purification can be achieved by recrystallization.

Route 2: Direct Catalytic Amidation

Experimental Workflow:

G Route 2: Direct Catalytic Amidation cluster_onepot One-Pot Synthesis start_acid 4-bromo-3-ethylbenzoic acid reaction Heat at 85°C start_acid->reaction start_amine Ammonia source start_amine->reaction catalyst TiCl₄ in Pyridine catalyst->reaction product 4-bromo-3-ethylbenzamide reaction->product

Caption: One-pot direct catalytic amidation of 4-bromo-3-ethylbenzoic acid.

Procedure:

  • In a screw-capped vial, dissolve 4-bromo-3-ethylbenzoic acid in pyridine.

  • To the heated solution (85°C), add titanium tetrachloride (TiCl₄) followed by the ammonia source (e.g., a solution of ammonia in a suitable solvent).

  • Seal the vial tightly and maintain the reaction mixture at 85°C with stirring for approximately 2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the pyridine by co-evaporation with toluene.

  • Treat the residue with an aqueous 1 N HCl solution and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-3-ethylbenzamide. Purify further by column chromatography or recrystallization as needed.

Conclusion

Both the two-step acyl chloride method and the one-pot direct catalytic amidation present viable and high-yielding pathways to 4-bromo-3-ethylbenzamide from 4-bromo-3-ethylbenzoic acid. The choice of method will depend on the specific requirements of the synthesis, such as scale, available reagents, and desired operational simplicity. The direct catalytic amidation offers the advantage of a more streamlined, one-pot procedure, potentially leading to higher overall efficiency and reduced waste. However, the classical acyl chloride route remains a highly reliable and well-established method. The provided protocols, based on established chemical literature for analogous transformations, offer a solid foundation for the successful synthesis of 4-bromo-3-ethylbenzamide.

References

Comparative Analysis of Analytical Data: 4-Bromo-3-methylbenzamide and 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the analytical data for 4-bromo-3-methylbenzamide, a close structural analog of Benzamide, 4-bromo-3-ethyl-. Due to the limited availability of specific experimental data for Benzamide, 4-bromo-3-ethyl-, this document will focus on its methylated counterpart as a case study for analytical cross-validation. For comparison, we will use 4-ethylbenzamide, another relevant benzamide derivative. This guide is intended for researchers, scientists, and drug development professionals to illustrate the analytical methodologies used to characterize and differentiate such compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial for the development of analytical methods, particularly for chromatography.

Property4-Bromo-3-methylbenzamide4-Ethylbenzamide
Molecular Formula C₈H₈BrNOC₉H₁₁NO
Molecular Weight 214.06 g/mol 149.19 g/mol
Appearance White crystals or powder[1]Solid
CAS Number 170229-98-8[1]33695-58-8

Analytical Data Comparison

The following sections present a comparison of the analytical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) are indicative of the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Data (in CDCl₃)

Peak Assignment4-Bromo-N-methylbenzamide (Similar Structure)4-Ethylbenzamide
Aromatic-H δ 7.44-7.64 (m, 4H)[2]-
Amide-H δ 6.24 (bs, 1H)[2]-
Methyl-H (on N) δ 2.92 (d, J = 4.8 Hz, 3H)[2]-
Ethyl-CH₂ --
Ethyl-CH₃ --

¹³C NMR Data (in CDCl₃)

Peak Assignment4-Bromo-N-methylbenzamide (Similar Structure)
Carbonyl-C δ 167.3[2]
Aromatic-C (C-Br) δ 126.1[2]
Aromatic-C δ 133.4, 131.8, 128.5[2]
Methyl-C (on N) δ 26.9[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio (m/z).

Parameter4-Bromo-3-methylbenzamideN-Ethylbenzamide (Similar Structure)
Molecular Ion (M⁺) Expected around m/z 213/215 (due to Br isotopes)m/z 149[3]
Key Fragments -m/z 105, 77[3]
Purity (by GC) ≥98.5%[1]-

Note: Specific GC-MS fragmentation data for 4-bromo-3-methylbenzamide and 4-ethylbenzamide were not detailed. Data for the related N-ethylbenzamide is shown for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify each component in a mixture. The retention time (RT) is a key parameter for compound identification under specific chromatographic conditions.

ParameterGeneral Method for Brominated Benzamides
Column Reverse-phase (e.g., C18, C8)[4]
Mobile Phase Acetonitrile and water with an acid modifier (e.g., formic acid, phosphoric acid)[5][6]
Detection UV-Vis (e.g., 254 nm)
Expected Elution The retention time will depend on the specific conditions, but generally, 4-bromo-3-methylbenzamide would be expected to have a longer retention time than 4-ethylbenzamide due to its higher hydrophobicity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are described below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzamide sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Chemical shifts are referenced to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector at a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of about 1 mg/mL. Further dilute as necessary.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with 0.1% formic acid or phosphoric acid to improve peak shape.[5][6]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve.

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship in comparing the two benzamide structures.

Analytical_Workflow Analytical Workflow for Benzamide Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Report Sample Benzamide Sample Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Dissolution->GCMS HPLC HPLC Dissolution->HPLC Structure Structural Elucidation NMR->Structure Purity Purity Assessment GCMS->Purity Quantification Quantification HPLC->Quantification Report Comparison Guide Structure->Report Purity->Report Quantification->Report Structural_Comparison Structural Comparison of Benzamide Analogs cluster_target Target Compound cluster_analog1 Primary Analog cluster_analog2 Comparative Analog target Benzamide, 4-bromo-3-ethyl- C₉H₁₀BrNO analog1 4-Bromo-3-methylbenzamide C₈H₈BrNO target->analog1 Structural Similarity analog2 4-Ethylbenzamide C₉H₁₁NO analog1->analog2 Analytical Comparison

References

Safety Operating Guide

Prudent Disposal Practices for Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Benzamide, 4-bromo-3-ethyl-" was not located. The following disposal procedures are based on information available for structurally similar compounds, namely "4-Bromo-3-methylbenzamide" and "Benzamide." It is imperative for researchers, scientists, and drug development professionals to obtain the specific SDS from the chemical supplier and consult with their institution's Environmental Health and Safety (EHS) office for definitive guidance. The information provided here should be used as a preliminary guide and not as a substitute for a formal safety assessment and adherence to local, state, and federal regulations.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of Benzamide, 4-bromo-3-ethyl- for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

Step-by-Step Disposal Guidance

  • Waste Identification and Classification:

    • Based on the available data for similar compounds, Benzamide, 4-bromo-3-ethyl- should be treated as a chemical waste.

    • It is crucial to determine if the waste is considered hazardous under RCRA (Resource Conservation and Recovery Act) regulations. This assessment should be performed by a qualified individual or your institution's EHS department.

  • Segregation of Waste:

    • Do not mix Benzamide, 4-bromo-3-ethyl- waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Keep it separate from incompatible materials. Strong oxidizing agents are noted as incompatible with a similar compound.[1]

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the collection of Benzamide, 4-bromo-3-ethyl- waste.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "Benzamide, 4-bromo-3-ethyl-".

  • Waste Collection and Storage:

    • For spills, sweep up the solid material and place it into a suitable container for disposal, avoiding dust formation.[1]

    • Store the waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.

    • Do not dispose of Benzamide, 4-bromo-3-ethyl- down the drain or in the regular trash.

Summary of Related Compound Data

The following table summarizes key information from the Safety Data Sheets of structurally similar compounds. This data is for reference only and may not accurately reflect the properties of Benzamide, 4-bromo-3-ethyl-.

Property4-Bromo-3-methylbenzamideBenzamide
Physical State Solid CrystallineSolid
Hazards Not classified as hazardous under 2012 OSHA Hazard Communication Standard.Harmful if swallowed. Suspected of causing genetic defects.
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.Wear protective gloves/ protective clothing/ eye protection/ face protection.
Disposal Considerations Sweep up and shovel into suitable containers for disposal. Avoid dust formation.Dispose of contents/ container to an approved waste disposal plant.

This table is for illustrative purposes and is based on available data for similar compounds. The specific properties and hazards of Benzamide, 4-bromo-3-ethyl- may differ.

Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

A Start: Chemical Waste Generated B Identify and Classify Waste (Consult SDS and EHS) A->B C Segregate Waste (Keep Incompatible Materials Separate) B->C D Select Appropriate Waste Container C->D E Label Container Clearly ('Hazardous Waste', Chemical Name) D->E F Transfer Waste to Container (Use appropriate PPE) E->F G Store Container in Designated Waste Accumulation Area F->G H Arrange for Pickup by Licensed Disposal Vendor via EHS G->H I End: Waste Disposed H->I

Caption: A generalized workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling Benzamide, 4-bromo-3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzamide, 4-bromo-3-ethyl-

This document provides immediate safety, handling, and disposal information for Benzamide, 4-bromo-3-ethyl-. The following guidance is based on safety data for structurally similar compounds, including 4-Bromo-3-methylbenzamide, Ethyl 4-bromobenzoate, and Benzamide. Researchers, scientists, and drug development professionals should use this information to supplement their own laboratory's standard operating procedures and risk assessments.

Personal Protective Equipment (PPE)

When handling Benzamide, 4-bromo-3-ethyl-, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Tight-sealing safety goggles and a face shield.[1]To protect against splashes, dust, and vapors that can cause serious eye irritation.[1]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.[2][3]To prevent skin contact, which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator with a particle filter is recommended.[1][2]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Procedure Guideline Rationale
Handling Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[1] Use only in a well-ventilated area, preferably in a chemical fume hood.[1]To prevent accidental exposure and adverse health effects.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids/bases.[1][3]To maintain chemical stability and prevent hazardous reactions.
First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical advice if skin irritation occurs.[1]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[3]
Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

Waste Type Disposal Procedure
Unused Compound and Contaminated Materials Dispose of contents and container to an approved waste disposal plant.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult relevant regulations for complete and accurate classification.[1]
Empty Containers Do not reuse empty containers. Dispose of them in the same manner as the product.

Experimental Workflow for Handling Benzamide, 4-bromo-3-ethyl-

The following diagram outlines the standard operational workflow for safely handling Benzamide, 4-bromo-3-ethyl- in a laboratory setting.

G Figure 1: Safe Handling Workflow for Benzamide, 4-bromo-3-ethyl- cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Review SDS & SOPs B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Doff & Dispose of PPE F->G H Wash Hands Thoroughly G->H I Exposure Event J Administer First Aid I->J K Seek Medical Attention J->K

Caption: Safe Handling Workflow for Benzamide, 4-bromo-3-ethyl-

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.